2-Chloro-3,3,3-trifluoroprop-1-ene
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-chloro-3,3,3-trifluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF3/c1-2(4)3(5,6)7/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQISUJXQFPPARX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371548 | |
| Record name | 2-chloro-3,3,3-trifluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor | |
| Record name | 1-Propene, 2-chloro-3,3,3-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2730-62-3 | |
| Record name | 1233xf | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2730-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propene, 2-chloro-3,3,3-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002730623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 2-chloro-3,3,3-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-chloro-3,3,3-trifluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3,3,3-trifluoroprop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-3,3,3-trifluoroprop-1-ene
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-Chloro-3,3,3-trifluoroprop-1-ene (2-CTFP), a pivotal intermediate in the production of next-generation refrigerants and a versatile building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering field-proven insights and detailed methodologies. We will explore various synthetic pathways, including vapor-phase fluorination and dehydrohalogenation, delve into purification techniques, and provide a thorough analysis of the characterization of 2-CTFP using modern analytical methods.
Introduction: The Significance of this compound
This compound, also known by its industrial designation HCFO-1233xf, is a fluorinated olefin of significant industrial and academic interest. Its primary role is as a key intermediate in the synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf), a hydrofluoroolefin refrigerant with a low global warming potential (GWP) that is replacing older hydrofluorocarbons (HFCs) in automotive air conditioning and other refrigeration applications.[1] Beyond its role in "green" refrigerant production, the unique electronic properties imparted by the trifluoromethyl group and the reactive carbon-carbon double bond make 2-CTFP a valuable synthon for the introduction of the trifluoromethyl moiety in the synthesis of pharmaceuticals and agrochemicals.[2]
This guide will provide a detailed exploration of the primary methods for synthesizing 2-CTFP, the techniques for its purification to the high levels required for subsequent applications, and a comprehensive overview of the analytical methods used to confirm its structure and purity.
Synthesis of this compound: A Multi-faceted Approach
Several synthetic routes to 2-CTFP have been developed, each with its own set of advantages and challenges. The choice of a particular method often depends on the availability of starting materials, desired scale of production, and economic considerations.
Vapor-Phase Fluorination of Chlorinated Propenes
One of the most common industrial methods for the synthesis of 2-CTFP is the vapor-phase fluorination of chlorinated propenes, such as 1,1,2,3-tetrachloropropene or 1,1,1,2,3-pentachloropropane, with anhydrous hydrogen fluoride (HF).[1] This reaction is typically carried out at elevated temperatures in the presence of a fluorination catalyst.
Causality Behind Experimental Choices:
The selection of a vapor-phase process is dictated by the need for high throughput and continuous production, which are essential for industrial-scale manufacturing. The high temperatures are necessary to overcome the activation energy of the halogen exchange reaction. The catalyst plays a crucial role in facilitating the substitution of chlorine atoms with fluorine atoms selectively, minimizing the formation of unwanted byproducts.
Catalyst System:
Fluorinated chromia (Cr₂O₃) catalysts, often promoted with other metals like Lanthanum (La) or Yttrium (Y), have shown high selectivity and stability in the gas-phase fluorination of 1,1,2,3-tetrachloropropene to 2-CTFP. The promoters can enhance the dispersion of the active catalytic species and improve the catalyst's lifetime.
Reaction Workflow:
Caption: Workflow for the vapor-phase synthesis of 2-CTFP.
Experimental Protocol: Vapor-Phase Fluorination
-
Catalyst Preparation: A fluorinated chromia catalyst is packed into a fixed-bed reactor made of a corrosion-resistant material like Inconel or Hastelloy.
-
Reaction Setup: The reactor is heated to the desired temperature, typically between 200°C and 350°C.[1]
-
Reactant Feed: A gaseous mixture of the chlorinated propene and anhydrous hydrogen fluoride is continuously fed into the reactor.
-
Reaction: The reactants pass over the catalyst bed, where the fluorination reaction occurs.
-
Product Collection: The gaseous product stream, containing 2-CTFP, unreacted starting materials, hydrogen chloride (HCl), and byproducts, exits the reactor.
-
Purification: The product stream is then passed through a condenser to liquefy the organic components. The crude liquid is subsequently purified by fractional distillation to isolate 2-CTFP.
Dehydrochlorination of 1,1,1-Trifluoro-2,3-dichloropropane
Another important synthetic route to 2-CTFP involves the dehydrochlorination of 1,1,1-trifluoro-2,3-dichloropropane. This elimination reaction can be carried out using a variety of bases or by catalytic methods.
Mechanistic Insight:
The dehydrochlorination reaction proceeds via an E2 (elimination, bimolecular) or E1cb (elimination, unimolecular, conjugate base) mechanism, depending on the reaction conditions and the substrate. The strong electron-withdrawing effect of the trifluoromethyl group acidifies the proton on the adjacent carbon, making it susceptible to abstraction by a base.
Reaction Pathway:
Caption: Dehydrochlorination of 1,1,1-trifluoro-2,3-dichloropropane.
Experimental Protocol: Base-Mediated Dehydrochlorination
-
Reaction Setup: A solution of 1,1,1-trifluoro-2,3-dichloropropane in a suitable solvent is placed in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Reagent Addition: An aqueous or alcoholic solution of a strong base, such as potassium hydroxide or sodium hydroxide, is added to the reaction mixture.
-
Reaction: The mixture is heated to reflux and stirred for a specified period to ensure complete reaction.
-
Workup: After cooling, the reaction mixture is washed with water to remove the salt byproduct. The organic layer is then separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation.
Addition of Hydrogen Chloride to 3,3,3-Trifluoropropyne
The synthesis of 2-CTFP can also be achieved through the electrophilic addition of hydrogen chloride (HCl) to 3,3,3-trifluoropropyne.
Mechanistic Rationale:
The addition of HCl to an alkyne typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. However, the strong electron-withdrawing trifluoromethyl group in 3,3,3-trifluoropropyne directs the addition of the chloride ion to the carbon atom bearing the trifluoromethyl group, leading to the formation of 2-CTFP.
Purification of this compound
The purity of 2-CTFP is critical, especially when it is used as a monomer or a precursor for polymerization reactions. The primary method for purifying 2-CTFP is fractional distillation.
Fractional Distillation:
This technique separates components of a liquid mixture based on their different boiling points. Due to the potential for azeotrope formation with byproducts or unreacted starting materials, careful optimization of the distillation conditions (pressure, temperature, and column efficiency) is necessary to achieve high purity.
Adsorbent Treatment:
In some cases, the crude 2-CTFP may be passed through a bed of a solid adsorbent, such as activated carbon or molecular sieves, to remove trace impurities.
Characterization of this compound
A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and purity of the synthesized 2-CTFP.
Spectroscopic and Chromatographic Data
| Technique | Parameter | Observed Value/Pattern |
| ¹H NMR | Chemical Shift (δ) | Specific shifts for the vinyl protons are expected. |
| ¹⁹F NMR | Chemical Shift (δ) | A characteristic signal for the -CF₃ group is anticipated. |
| GC-MS | Molecular Ion (M⁺) | m/z = 130 and 132 (due to ³⁵Cl and ³⁷Cl isotopes).[3] |
| Key Fragments | Fragments corresponding to the loss of Cl, F, and CF₃ are expected. | |
| FTIR | Key Absorptions (cm⁻¹) | Strong C-F stretching bands, C=C stretching, and C-Cl stretching vibrations are characteristic. |
Detailed Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of 2-CTFP is expected to show two distinct signals for the geminal vinyl protons, each likely appearing as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group.
-
¹⁹F NMR: The fluorine-19 NMR spectrum should exhibit a single signal, a triplet, for the three equivalent fluorine atoms of the -CF₃ group, resulting from coupling to the two vinyl protons.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Gas Chromatography (GC): The retention time of the main peak in the gas chromatogram is a key indicator of the compound's identity and purity.
-
Mass Spectrometry (MS): The mass spectrum of 2-CTFP will show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), with peaks at m/z 130 and 132.[3] Common fragmentation pathways include the loss of a chlorine atom to give a fragment at m/z 95, and the loss of a trifluoromethyl group.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands for 2-CTFP include strong C-F stretching vibrations in the region of 1100-1300 cm⁻¹, a C=C stretching absorption around 1650 cm⁻¹, and a C-Cl stretching vibration typically found in the 600-800 cm⁻¹ region.
-
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic routes discussed, particularly vapor-phase fluorination, offer scalable and efficient methods for its production. The purification and characterization techniques outlined are essential for ensuring the high purity required for its diverse applications. As the demand for environmentally benign refrigerants and specialized fluorinated compounds continues to grow, the importance of robust and well-understood synthetic and analytical methodologies for key intermediates like 2-CTFP cannot be overstated.
References
Spectroscopic data (NMR, IR, MS) for 2-Chloro-3,3,3-trifluoroprop-1-ene
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-3,3,3-trifluoroprop-1-ene
Introduction: The Molecular Blueprint of a Modern Reagent
This compound, also known by its refrigerant designation HCFO-1233xf, is a fluorinated alkene of significant industrial and academic interest.[1] Its unique combination of a trifluoromethyl group and a reactive vinyl chloride moiety makes it a valuable building block in organic synthesis, particularly for the introduction of trifluoromethyl groups into complex molecules.[2][3] Furthermore, its role as a precursor to next-generation refrigerants with low global warming potential underscores its environmental significance.[1]
A thorough understanding of a molecule's structure is paramount to harnessing its synthetic potential and ensuring its quality. Spectroscopic analysis provides an empirical foundation for structural elucidation, offering a non-destructive window into the atomic and electronic framework of a compound. This guide provides a comprehensive analysis of the expected mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data for this compound, grounded in the fundamental principles of spectroscopy. The interpretation herein serves as a self-validating system, where each piece of data from different techniques corroborates a single, unambiguous molecular structure.
Molecular Structure and Spectroscopic Overview
The structure of this compound (C₃H₂ClF₃) features a carbon-carbon double bond, with C1 being a terminal methylene group (=CH₂) and C2 bonded to both a chlorine atom and a trifluoromethyl group (-CF₃).[1] This arrangement dictates the distinct spectroscopic signatures we expect to observe.
***dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10, fontname="sans-serif"];
}
Caption: Ball-and-stick model of this compound.
Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation
Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, electron ionization (EI) would be a standard method.
Causality in Fragmentation: The ionization process typically removes an electron, creating a molecular ion (M⁺˙). The stability of this radical cation and the relative strengths of its bonds determine the subsequent fragmentation pathways. The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), provides a highly distinctive isotopic pattern for any chlorine-containing fragment.[4]
Expected Data:
| m/z Value | Proposed Fragment | Interpretation |
| 130 / 132 | [C₃H₂³⁵ClF₃]⁺˙ / [C₃H₂³⁷ClF₃]⁺˙ | Molecular Ion (M⁺˙) . The presence of the M+2 peak at m/z 132 with roughly one-third the intensity of the m/z 130 peak is a definitive indicator of a single chlorine atom.[4] |
| 95 | [C₃H₂F₃]⁺ | Loss of Cl radical . Cleavage of the relatively weak C-Cl bond is a highly probable fragmentation pathway. |
| 69 | [CF₃]⁺ | Loss of C₂H₂Cl radical . Formation of the stable trifluoromethyl cation is a common fragmentation pattern for compounds containing a CF₃ group. |
| 61 / 63 | [C₂H₂Cl]⁺ | Loss of CF₃ radical . This fragment arises from the cleavage of the C2-C3 bond. The isotopic signature of chlorine would be present. |
***dot digraph "MS_Fragmentation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="sans-serif", fontsize=11];
}
Caption: Primary fragmentation pathways in Electron Ionization Mass Spectrometry.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. It is an excellent tool for identifying the types of bonds present.
Causality in IR Absorption: The frequency of vibration depends on the bond strength and the masses of the atoms involved. Stronger bonds and lighter atoms vibrate at higher frequencies (wavenumbers). Therefore, the C=C double bond will absorb at a higher frequency than a C-C single bond, and the C-H bonds will absorb at higher frequencies than C-C or C-Cl bonds.
Expected Data:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |
| ~3100 | =C-H Stretch | Medium | C(sp²)-H bonds vibrate at a higher frequency than C(sp³)-H bonds, which are typically found below 3000 cm⁻¹.[5] |
| ~1660 | C=C Stretch | Medium | The double bond stretch is characteristic of alkenes. Substitution with an electronegative atom like chlorine can slightly alter the frequency.[5][6] |
| 1100-1350 | C-F Stretch | Strong | The high electronegativity and strength of the C-F bond result in a strong absorption in this region. The CF₃ group will likely show multiple strong bands. |
| 600-840 | C-Cl Stretch | Medium-Strong | This vibration occurs in the lower frequency region of the spectrum.[7] |
| ~900 | =CH₂ Bend | Strong | The out-of-plane bending (wag) of the terminal methylene protons is often a prominent peak.[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can assemble the complete molecular structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of distinct proton environments and their connectivity.
Expected Data:
-
Two distinct signals are expected for the two protons on C1. They are diastereotopic because of the chiral center at C2 (even though C2 is not a traditional stereocenter, it has four different groups attached in a 3D sense).
-
These protons will exhibit geminal coupling to each other.
-
They may also show small long-range coupling to the fluorine atoms (⁴JHF).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.0 - 6.5 | Doublet (or Doublet of Quartets) | 1H | Hₐ (cis to Cl) | Vinylic protons are deshielded and appear in this downfield region. The proton cis to the electron-withdrawing CF₃ group is expected to be further downfield. |
| ~5.8 - 6.3 | Doublet (or Doublet of Quartets) | 1H | Hₑ (trans to Cl) | The proton trans to the CF₃ group will be slightly upfield relative to its geminal partner. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic state.
Expected Data:
-
Three distinct carbon signals are expected.
-
The signals for C2 and C3 will be split into quartets due to one-bond (¹JCF) and two-bond (²JCF) coupling with the three fluorine atoms, respectively.
| Chemical Shift (δ, ppm) | Multiplicity (due to F) | Assignment | Rationale |
| ~120 - 130 | Quartet (²JCF ≈ 5-10 Hz) | C2 | This is the quaternary alkene carbon. It is significantly deshielded by the directly attached chlorine and the CF₃ group. |
| ~125 - 135 | Triplet | C1 | This is the terminal alkene carbon (=CH₂). It is coupled to two protons. |
| ~120 - 125 | Quartet (¹JCF ≈ 270-280 Hz) | C3 | The carbon of the CF₃ group is directly bonded to three highly electronegative fluorine atoms, resulting in a characteristic downfield shift and a very large one-bond C-F coupling constant.[2] |
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive and provides direct information about the fluorine environments.
Expected Data:
-
A single chemical environment for the three equivalent fluorine atoms of the CF₃ group.
-
This will result in a single signal in the ¹⁹F NMR spectrum.
-
This signal may show subtle splitting if long-range coupling to the vinylic protons (⁴JFH) is resolved.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -65 to -75 | Singlet (or Triplet) | -CF₃ | The chemical shift is characteristic of a CF₃ group adjacent to an sp² carbon.[2] The signal may appear as a triplet due to coupling with the two geminal protons on C1. |
Experimental Protocols
Acquiring high-quality spectroscopic data requires standardized procedures to ensure reproducibility and accuracy.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, referencing the chemical shift to 0.00 ppm. For ¹⁹F NMR, no external standard is typically needed as modern spectrometers can reference internally.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Acquisition:
-
¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire 1024-4096 scans with proton decoupling to obtain singlets for each carbon (unless coupled spectra are desired). Use a longer relaxation delay (5 seconds) to ensure quantitative accuracy if needed.
-
¹⁹F NMR: Acquire 64-128 scans. Proton decoupling can be used to simplify the spectrum if necessary.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or methanol (e.g., 1 mg/mL).
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: Use a standard non-polar column (e.g., DB-5ms).
-
Injection: Inject 1 µL of the sample with a split ratio of 50:1.
-
Temperature Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: Scan from m/z 35 to 200.
-
-
Analysis: Analyze the resulting chromatogram to identify the retention time of the compound and the corresponding mass spectrum for fragmentation analysis.
Conclusion: An Integrated Approach to Structural Verification
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The molecular weight and chlorine presence confirmed by MS, the functional groups identified by IR, and the precise atomic connectivity mapped by ¹H, ¹³C, and ¹⁹F NMR all converge to provide an unambiguous and high-confidence structural assignment for this compound. This multi-faceted approach forms the bedrock of modern chemical analysis, ensuring the identity and purity of critical reagents used in research and industry.
References
- 1. This compound | C3H2ClF3 | CID 2736716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
An In-Depth Technical Guide to 2-Chloro-3,3,3-trifluoroprop-1-ene: Discovery, Synthesis, and Historical Context
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-3,3,3-trifluoroprop-1-ene, a pivotal molecule in the advancement of environmentally benign fluorocarbon technologies. Known by its industrial designation HCFO-1233xf, this compound has emerged as a critical intermediate in the synthesis of fourth-generation hydrofluoroolefin (HFO) refrigerants, most notably HFO-1234yf. This document delves into the historical impetus for its development, tracing the evolution from ozone-depleting and high global warming potential predecessors to the current state-of-the-art. A detailed examination of its physicochemical properties is presented, followed by an in-depth exploration of its synthesis, with a particular focus on the prevalent vapor-phase fluorination of chlorinated precursors. This guide offers detailed experimental protocols, insights into reaction mechanisms, and analytical methodologies for the characterization and purification of this compound, tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction: A New Era in Fluorocarbon Chemistry
The trajectory of the refrigerants industry has been shaped by a progressively refined understanding of the environmental impact of fluorinated organic compounds. The initial widespread adoption of chlorofluorocarbons (CFCs) and later hydrochlorofluorocarbons (HCFCs) was curtailed by the discovery of their significant ozone-depleting potential (ODP), leading to the landmark Montreal Protocol of 1987. This international treaty catalyzed the transition to hydrofluorocarbons (HFCs), which, while being non-ozone depleting, were subsequently identified as potent greenhouse gases with high global warming potentials (GWP).
This realization spurred the development of a fourth generation of refrigerants: hydrofluoroolefins (HFOs). HFOs are characterized by their zero ODP and very low GWP, attributed to the presence of a carbon-carbon double bond which renders them susceptible to rapid degradation in the atmosphere. At the forefront of this new class of compounds is 2,3,3,3-tetrafluoropropene (HFO-1234yf), which has become a leading replacement for HFC-134a in automotive air conditioning and other applications.
The commercial viability of HFO-1234yf is intrinsically linked to the efficient and scalable production of its key precursor, this compound (HCFO-1233xf). This guide, therefore, focuses on this crucial intermediate, providing the historical context and in-depth technical details of its discovery and synthesis.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its handling, synthesis, and application.
| Property | Value | Source |
| Chemical Formula | C₃H₂ClF₃ | [1] |
| Molecular Weight | 130.49 g/mol | [1][2] |
| CAS Number | 2730-62-3 | [1][2] |
| Synonyms | HCFO-1233xf, 2-chloro-3,3,3-trifluoro-1-propene | [2] |
| Appearance | Colorless gas or vapor | [1] |
| Boiling Point | 15 °C | [3] |
| Density | 1.295 g/cm³ | [2] |
Its low boiling point and high vapor pressure make it well-suited for gas-phase reactions, a key consideration in its industrial production.[2] The presence of both a chlorine atom and a trifluoromethyl group attached to the double bond imparts unique reactivity, making it a versatile building block in organic synthesis beyond its primary role in refrigerant production, including applications in the pharmaceutical and agrochemical sectors.[4]
The Genesis of this compound: A Historical Perspective
While the synthesis of some HFOs dates back to the mid-20th century, the focused development and large-scale production of this compound are a more recent phenomenon, directly driven by the quest for environmentally friendly refrigerants. The timeline below illustrates the key milestones that paved the way for its emergence:
Caption: Evolution of fluorinated refrigerants leading to the development of this compound.
The development of commercially viable synthesis routes for this compound was a critical enabler for the widespread adoption of HFO-1234yf.
Synthesis of this compound: A Detailed Technical Protocol
The industrial production of this compound is predominantly achieved through the vapor-phase fluorination of chlorinated propenes or propanes. This section provides a detailed, step-by-step protocol for the synthesis from 1,1,2,3-tetrachloropropene (HCC-1230xf), a commonly used starting material.[5]
Catalyst Preparation and Activation
A chromium-based catalyst, typically chromium oxide (Cr₂O₃), is central to this process.[5] The catalyst's performance is highly dependent on its preparation and activation.
Protocol 1: Preparation of Chromium Oxide Catalyst
-
Precipitation: A solution of a chromium(III) salt (e.g., chromium(III) nitrate) is treated with an aqueous base (e.g., ammonium hydroxide) to precipitate chromium(III) hydroxide.
-
Washing and Drying: The precipitate is thoroughly washed with deionized water to remove any residual salts and then dried in an oven.
-
Calcination: The dried chromium(III) hydroxide is calcined in a furnace to yield chromium(III) oxide.
Protocol 2: Catalyst Activation (Pre-fluorination)
-
Drying: The prepared chromium oxide catalyst is heated in a stream of an inert gas, such as nitrogen, at a temperature ranging from 250°C to 430°C to remove any adsorbed water.[5]
-
Fluorination: The dried catalyst is then treated with a stream of anhydrous hydrogen fluoride (HF) diluted with nitrogen. The temperature is gradually increased to activate the catalyst. This step is crucial for achieving high catalytic activity.[5]
Vapor-Phase Fluorination of 1,1,2,3-Tetrachloropropene
This section outlines the core synthetic step for producing this compound.
Caption: Workflow for the vapor-phase synthesis of this compound.
Protocol 3: Synthesis of this compound
-
Reactor Setup: A fixed-bed reactor, typically constructed from a corrosion-resistant material like Inconel or Hastelloy, is charged with the activated chromium oxide catalyst.
-
Reactant Feed: Gaseous streams of 1,1,2,3-tetrachloropropene and anhydrous hydrogen fluoride are continuously fed into the reactor. The molar ratio of HF to the chlorocarbon is a critical parameter, typically maintained in a significant excess, ranging from 3:1 to 100:1.[5]
-
Reaction Conditions: The reaction is conducted at elevated temperatures, generally between 200°C and 330°C, and at a pressure that can range from vacuum to superatmospheric.[5]
-
Product Collection: The gaseous effluent from the reactor, containing the desired product, HCl, unreacted starting materials, and byproducts, is passed through a cooling system to condense the organic components.
Reaction Mechanism
The vapor-phase fluorination of chlorinated alkenes over a chromium-based catalyst is believed to proceed through a series of halogen exchange and dehydrohalogenation steps. The activated catalyst surface, likely containing chromium oxyfluoride species, facilitates the cleavage of C-Cl bonds and the formation of C-F bonds. The precise mechanism is complex and can involve both Lewis acidic sites on the catalyst surface and radical pathways.
Purification of this compound
The crude product from the reactor is a mixture that requires purification to isolate this compound of high purity.
Protocol 4: Product Purification
-
Acid Removal: The crude product stream is first passed through a scrubber containing an aqueous alkaline solution to remove acidic gases such as HCl and unreacted HF.
-
Drying: The organic stream is then passed through a drying agent to remove any residual moisture.
-
Distillation: The dried organic mixture is subjected to fractional distillation to separate this compound from unreacted starting materials and byproducts. Due to the formation of azeotropes, particularly with HF, a multi-column distillation train may be necessary for complete separation. In some processes, a liquid-phase separator operated at low temperatures (e.g., -20°C to 10°C) can be employed to break the azeotrope before distillation.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing the composition of the reaction mixture and the purity of the final product.
Protocol 5: GC-MS Analysis
-
Sample Preparation: A gaseous sample from the reactor outlet or a diluted liquid sample of the purified product is injected into the GC-MS system.
-
Chromatographic Separation: A capillary column with a suitable stationary phase is used to separate the components of the mixture based on their boiling points and polarities.
-
Mass Spectrometric Detection: The separated components are then introduced into the mass spectrometer, which provides a mass spectrum for each component, allowing for their identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two vinyl protons. The chemical shifts and coupling constants of these protons will be influenced by the adjacent chlorine and trifluoromethyl groups.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a signal for the trifluoromethyl group, providing definitive evidence of its presence.
-
¹³C NMR: The carbon NMR spectrum will show signals for the three carbon atoms in the molecule, with their chemical shifts being characteristic of their bonding environment.
Conclusion and Future Outlook
This compound stands as a testament to the chemical industry's ability to innovate in response to pressing environmental challenges. Its development as a key intermediate for HFO-1234yf has been instrumental in the transition to a more sustainable generation of refrigerants. The synthetic methodologies detailed in this guide, particularly the vapor-phase fluorination over chromium-based catalysts, represent a mature and scalable technology.
Future research in this area will likely focus on further optimization of the catalytic process to enhance efficiency and reduce energy consumption. The development of even more active and robust catalysts, as well as process intensification strategies, will continue to be areas of active investigation. Furthermore, the unique reactivity of this compound will undoubtedly be exploited in the synthesis of novel fluorinated molecules for applications in pharmaceuticals, agrochemicals, and materials science, solidifying its importance beyond the realm of refrigerants.
References
- 1. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 2-Chloropropene(557-98-2) 1H NMR [m.chemicalbook.com]
- 4. US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf) - Google Patents [patents.google.com]
- 5. US9061958B2 - Separation of R-1233 from hydrogen fluoride - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Thermodynamic Properties of 2-Chloro-3,3,3-trifluoroprop-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3,3,3-trifluoroprop-1-ene, with the chemical formula C₃H₂ClF₃ and the CAS number 2730-62-3, is a halogenated olefin that has garnered significant interest as a potential refrigerant, foam blowing agent, and solvent.[1][2] Also known by its industrial designation HCFO-1233xf, this compound is recognized for its low global warming potential (GWP) compared to traditional hydrofluorocarbons (HFCs). A thorough understanding of its thermodynamic properties is paramount for the design, optimization, and safety assessment of systems utilizing this molecule. This guide provides a comprehensive overview of the available experimental and theoretical thermodynamic data for this compound, offering insights into its behavior across various conditions.
Core Thermodynamic Properties
A substance's thermodynamic behavior is defined by a set of fundamental properties. While experimental data for some of these properties for this compound are available, others are primarily derived from theoretical calculations.
Fundamental Properties
| Property | Value | Source |
| Molecular Formula | C₃H₂ClF₃ | [1] |
| Molar Mass | 130.49 g/mol | [1] |
| CAS Number | 2730-62-3 | [1] |
| Boiling Point | 15 °C | [2] |
| Density | 1.295 g/cm³ | [2] |
Vapor Pressure
The vapor pressure of a liquid is a critical parameter for understanding its phase behavior. Experimental measurements of the vapor pressure of this compound have been conducted. For instance, a study by Zhang et al. (2013) provides crucial data in this regard.
Vapor-Liquid Equilibrium
The behavior of this compound in mixtures is essential for its application in refrigerant blends. The vapor-liquid equilibrium (VLE) of binary systems containing this compound has been experimentally investigated.
Experimental Determination of Thermodynamic Properties
The acquisition of precise thermodynamic data relies on a suite of sophisticated experimental techniques. Understanding the principles behind these methods is crucial for appreciating the quality and limitations of the resulting data.
Calorimetry
Calorimetry is the primary experimental technique for directly measuring enthalpy changes associated with chemical reactions or physical transitions.
The standard enthalpy of formation (ΔfH°) of a compound is a cornerstone of its thermochemical profile. For halogenated organic compounds like this compound, this is typically determined using rotating-bomb calorimetry.
Experimental Protocol: Rotating-Bomb Calorimetry
-
Sample Preparation: A precise mass of the liquid sample is encapsulated in a combustible container, often a polyester bag, and placed in a platinum crucible within the calorimetric bomb.
-
Bomb Charging: A small amount of a reducing solution (e.g., arsenious oxide solution) is added to the bomb to ensure that all chlorine is converted to hydrochloric acid upon combustion. The bomb is then pressurized with high-purity oxygen.
-
Combustion: The bomb is placed in a calorimeter, and the sample is ignited. The temperature change of the surrounding water is meticulously measured.
-
Analysis: The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of combustion of the container, the formation of nitric acid from residual nitrogen, and the solution of gaseous products in the bomb liquid.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is then derived from the corrected heat of combustion using Hess's law, incorporating the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).
Figure 1: Workflow for determining the enthalpy of formation using rotating-bomb calorimetry.
Heat Capacity Measurements
The heat capacity of a substance, which is the amount of heat required to raise its temperature by a certain amount, is crucial for predicting its response to temperature changes.
Adiabatic calorimetry is employed to measure the heat capacity of a substance from near absolute zero to room temperature. This data is then used to calculate the standard entropy (S°) of the substance based on the third law of thermodynamics.
Experimental Protocol: Adiabatic Calorimetry
-
Sample Loading: A known mass of the sample is sealed in a calorimeter vessel under vacuum or a helium atmosphere to facilitate thermal contact.
-
Cooling: The calorimeter is cooled to a very low temperature, typically near absolute zero, using liquid helium.
-
Heating and Measurement: A series of precisely measured electrical energy pulses are supplied to the sample, and the resulting temperature increase is recorded after thermal equilibrium is reached.
-
Heat Capacity Calculation: The heat capacity at each temperature is calculated from the energy input and the temperature rise.
-
Entropy Calculation: The standard entropy at 298.15 K is determined by integrating the heat capacity data from 0 K to 298.15 K, accounting for any phase transitions.
Figure 2: Process for determining standard entropy from adiabatic calorimetry.
Theoretical Calculation of Thermodynamic Properties
In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules. High-level ab initio and density functional theory (DFT) methods can yield accurate thermochemical data.
Computational Methodology
The calculation of thermodynamic properties from first principles typically involves the following steps:
-
Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to determine the zero-point vibrational energy (ZPVE) and to confirm that the optimized structure is a true minimum on the potential energy surface.
-
Single-Point Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry to obtain a more accurate electronic energy.
-
Thermochemical Analysis: The calculated energies and vibrational frequencies are used to derive thermodynamic properties such as enthalpy, entropy, and heat capacity using statistical mechanics.
Figure 3: A generalized workflow for the computational determination of thermodynamic properties.
A theoretical study on the thermal decomposition of this compound provides valuable insights into its stability and reaction pathways, from which thermodynamic data can be inferred.
Summary of Thermodynamic Data
The following table summarizes the available experimental and theoretical thermodynamic data for this compound.
| Thermodynamic Property | Value | Method | Reference |
| Vapor Pressure | Data available over a range of temperatures | Experimental | Zhang et al. (2013) |
| Critical Temperature | 412.35 K | Experimental | Zhang et al. (2013) |
| Vapor-Liquid Equilibrium | Data available for binary mixtures | Experimental | Yang et al. (2016) |
| Thermal Decomposition | Theoretical analysis of reaction pathways | Computational | Wu et al. |
Conclusion
This technical guide has provided a comprehensive overview of the current state of knowledge regarding the thermodynamic properties of this compound. While experimental data for vapor pressure and vapor-liquid equilibrium are available, a notable gap exists in the experimental determination of fundamental properties such as the enthalpy of formation and standard entropy. Theoretical calculations, therefore, play a crucial role in providing a more complete thermochemical picture of this important molecule. For professionals in research, science, and drug development, a thorough understanding of both the available data and the methodologies used to obtain them is essential for the successful application and safe handling of this compound.
References
Molecular structure and bonding in 2-Chloro-3,3,3-trifluoroprop-1-ene
An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Chloro-3,3,3-trifluoroprop-1-ene
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, also known by its industrial designation HCFO-1233xf, is a pivotal fluorinated olefin that has garnered substantial interest across diverse scientific and industrial domains.[1] With the molecular formula C₃H₂ClF₃, this compound serves as a critical intermediate in the synthesis of next-generation, low global warming potential (GWP) refrigerants, and as a versatile building block in the pharmaceutical and agrochemical sectors.[1][2] This guide provides a comprehensive technical analysis of the molecular structure, bonding characteristics, spectroscopic signature, and chemical reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.
Introduction and Industrial Significance
This compound (CAS No: 2730-62-3) is a halogenated alkene characterized by a unique arrangement of substituents that impart exceptional stability and reactivity.[1] Its primary industrial application lies in its role as a precursor to 2,3,3,3-tetrafluoropropene (HFO-1234yf), a leading refrigerant with a significantly lower GWP compared to traditional hydrofluorocarbons (HFCs).[1][3] Beyond its environmental applications, the presence of both a reactive double bond and a trifluoromethyl group makes it a valuable synthon for introducing fluorine into complex organic molecules, a strategy widely employed in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2]
Key Physicochemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₃H₂ClF₃ |
| Molecular Weight | 130.49 g/mol [4][5] |
| Boiling Point | 27.7 °C at 760 mmHg[1] |
| Density | 1.295 g/cm³[1] |
| Appearance | Gas or Liquefied Gas[4][5] |
| Synonyms | HCFO-1233xf, 2-chloro-3,3,3-trifluoro-1-propene[1][6] |
Molecular Structure and Bonding Analysis
The molecular architecture of this compound is defined by a three-carbon chain featuring a terminal double bond. The central carbon (C2) is bonded to a chlorine atom and a trifluoromethyl group, while the terminal carbon (C1) is bonded to two hydrogen atoms.
Caption: Molecular structure of this compound.
Hybridization and Geometry
The electronic configuration dictates the molecule's geometry:
-
C1 and C2: These carbons form the double bond and are sp² hybridized, resulting in a trigonal planar geometry around each atom. This planarity is a key feature of the alkene functional group.
-
C3: This carbon, part of the trifluoromethyl group, is sp³ hybridized, leading to a tetrahedral arrangement of the three fluorine atoms and the C2 carbon atom around it.
The presence of the bulky and highly electronegative -CF₃ and -Cl groups on the same carbon (C2) introduces significant steric and electronic effects, which can influence the molecule's conformational preferences and reactivity.
Analysis of Key Chemical Bonds
-
C=C Double Bond: The foundation of the molecule's reactivity, this bond consists of a strong sigma (σ) bond and a weaker, more accessible pi (π) bond. The electron density of the π-bond is susceptible to attack by electrophiles.
-
C-F Bonds: The three C-F bonds are highly polar and exceptionally strong due to the large electronegativity difference between carbon and fluorine. This contributes to the thermal stability of the trifluoromethyl group.
-
C-Cl Bond: This bond is polar covalent and serves as a leaving group in certain nucleophilic substitution reactions.
-
Inductive Effects: The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group due to the cumulative inductive effect of the three fluorine atoms. This effect significantly reduces the electron density of the adjacent C=C double bond, making it less susceptible to electrophilic addition compared to non-fluorinated alkenes and more prone to nucleophilic attack.
Spectroscopic Characterization
Spectroscopic analysis provides empirical validation of the molecular structure. While detailed, publicly available assigned spectra are limited, the expected features can be predicted based on the functional groups present.
| Spectroscopic Data Summary | |
| Technique | Expected Key Features |
| Infrared (IR) Spectroscopy | Strong C-F stretching bands (typically 1100-1350 cm⁻¹), C=C stretching vibration (~1650 cm⁻¹), C-Cl stretching (~700-800 cm⁻¹), and C-H stretching (~3000-3100 cm⁻¹). |
| ¹H NMR Spectroscopy | Two distinct signals for the geminal protons on C1, appearing as complex multiplets due to coupling with each other and potentially long-range coupling to the ¹⁹F nuclei. |
| ¹⁹F NMR Spectroscopy | A single resonance (singlet or complex multiplet depending on coupling with ¹H) for the three equivalent fluorine atoms of the -CF₃ group. |
| ¹³C NMR Spectroscopy | Three distinct signals corresponding to C1, C2, and C3, with the -CF₃ carbon showing a characteristic quartet due to one-bond coupling with the three fluorine atoms. |
| Mass Spectrometry | A molecular ion peak (M⁺) and a characteristic M+2 peak due to the chlorine isotopes (³⁵Cl and ³⁷Cl). Common fragmentation patterns would involve the loss of Cl, F, or CF₃ radicals. |
Synthesis and Chemical Reactivity
General Synthesis Protocol
A prevalent industrial method for synthesizing HCFO-1233xf involves the reaction of chlorinated propanes or propenes with anhydrous hydrogen fluoride (HF) in the presence of a fluorination catalyst.[3]
Example Pathway: Vapor-phase fluorination of 1,1,2,3-tetrachloropropene.
-
Reactants: 1,1,2,3-tetrachloropropene (TCP) and anhydrous hydrogen fluoride (HF).
-
Catalyst: A vapor-phase fluorination catalyst, often based on chromium, nickel, or other transition metals.
-
Conditions: The reaction is conducted at elevated temperatures in a reactor constructed from corrosion-resistant materials like Inconel or Hastelloy.[3]
-
Reaction: The process involves a series of halogen exchange (chlorine for fluorine) and dehydrohalogenation steps to yield the final product.
-
Purification: The product stream is subjected to distillation and washing steps to remove unreacted starting materials, HF, and HCl byproduct.
Caption: Generalized workflow for the synthesis of HCFO-1233xf.
Key Reactivity Profiles
The reactivity of HCFO-1233xf is dominated by its carbon-carbon double bond and is significantly modulated by its halogen substituents. It serves as a versatile intermediate for creating a variety of β-substituted-trifluoromethyl-ethenes.[2][7]
Nucleophilic Vinylic Substitution: An efficient base-promoted reaction with various O-, N-, and S-nucleophiles allows for the synthesis of diverse trifluoromethyl-containing olefins.[2][7] This reaction proceeds under mild conditions and provides a direct route to complex fluorinated molecules.
-
Activation: A base (e.g., a strong inorganic or organic base) facilitates the reaction.
-
Nucleophilic Attack: The nucleophile attacks the double bond, leading to the substitution of the chlorine atom.
-
Product Formation: This yields β-substituted-trifluoromethyl-ethenes, which are valuable intermediates in chemical discovery.[2] For example, some of these products can be converted to novel pyrrolidines via [3+2] dipolar cycloaddition reactions.[2]
Caption: Reactivity of HCFO-1233xf with nucleophiles.
Conclusion
This compound is a molecule of significant academic and industrial importance. Its structure, characterized by an electron-deficient double bond adjacent to a trifluoromethyl group, provides a unique platform for chemical synthesis. The interplay of sp² and sp³ hybridized carbons, combined with the strong inductive effects of its halogen substituents, dictates its geometry, stability, and predictable reactivity. A thorough understanding of its molecular structure and bonding is essential for leveraging its potential in developing environmentally benign technologies and for its application as a strategic fluorinated building block in the synthesis of advanced materials and pharmaceuticals.
References
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf) - Google Patents [patents.google.com]
- 4. This compound | C3H2ClF3 | CID 2736716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 2-CHLORO-3,3,3-TRIFLUOROPROPENE | 2730-62-3 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
CAS number 102-43-2 properties and safety data
An In-depth Technical Guide to 1-(p-Tolyl)propan-1-one (CAS No. 5337-93-9)
A Note on CAS Number 102-43-2: Initial searches for the specific CAS (Chemical Abstracts Service) number 102-43-2 did not yield a definitive chemical entity. This number appears in various non-chemical contexts, such as legislative or public right-of-way documents, suggesting it may be an incorrect or obsolete identifier for a chemical substance.[1] However, extensive analysis of related chemical nomenclature frequently points towards a similar compound of interest to researchers: 1-(p-Tolyl)propan-1-one , which has the verified CAS number 5337-93-9 . This guide will focus on this well-documented compound, providing the in-depth properties and safety data relevant to laboratory and development professionals.
Introduction
1-(p-Tolyl)propan-1-one, also known as 4'-Methylpropiophenone, is an aromatic ketone that serves as a valuable intermediate in organic synthesis.[2] Its chemical structure, featuring a propiophenone core substituted with a para-methyl group, makes it a versatile building block in the synthesis of more complex molecules, particularly within the pharmaceutical and specialty chemical sectors.[2][3] Understanding its physicochemical properties and adhering to rigorous safety protocols are paramount for its effective and safe utilization in a research and development setting. This guide provides a comprehensive overview of its core characteristics, detailed safety protocols, and emergency procedures, designed for the professional scientist.
Chemical Identity and Physicochemical Properties
Correctly identifying a chemical and understanding its physical properties are the foundation of its safe and effective use. 1-(p-Tolyl)propan-1-one is a combustible liquid with a distinct molecular structure that dictates its behavior in chemical reactions and its physical state under various conditions.
Chemical Structure
The structure consists of a propane chain with a ketone group at the first carbon, which is attached to a benzene ring. The benzene ring is substituted with a methyl group at the para (4th) position.
Caption: Molecular Structure of 1-(p-Tolyl)propan-1-one.
Physicochemical Data
The following table summarizes the key physical and chemical properties of 1-(p-Tolyl)propan-1-one. This data is essential for designing experiments, understanding reaction kinetics, and implementing appropriate storage solutions.
| Property | Value | Source(s) |
| CAS Number | 5337-93-9 | [4] |
| Molecular Formula | C₁₀H₁₂O | [4] |
| Molecular Weight | 148.21 g/mol | [4] |
| Appearance | Colorless to Yellow clear liquid | [5] |
| Boiling Point | 238-239 °C | [4] |
| Density | 0.993 g/cm³ | [4] |
| Refractive Index | 1.528 | [4] |
| Flash Point | 109 °C | [4] |
| Synonyms | 4'-Methylpropiophenone, p-Methylpropiophenone | [3][6] |
Hazard Identification and GHS Classification
1-(p-Tolyl)propan-1-one is classified as hazardous under the Globally Harmonized System (GHS). Understanding these classifications is critical for risk assessment and the implementation of necessary safety precautions.[4][7]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
The Signal Word for this compound is Warning .[4] These classifications mandate the use of specific personal protective equipment and handling procedures to prevent exposure. The "harmful if swallowed" classification underscores the need to prevent ingestion, while the irritation warnings necessitate robust skin and eye protection.[8]
Safe Handling and Storage Protocol
A self-validating safety protocol ensures that checks and balances are integrated into the workflow. The following protocol is designed to minimize exposure risk and prevent accidental release.
Engineering Controls and Work Area Preparation
-
Ventilation: All handling of 1-(p-Tolyl)propan-1-one must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of vapors.[7][9]
-
Emergency Equipment: Ensure an eyewash station and safety shower are unobstructed and within immediate proximity to the handling area.[10]
-
Ignition Sources: As a combustible material, all potential sources of ignition (sparks, open flames, hot surfaces) must be eliminated from the storage and handling areas.[8][10] Use non-sparking tools and explosion-proof equipment where necessary.[9][10]
Required Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[8]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) that have been tested according to EN 374.[7] It is crucial to check for leaks or tears before each use.
-
Body Protection: A lab coat or other appropriate protective clothing is mandatory to prevent skin contact.[8][9]
Step-by-Step Handling Procedure
-
Pre-Use Inspection: Before handling, inspect the container for any damage or leaks.
-
Dispensing: When transferring the liquid, use a grounded/bonded container and receiving equipment to prevent static discharge.[10]
-
Avoidance of Aerosols: Avoid any actions that could generate mists or aerosols.
-
Post-Handling Hygiene: After handling, wash hands and any exposed skin thoroughly.[8] Do not eat, drink, or smoke in the work area.[7][8]
-
Contaminated Clothing: Remove any contaminated clothing immediately and launder it before reuse.
Storage Requirements
-
Container: Keep the container tightly closed to prevent the release of vapors.[8][9]
-
Location: Store in a dry, cool, and well-ventilated place.[8][9]
-
Incompatibilities: Store separately from incompatible materials such as strong acids, acid anhydrides, and acid chlorides.[8]
-
Temperature: Keep cool and away from heat.[8]
Caption: A validated workflow for the safe handling of 1-(p-Tolyl)propan-1-one.
First Aid and Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If irritation persists, get medical attention.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Get medical attention.[8]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[8][9] A water spray can be used to cool closed containers.[8]
-
Specific Hazards: The material is combustible and containers may explode when heated.[8] Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO₂).[8]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and remove all sources of ignition.[9] Evacuate personnel to a safe area. Avoid breathing vapors and contact with skin or eyes.[9]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[9]
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, diatomite, universal binder) and collect it into a suitable, closed container for disposal.[7] Use spark-proof tools during cleanup.[9]
Toxicological and Ecological Information
Toxicological Summary
The primary toxicological concerns are related to its irritant properties and potential harm upon ingestion.[8]
-
Acute Effects: Harmful if swallowed, causing potential gastrointestinal distress.[8] Direct contact causes irritation to the skin, eyes, and respiratory tract.[4][7] Symptoms of overexposure may include headache, dizziness, and nausea.[8]
-
Chronic Effects: Prolonged skin contact may lead to dermatitis by defatting the skin.[8] Further data on long-term exposure effects are limited.
Ecological Information
Conclusion
1-(p-Tolyl)propan-1-one (CAS 5337-93-9) is a chemical intermediate with clear utility in synthetic chemistry. Its safe handling is predicated on a thorough understanding of its hazards, including its combustible nature and its potential to cause skin, eye, and respiratory irritation. Adherence to the engineering controls, personal protective equipment standards, and handling protocols outlined in this guide is essential for mitigating risks in a professional laboratory environment. Always consult the most current Safety Data Sheet (SDS) from your supplier before use.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. Page loading... [guidechem.com]
- 3. 1-(p-tolyl)propan-1-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. 1-(p-Tolyl)propan-1-one [oakwoodchemical.com]
- 5. 1-(p-Tolyl)propan-2-one | 2096-86-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. chemos.de [chemos.de]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
The Synthesis of 2-Chloro-3,3,3-trifluoroprop-1-ene: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Ascendancy of 2-Chloro-3,3,3-trifluoroprop-1-ene in Modern Chemistry
This compound, systematically known as 2-chloro-3,3,3-trifluoro-1-propene and often referred to by its industrial designation HCFO-1233xf, is a fluorinated olefin of significant industrial and academic interest.[1] With a molecular formula of C₃H₂ClF₃, this compound has emerged as a critical building block in the synthesis of next-generation hydrofluoroolefin (HFO) refrigerants, which possess a low global warming potential (GWP) and are poised to replace traditional hydrofluorocarbons (HFCs).[2] Beyond its environmental applications, the unique electronic properties imparted by the trifluoromethyl and chloro substituents make this compound a versatile intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[2] This guide provides an in-depth review of the primary synthetic routes to this pivotal molecule, offering a comparative analysis of methodologies, detailed experimental protocols, and insights into the underlying reaction mechanisms.
Core Synthetic Strategies: A Comparative Overview
The industrial-scale production and laboratory synthesis of this compound are dominated by a few key chemical transformations. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired purity, scalability, and economic viability. The most prominent of these strategies include:
-
Vapor-Phase Fluorination of Chlorinated Propanes and Propenes: This is a widely employed industrial method that involves the reaction of a chlorinated precursor with anhydrous hydrogen fluoride (HF) over a solid-phase catalyst at elevated temperatures.
-
Liquid-Phase Fluorination: An alternative to the vapor-phase process, this method involves the fluorination of a chlorinated starting material in a liquid medium, often in the presence of a catalyst.
-
Dehydrochlorination of Saturated Precursors: This approach involves the elimination of hydrogen chloride (HCl) from a saturated chlorofluoropropane to introduce the double bond.
-
Carbene-Mediated Synthesis: A more specialized route that utilizes the generation of a carbene intermediate as a key step in the formation of the propenyl backbone.
The following sections will delve into the specifics of each of these synthetic pathways, providing detailed protocols and a critical evaluation of their respective strengths and limitations.
I. Vapor-Phase Catalytic Fluorination: The Industrial Workhorse
The vapor-phase fluorination of heavily chlorinated propanes or propenes with hydrogen fluoride is the cornerstone of industrial this compound production. This method is favored for its continuous nature and high throughput. The general scheme involves passing the vaporized reactants over a heated bed of a fluorination catalyst.
A. Key Precursors and Reactions
A variety of chlorinated C₃ compounds can serve as starting materials. The most common precursors include:
-
1,1,2,3-Tetrachloropropene (HCC-1230xa)
-
1,1,1,2,3-Pentachloropropane (HCC-240db)
-
2,3,3,3-Tetrachloropropene
The reaction with hydrogen fluoride over a catalyst like chromium(III) oxide (Cr₂O₃) results in a series of chlorine-fluorine exchange and dehydrohalogenation reactions to yield the desired product.[3]
B. The Central Role of the Chromium Oxide Catalyst
Chromium(III) oxide is the most widely used catalyst for this transformation.[3] Its effectiveness stems from its ability to facilitate the exchange of chlorine atoms for fluorine and to promote dehydrohalogenation. The active catalytic species is believed to be a partially fluorinated chromium oxyfluoride (CrOₓFᵧ) formed in situ upon exposure of the Cr₂O₃ to HF at high temperatures.[1][4] This active species contains Lewis acid sites that are crucial for the catalytic cycle. The addition of promoters such as yttrium or lanthanum can enhance catalyst stability and selectivity.[5]
C. Experimental Protocol: Vapor-Phase Fluorination of 1,1,2,3-Tetrachloropropene
This protocol is a representative example of a laboratory-scale continuous vapor-phase fluorination process.
1. Catalyst Activation:
- A tubular reactor, typically constructed from a corrosion-resistant alloy like Monel or Inconel, is charged with chromium(III) oxide pellets.
- The catalyst is dried by heating to 200-400 °C under a flow of inert gas (e.g., nitrogen) for several hours.
- The catalyst is then pre-fluorinated by introducing a controlled flow of anhydrous hydrogen fluoride at a temperature of 250-350 °C for several hours. This step is critical for the formation of the active chromium oxyfluoride species.
2. Reaction Execution:
- The reactor temperature is adjusted to the desired reaction temperature, typically in the range of 200-350 °C.[3]
- 1,1,2,3-Tetrachloropropene and anhydrous hydrogen fluoride are vaporized and fed into the reactor. The molar ratio of HF to the organic substrate is a critical parameter and is generally maintained between 5:1 and 20:1.[3]
- The contact time of the reactants with the catalyst is controlled by adjusting the flow rates and is typically in the range of 2 to 20 seconds.
3. Product Collection and Purification:
- The gaseous effluent from the reactor, containing this compound, unreacted starting materials, HCl, and excess HF, is passed through a scrubbing system to remove acidic gases. This typically involves a water and/or a caustic soda (NaOH) solution.
- The organic phase is then condensed at low temperature and collected.
- Purification of the crude product is achieved through distillation.
D. Mechanistic Insights: A Stepwise Transformation
The conversion of 1,1,2,3-tetrachloropropene to this compound is not a single-step process but rather a complex sequence of reactions occurring on the catalyst surface.
Figure 1: Simplified reaction pathway for the vapor-phase fluorination of 1,1,2,3-tetrachloropropene.
E. Data Summary: Vapor-Phase Synthesis
| Starting Material | Catalyst | Temperature (°C) | HF/Organic Molar Ratio | Conversion (%) | Selectivity to 2-CTFP (%) | Reference |
| 1,1,2,3-Tetrachloropropene | Cr₂O₃ | 200-330 | 5:1 - 20:1 | > 57 | > 75 | [3] |
| Pentachloropropane | Cr₂O₃ | 200-350 | 4:1 - 50:1 | 70 - 100 | 50 - 99 | [3] |
| 1,1,2,3-Tetrachloropropene | La-promoted Cr₂O₃ | ~300 | Not specified | ~100 | ~100 (after 96h) | [5][6] |
II. Liquid-Phase Fluorination: A Milder Alternative
While vapor-phase processes dominate large-scale production, liquid-phase fluorination offers an alternative that can be advantageous under certain circumstances, such as when milder reaction conditions are desired.
A. Reaction Principles
In this method, the chlorinated precursor is dissolved or suspended in a liquid medium and reacted with a fluorinating agent. Anhydrous hydrogen fluoride can be bubbled through the liquid, or a Lewis acidic catalyst can be used to facilitate the fluorine exchange.
B. Experimental Protocol: Liquid-Phase Fluorination of Pentachloropropane
This protocol is based on patent literature describing the synthesis of this compound from pentachloropropane.[7]
1. Reactor Setup:
- A pressure-resistant reactor equipped with a stirrer, a gas inlet, a condenser, and a temperature control system is used.
- The reactor is charged with a suitable catalyst, such as antimony pentachloride (SbCl₅), and the pentachloropropane starting material.
2. Reaction Execution:
- The reactor is sealed and heated to the desired temperature.
- Anhydrous hydrogen fluoride is then introduced into the reactor. The pressure is maintained at a level that keeps the reactants in the liquid phase.
- The reaction is allowed to proceed with vigorous stirring for a specified period.
3. Work-up and Purification:
- After the reaction is complete, the reactor is cooled, and the excess pressure is carefully vented through a scrubbing system.
- The reaction mixture is then neutralized, typically with an aqueous base.
- The organic layer is separated, washed, and dried.
- The final product is purified by distillation.
C. Advantages and Disadvantages
Advantages:
-
Generally operates at lower temperatures and pressures compared to vapor-phase methods.
-
Can offer better control over reaction exotherms.
Disadvantages:
-
Often requires batch processing, which is less efficient for large-scale production.
-
Catalyst separation and recycling can be more complex.
-
Corrosion can be a significant issue with liquid HF and Lewis acid catalysts.
III. Dehydrochlorination: The Elimination Pathway
Dehydrochlorination is a common synthetic strategy for introducing unsaturation into a molecule. In the context of this compound synthesis, this involves the removal of a molecule of HCl from a saturated precursor.
A. Precursor and Reaction
The primary precursor for this route is 1,1,1-trifluoro-2,3-dichloropropane (HCFC-243db). The elimination of HCl from this molecule directly yields the desired product.
B. Methodologies
The dehydrochlorination of HCFC-243db can be achieved through several methods:
-
Base-Mediated Elimination: This can be performed in the liquid phase using a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often in the presence of a phase-transfer catalyst.
-
Catalytic Dehydrochlorination: In the vapor phase, HCFC-243db can be passed over a catalyst, such as activated carbon or a metal oxide, at elevated temperatures to effect the elimination of HCl.[8]
C. Mechanistic Diagram: Base-Mediated Dehydrochlorination
Figure 2: Simplified E2 elimination mechanism for the dehydrochlorination of HCFC-243db.
IV. Carbene-Mediated Synthesis: A Niche Approach
A less common but mechanistically interesting route involves the use of a carbene intermediate. This method offers a different retrosynthetic disconnection and can be useful for specific applications.
A. The Carbene Route
This synthesis starts with 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123).[9] In the presence of a strong base, HCFC-123 can eliminate HCl to form a trifluoromethylchlorocarbene intermediate (CF₃-C-Cl). This highly reactive species can then react with a suitable one-carbon source to form the propenyl backbone.
B. Experimental Considerations
The generation of the carbene can be achieved in either the liquid or gas phase.[9]
-
Liquid Phase: This typically involves the use of a strong base and a phase-transfer catalyst to facilitate the reaction between the aqueous base and the organic substrate.[9]
-
Gas Phase: High-temperature pyrolysis of the precursor can also generate the carbene intermediate.[9]
The subsequent reaction of the carbene to form this compound requires further steps, such as reaction with methyl chloride followed by elimination of HCl.[9] This multi-step nature makes it a more complex route compared to the direct fluorination or dehydrochlorination methods.
Conclusion: A Versatile Molecule with Diverse Synthetic Access
This compound is a compound of considerable importance, with its demand driven by the global shift towards more environmentally benign refrigerants and its utility as a versatile building block in medicinal and agricultural chemistry. The synthetic routes to this molecule are well-established, with vapor-phase catalytic fluorination being the dominant industrial method due to its efficiency and scalability. Liquid-phase fluorination and dehydrochlorination offer viable alternatives, particularly for smaller-scale synthesis or when specific reaction conditions are required. The carbene-mediated route, while more complex, provides an alternative mechanistic pathway that may be advantageous in certain synthetic contexts. The continued optimization of these synthetic methods, particularly in terms of catalyst performance, energy efficiency, and waste reduction, will be crucial in meeting the growing demand for this important fluorinated olefin.
References
- 1. researchgate.net [researchgate.net]
- 2. innospk.com [innospk.com]
- 3. US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf) - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US8779218B2 - Process for the manufacture of 2-chloro-3,3,3-trifluoropropene (HFCO 1233xf) by liquid phase fluorination of pentachloropropane - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. CN114773148A - Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of 2-Chloro-3,3,3-trifluoroprop-1-ene in Organic Solvents
Foreword: Understanding the Significance of Solubility for a Novel Fluorinated Olefin
2-Chloro-3,3,3-trifluoroprop-1-ene, also known by its industrial designation HCFO-1233xf, is a hydrochlorofluoroolefin (HCFO) that has garnered significant interest as a next-generation refrigerant, blowing agent, and chemical intermediate.[1][2] Its favorable thermodynamic properties and low global warming potential (GWP) position it as a more environmentally benign alternative to legacy hydrofluorocarbons (HFCs). For researchers, scientists, and professionals in drug development and materials science, a thorough understanding of its solubility in various organic solvents is paramount for its effective application, whether in synthesis, formulation, or purification processes.[3]
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While extensive quantitative solubility data in a wide range of organic solvents is not yet broadly published in the public domain, this document synthesizes the available information on its physicochemical properties, discusses expected solubility trends based on established chemical principles, and provides detailed methodologies for the experimental determination of its solubility.
Physicochemical Properties of this compound (HCFO-1233xf)
A foundational understanding of the physical and chemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Chemical Formula | C₃H₂ClF₃ | [4] |
| Molecular Weight | 130.49 g/mol | [4] |
| Boiling Point | 15 °C | [5] |
| Density | 1.295 g/cm³ | [6] |
| Vapor Pressure | 106.5 kPa at 19.93 °C | |
| Appearance | Colorless gas or liquefied gas | [7][8] |
| Water Solubility | Sparingly soluble | [7] |
The presence of both a chlorine atom and a trifluoromethyl group on the propene backbone imparts a significant degree of polarity to the molecule. The trifluoromethyl group is strongly electron-withdrawing, creating a dipole moment across the molecule. This inherent polarity is a key determinant of its solubility in organic solvents.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is a cornerstone of solubility prediction. Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. Given the polar nature of this compound, it is anticipated to exhibit favorable solubility in polar organic solvents.
Expected Qualitative Solubility in Common Organic Solvents
Based on the molecular structure and the principles of polarity, the following table provides an estimation of the qualitative solubility of this compound in a range of common organic solvents. It is important to note that these are predictions and should be confirmed by experimental measurement for any critical application.
| Solvent Class | Example Solvent | Expected Qualitative Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Good to Moderate | The polarity of the hydroxyl group in alcohols will have a favorable interaction with the polar C-Cl and C-F bonds of HCFO-1233xf. Hydrogen bonding may play a minor role. |
| Ketones | Acetone | Good | Acetone is a polar aprotic solvent, and its carbonyl group should interact favorably with the polar regions of HCFO-1233xf. |
| Esters | Ethyl Acetate | Good | The ester functional group provides polarity, suggesting good solubility. |
| Ethers | Diethyl Ether | Moderate to Good | Ethers are less polar than alcohols and ketones but should still be effective solvents. |
| Aromatic Hydrocarbons | Toluene | Moderate | While toluene is generally considered non-polar, its aromatic ring can be polarized, allowing for some interaction with polar solutes. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Poor | These are non-polar solvents and are not expected to effectively solvate the polar HCFO-1233xf molecule. |
| Halogenated Solvents | Dichloromethane, Chloroform | Good to Excellent | The principle of "like dissolves like" strongly suggests that halogenated solvents will be excellent solvents for a halogenated solute like HCFO-1233xf. |
Experimental Determination of Solubility: Methodologies and Protocols
For precise and reliable solubility data, experimental determination is essential. As this compound is a gas at standard temperature and pressure, methods for determining the solubility of gases in liquids are most appropriate.
Static Equilibrium Method
This method involves establishing a thermodynamic equilibrium between the gaseous solute and the liquid solvent in a closed system at a constant temperature and pressure. The amount of gas dissolved in the liquid phase is then determined.
Workflow for the Static Equilibrium Method
Caption: Workflow for determining solubility using the static equilibrium method.
Detailed Protocol for the Static Equilibrium Method:
-
Solvent Degassing: A known mass of the organic solvent is thoroughly degassed to remove any dissolved air, which could interfere with the partial pressure of the solute gas. This can be achieved through methods such as freeze-pump-thaw cycles or sparging with an inert gas like helium followed by vacuum application.
-
System Evacuation: A high-pressure equilibrium cell of known volume, equipped with a pressure transducer and temperature probe, is evacuated to a high vacuum.
-
Solvent Introduction: The degassed solvent is carefully introduced into the equilibrium cell. The mass of the solvent is precisely determined.
-
Gas Introduction: this compound is introduced into the cell from a reservoir of known volume and pressure. The initial amount of gas introduced is calculated using an appropriate equation of state.
-
Equilibration: The cell is maintained at a constant temperature, and the gas-liquid mixture is agitated (e.g., with a magnetic stirrer) to facilitate the dissolution of the gas and ensure equilibrium is reached. The pressure inside the cell will decrease as the gas dissolves. Equilibrium is considered reached when the pressure remains constant over a significant period.
-
Data Acquisition: The final equilibrium pressure and temperature are recorded.
-
Calculation: The amount of gas dissolved in the solvent is calculated by subtracting the amount of gas remaining in the vapor phase from the total amount of gas introduced. The vapor phase amount is calculated using the known vapor phase volume (total cell volume minus liquid volume) and the final equilibrium pressure, again using an equation of state. The solubility is then expressed in appropriate units such as mole fraction, molality, or mass per volume of solvent.
Gravimetric Method
The gravimetric method is particularly suitable for solutes with low volatility and involves measuring the mass increase of a solvent upon dissolution of the gas.
Workflow for the Gravimetric Method
Caption: Workflow for determining solubility using the gravimetric method.
Detailed Protocol for the Gravimetric Method:
-
Solvent Preparation: A known mass of the degassed organic solvent is placed in a thermostated vessel.
-
Gas Saturation: A stream of this compound is bubbled through the solvent at a controlled temperature and pressure until the solvent is saturated.
-
Mass Measurement: The mass of the solution is measured at saturation. The increase in mass corresponds to the mass of the dissolved gas.
-
Calculation: The solubility is calculated based on the mass of the dissolved gas and the initial mass of the solvent.
Factors Influencing Solubility
Several factors can significantly influence the solubility of this compound in organic solvents:
-
Temperature: The effect of temperature on gas solubility in liquids is complex. Generally, for gases that dissolve exothermically (which is common), solubility decreases with increasing temperature, following Le Chatelier's principle. However, for some systems, the solubility can increase with temperature.
-
Pressure: According to Henry's Law, the solubility of a gas in a liquid is directly proportional to the partial pressure of the gas above the liquid, at a constant temperature. Therefore, increasing the pressure of this compound will increase its solubility.
-
Solvent Polarity: As discussed, the polarity of the solvent is a critical factor. Solvents with polarity similar to that of this compound will be more effective at dissolving it.
-
Presence of Other Solutes: The presence of other solutes in the solvent can affect the solubility of this compound, either by competing for solvent interactions or by altering the overall properties of the solvent.
Conclusion and Future Outlook
This compound (HCFO-1233xf) is a compound of growing industrial and scientific importance. While a comprehensive, publicly available dataset of its solubility in a wide array of organic solvents is currently limited, this guide provides a strong theoretical and practical framework for understanding and determining its solubility. Based on its polar molecular structure, it is expected to be soluble in polar organic solvents.
For researchers and professionals working with this compound, the experimental protocols detailed herein offer a robust starting point for generating the precise solubility data required for their specific applications. As the use of HCFO-1233xf expands, it is anticipated that more quantitative solubility data will become available in the literature, further enhancing our understanding of this versatile fluorinated olefin.
References
- 1. innospk.com [innospk.com]
- 2. HCFO-1233xf [beijingyuji.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C3H2ClF3 | CID 2736716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-CHLORO-3,3,3-TRIFLUOROPROPENE | 2730-62-3 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
Methodological & Application
Application Notes and Protocols: 2-Chloro-3,3,3-trifluoroprop-1-ene as a Versatile Trifluoromethyl Building Block in Organic Synthesis
Introduction: The Strategic Importance of the Trifluoromethyl Group and the Utility of 2-Chloro-3,3,3-trifluoroprop-1-ene
The trifluoromethyl (CF₃) group is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and lipophilicity can dramatically improve the pharmacokinetic and pharmacodynamic profiles of drug candidates and enhance the performance of advanced materials. The introduction of a CF₃ moiety into a molecular scaffold, however, can be challenging. This compound (HCFO-1233xf) has emerged as a cost-effective and versatile building block for the facile incorporation of the trifluoromethyl group.[1] This gaseous olefin (boiling point: 27.7°C) serves as a reactive and adaptable precursor for a variety of valuable trifluoromethylated compounds.[2]
This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into key reaction classes, providing not only the mechanistic underpinnings but also detailed, field-proven protocols for their execution.
Safety and Handling
This compound is a liquefied gas under pressure and is extremely flammable.[3][4] It can cause skin and eye irritation, and may cause respiratory irritation.[5][6] All manipulations should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, must be worn. It is crucial to prevent contact with liquid, which can cause frostbite-like burns.[5] Cylinders should be secured in an upright position and protected from physical damage.[6]
Key Physical Properties:
| Property | Value |
| CAS Number | 2730-62-3 |
| Molecular Formula | C₃H₂ClF₃ |
| Molecular Weight | 130.49 g/mol [4] |
| Boiling Point | 27.7°C at 760 mmHg[2] |
| Density | 1.295 g/cm³[2] |
I. Nucleophilic Substitution: A Gateway to β-Trifluoromethyl Alkenes
One of the most powerful applications of this compound is its reaction with various nucleophiles to generate a diverse array of β-substituted-trifluoromethyl-ethenes.[1][7] These products are valuable intermediates for further synthetic transformations. The reaction proceeds under mild, base-promoted conditions and is applicable to a wide range of O-, N-, and S-nucleophiles.
Mechanism of Nucleophilic Vinylic Substitution
The reaction is believed to proceed through a Michael-type addition of the nucleophile to the double bond, followed by the elimination of the chloride leaving group. This addition-elimination pathway is favored due to the electron-withdrawing nature of the trifluoromethyl group, which activates the alkene towards nucleophilic attack. The stereochemical outcome of the reaction is often highly selective, predominantly yielding the (Z)-isomer.
References
Application Notes and Protocols for Polymerization Reactions Involving 2-Chloro-3,3,3-trifluoroprop-1-ene
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the polymerization of 2-Chloro-3,3,3-trifluoroprop-1-ene (CTFP), also known as HCFO-1233xf. CTFP is a versatile fluorinated monomer gaining significant attention for its role in creating advanced polymers with unique properties.[1] Due to the strong carbon-fluorine bond, polymers derived from CTFP exhibit exceptional chemical resistance, thermal stability, and specific optical and dielectric properties, making them suitable for high-performance applications.[2][3] This guide details step-by-step protocols for radical, suspension, and emulsion polymerization of CTFP, as well as its copolymerization with vinyl ethers. It emphasizes the causality behind experimental choices and provides methodologies for polymer characterization, aiming to equip researchers with the practical knowledge required for synthesizing and analyzing CTFP-based polymers.
Introduction to this compound (CTFP)
This compound (CTFP) is a fluorinated olefin with the chemical formula C₃H₂ClF₃.[4] It is a non-flammable, colorless gas at room temperature with a boiling point of 27.7°C.[1] The presence of the trifluoromethyl group and a chlorine atom on the double bond significantly influences its reactivity and the properties of the resulting polymers. The electron-withdrawing nature of the halogen substituents makes the double bond susceptible to radical attack, while also creating a highly polarized monomer that can participate in alternating copolymerizations.[3]
Historically, CTFP has been utilized as an intermediate in the synthesis of next-generation refrigerants with low global warming potential (GWP), such as HFO-1234yf.[1][5] However, its utility as a monomer is an expanding field of materials science. The resulting fluoropolymers are finding use in a range of high-tech applications, including specialty coatings, seals, O-rings, membranes, and materials for the electronics and aerospace industries.[2][3]
Key Properties of CTFP Monomer:
-
Molecular Formula: C₃H₂ClF₃
-
Molecular Weight: 130.49 g/mol [4]
-
Boiling Point: 27.7°C at 760 mmHg[1]
-
Density: 1.295 g/cm³[1]
-
CAS Number: 2730-62-3[1]
Polymerization Strategies: An Overview
CTFP can be polymerized through several mechanisms, each offering distinct advantages in controlling the polymer's final properties.
-
Radical Polymerization: This is the most common method, utilizing free-radical initiators to create homopolymers or random copolymers. It is a robust method suitable for bulk, solution, suspension, and emulsion techniques.[6][7]
-
Suspension Polymerization: Ideal for producing polymer beads or powders.[8] The monomer is dispersed as droplets in a continuous phase (typically water), and polymerization occurs within these droplets. This method allows for excellent heat dissipation.[8]
-
Emulsion Polymerization: This technique yields a stable aqueous dispersion of polymer particles (a latex). It is particularly useful for producing high molecular weight polymers at a fast rate and is an environmentally friendlier approach using water as the dispersion medium.[9]
-
Controlled Radical Polymerization (e.g., RAFT): Advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be applied to control molecular weight, polydispersity, and polymer architecture, although literature specific to CTFP is nascent.[10][11]
-
Alternating Copolymerization: CTFP's electron-poor double bond makes it an excellent partner for electron-rich monomers like vinyl ethers, leading to copolymers with a highly alternating structure.[3][12]
Application Note I: Free-Radical Homopolymerization of CTFP
This protocol details the synthesis of poly(this compound) via a solution-based free-radical polymerization.
Scientific Principle
Free-radical polymerization proceeds through three main stages: initiation, propagation, and termination.[7] An initiator, typically a peroxide or an azo compound, thermally decomposes to generate primary radicals. These radicals attack the double bond of a CTFP monomer, initiating a growing polymer chain. The chain propagates by sequentially adding more monomer units. Termination occurs when two growing chains combine or disproportionate.[6][7] The choice of solvent is critical; it must solubilize the monomer and the resulting polymer while being inert to radical attack.
Visualization of Workflow
Caption: General workflow for solution-based radical polymerization.
Detailed Protocol: Solution Polymerization
Materials:
-
This compound (CTFP)
-
Acetonitrile (anhydrous)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Methanol (for precipitation)
-
Schlenk flask with stir bar, condenser, nitrogen/argon inlet
Procedure:
-
Reactor Setup: Assemble a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried.
-
Reagent Charging: Under an inert atmosphere (N₂ or Ar), charge the flask with 20 mL of anhydrous acetonitrile.
-
Monomer Addition: Carefully condense a known amount of CTFP gas (e.g., 5.0 g, 38.3 mmol) into the solvent at a low temperature (e.g., using a dry ice/acetone bath).
-
Degassing: Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Initiator Addition: After the final thaw, while maintaining a positive inert gas pressure, add the initiator, AIBN (e.g., 79 mg, 0.48 mmol, 1.25 mol% relative to monomer).
-
Polymerization: Immerse the flask in a preheated oil bath at 65°C and stir vigorously. The reaction is typically run for 12-24 hours.
-
Termination & Precipitation: Cool the reaction vessel to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of cold methanol (~200 mL) while stirring. The polymer will precipitate as a white solid.
-
Purification: Allow the precipitate to settle, decant the supernatant, and re-dissolve the polymer in a minimal amount of acetone. Re-precipitate into cold methanol to remove any unreacted monomer and initiator fragments.
-
Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
Characterization and Expected Results
-
¹H NMR (in Acetone-d₆): Expect broad signals corresponding to the polymer backbone protons.
-
¹⁹F NMR (in Acetone-d₆): Expect a broad signal corresponding to the -CF₃ group.
-
Gel Permeation Chromatography (GPC): This technique is crucial for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[13][14] For a typical free-radical polymerization, a PDI in the range of 1.5–2.5 is expected.
Application Note II: Heterogeneous Polymerization of CTFP
Heterogeneous systems like suspension and emulsion are industrially significant, especially for fluoropolymers.[15]
Scientific Principle: Suspension vs. Emulsion
-
Suspension Polymerization: This method is essentially a "bulk" polymerization carried out in suspended droplets.[8] A monomer-soluble initiator is used, and the reaction kinetics are similar to bulk polymerization. A suspending agent (e.g., polyvinyl alcohol) is required to prevent the droplets from coalescing.[8][16] The final product is in the form of solid beads, which are easy to handle and purify.[8]
-
Emulsion Polymerization: This is a more complex system involving water, a water-insoluble monomer, a water-soluble initiator, and a surfactant. Polymerization primarily occurs within micelles formed by the surfactant. This compartmentalization leads to high polymerization rates and high molecular weights simultaneously. The product is a stable latex.[9]
Visualization: Emulsion Polymerization Components
Caption: Key components in an emulsion polymerization system.
Protocol: Suspension Polymerization of CTFP
Materials:
-
CTFP Monomer
-
Deionized Water
-
Poly(vinyl alcohol) (PVA) as suspending agent
-
Benzoyl Peroxide (BPO) as monomer-soluble initiator
-
Sodium Bicarbonate (buffer)
-
High-pressure stainless steel autoclave with mechanical stirrer
Procedure:
-
Aqueous Phase Preparation: In the autoclave, prepare an aqueous solution containing deionized water, PVA (e.g., 0.5 wt% of water), and a buffer like sodium bicarbonate.
-
Degassing: Seal the autoclave and purge thoroughly with nitrogen to remove oxygen.
-
Reagent Charging: Introduce the initiator (BPO) dissolved in the CTFP monomer into the reactor under pressure.
-
Polymerization: Heat the reactor to the desired temperature (e.g., 70-80°C) while stirring vigorously (e.g., 300-500 rpm) to maintain a stable suspension of monomer droplets.
-
Work-up: After the reaction period (e.g., 8-12 hours), cool the reactor, vent any unreacted monomer, and discharge the slurry.
-
Purification: Filter the polymer beads, wash extensively with water to remove the suspending agent, and then with a solvent like methanol to remove residual monomer/initiator.
-
Drying: Dry the beads in a vacuum oven.
Protocol: Emulsion Polymerization of CTFP
Materials:
-
CTFP Monomer
-
Deionized Water
-
Potassium Persulfate (KPS) as water-soluble initiator
-
Sodium Dodecyl Sulfate (SDS) as surfactant
-
Sodium Bicarbonate (buffer)
-
High-pressure stainless steel autoclave
Procedure:
-
Aqueous Phase Preparation: Charge the autoclave with deionized water, SDS, and sodium bicarbonate.
-
Degassing: Seal and purge the reactor with nitrogen.
-
Monomer Addition: Introduce the CTFP monomer into the reactor.
-
Initiation: Heat the reactor to the target temperature (e.g., 50-60°C) with stirring to form an emulsion. Inject an aqueous solution of the initiator (KPS) to start the polymerization.
-
Polymerization: Maintain the temperature and stirring for several hours until the pressure drop indicates high monomer conversion.
-
Work-up: Cool the reactor to obtain the final product as a polymer latex. The solid polymer can be isolated by coagulating the latex (e.g., by adding a salt solution or freezing), followed by filtration, washing, and drying.
Application Note III: Alternating Copolymerization of CTFP with Vinyl Ethers
The strong electron-accepting nature of CTFP allows it to form highly alternating copolymers with electron-donating monomers like vinyl ethers (VEs).[3][12] These copolymers, often referred to as FEVE (fluoroethylene vinyl ether) resins, are known for their exceptional weatherability and are used in high-performance coatings.[3][9]
Scientific Principle
This copolymerization proceeds via a charge-transfer complex mechanism. The electron-poor CTFP and the electron-rich VE monomer form a complex that polymerizes as a single unit. This results in a polymer chain where the two monomer units alternate with high fidelity (e.g., -[CTFP-VE-CTFP-VE]-).[12] Radical initiation is typically used.[17]
Protocol: Copolymerization of CTFP with Cyclohexyl Vinyl Ether (CHVE)
Materials:
-
CTFP Monomer
-
Cyclohexyl Vinyl Ether (CHVE), inhibitor removed
-
tert-Butyl Peroxypivalate (initiator)
-
1,1,2-Trichlorotrifluoroethane (solvent)
-
High-pressure stainless steel autoclave
Procedure:
-
Reactor Charging: Charge the autoclave with the solvent, CHVE, and the initiator.
-
Degassing: Seal the reactor, cool it in a dry ice/acetone bath, and evacuate to remove air.
-
Monomer Addition: Introduce a specific amount of CTFP monomer into the cooled reactor.
-
Polymerization: Heat the reactor to 50-60°C and maintain with stirring for 10-20 hours.
-
Work-up: After cooling and venting, pour the reaction mixture into a non-solvent like hexane or methanol to precipitate the copolymer.
-
Purification and Drying: Filter the copolymer, wash it thoroughly, and dry it under vacuum.
Characterization of Copolymers
-
NMR Spectroscopy (¹H, ¹⁹F, ¹³C): NMR is essential to confirm the alternating structure and determine the copolymer composition.[12][17][18] The ratio of the integrals of characteristic peaks from each monomer unit provides the composition.
-
Elemental Analysis: Can be used to verify the composition calculated from NMR.[17]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which is a key property for coating applications.
Data Summary and Comparison
| Parameter | Solution Polymerization | Suspension Polymerization | Emulsion Polymerization | Alternating Copolymerization |
| Reaction Medium | Organic Solvent | Water | Water | Organic Solvent |
| Initiator Type | Monomer-soluble | Monomer-soluble | Water-soluble | Monomer-soluble |
| Product Form | Solid Polymer | Beads/Powder | Latex | Solid Polymer |
| Heat Transfer | Moderate | Excellent | Excellent | Moderate |
| Typical Mw | Moderate | High | Very High | Variable |
| PDI | ~1.5 - 2.5 | ~1.5 - 3.0 | > 2.0 (often broad) | ~1.5 - 2.5 |
| Key Advantage | Homogeneous system, easy to study kinetics | Easy product isolation, good heat control | High Mw at high rates, solvent-free | Precise control of polymer backbone structure |
| Key Disadvantage | Use of organic solvents, polymer isolation | Requires stabilizers, potential for agglomeration | Requires surfactant, latex purification | Limited to specific monomer pairs |
Troubleshooting and Safety
-
Low Yield/No Polymerization: The most common cause is the presence of oxygen. Ensure thorough degassing. Alternatively, check initiator purity and reaction temperature.
-
Broad PDI: This is typical for free-radical processes. For better control, consider controlled radical polymerization techniques.
-
Agglomeration in Suspension: Increase stirring speed or the concentration of the suspending agent.
-
Safety: CTFP is a gas under pressure and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[4] High-pressure autoclave reactions should be conducted behind a safety shield.
References
- 1. innospk.com [innospk.com]
- 2. api.pageplace.de [api.pageplace.de]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. This compound | C3H2ClF3 | CID 2736716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2011135416A1 - Process for the manufacture of 2-chloro-3, 3, 3-trifluoropropene (hcfo 1233xf) by liquid phase fluorination of pentachloropropane - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. Suspension polymerization - Wikipedia [en.wikipedia.org]
- 9. cjps.org [cjps.org]
- 10. Reversible addition–fragmentation chain transfer polymerization of 2-chloro-1,3-butadiene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Reversed Controlled Polymerization (RCP): Depolymerization from Well-Defined Polymers to Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An efficient method to synthesize vinyl ethers (VEs) that bear various halogenated or functional groups and their radical copolymerization with chlorotrifluoroethylene (CTFE) to yield functional poly(VE-alt-CTFE) alternated copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. polymer-carbon.ch.pwr.edu.pl [polymer-carbon.ch.pwr.edu.pl]
- 17. researchgate.net [researchgate.net]
- 18. NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration of 2-Chloro-3,3,3-trifluoroprop-1-ene in the Synthesis of Advanced Agrochemicals
Introduction: The relentless pursuit of more effective and environmentally benign agrochemicals has led to a paradigm shift in synthetic chemistry, with a strong emphasis on the incorporation of fluorine-containing moieties. The trifluoromethyl (CF₃) group, in particular, has emerged as a critical component in the design of modern pesticides due to its profound impact on the physicochemical and biological properties of active ingredients. 2-Chloro-3,3,3-trifluoroprop-1-ene (C₃H₂ClF₃) has been identified as a pivotal building block in this endeavor, offering a versatile and efficient platform for the introduction of the trifluoromethyl group into complex molecular architectures. This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, complete with detailed protocols, mechanistic insights, and a comprehensive analysis of its strategic importance for researchers, scientists, and professionals in drug development.
The Significance of the Trifluoromethyl Group in Agrochemicals
The introduction of a trifluoromethyl group can dramatically enhance the efficacy and stability of an agrochemical. The strong electron-withdrawing nature of the CF₃ group can increase the acidity of nearby protons, influence the binding affinity to target enzymes, and improve metabolic stability by blocking sites susceptible to oxidative degradation. Furthermore, the lipophilicity of the CF₃ group can facilitate the transport of the molecule across biological membranes, leading to improved bioavailability and, consequently, enhanced pesticidal activity.
This compound: A Versatile Synthon
This compound is a highly reactive and versatile building block for the synthesis of a wide range of trifluoromethyl-containing agrochemicals. Its utility stems from the presence of multiple reactive sites: a double bond susceptible to addition reactions, and a labile chlorine atom that can be displaced through nucleophilic substitution. This dual reactivity allows for a variety of synthetic transformations, making it a valuable tool in the agrochemical chemist's arsenal.
Application in the Synthesis of Pyrethroid Insecticides
A prime example of the successful application of this compound is in the synthesis of advanced pyrethroid insecticides. Pyrethroids are a major class of insecticides that act as fast-acting neurotoxins in insects. The incorporation of a trifluoromethyl group into the pyrethroid scaffold has been shown to significantly enhance their insecticidal potency and photostability.
A key intermediate in the synthesis of many trifluoromethylated pyrethroids, such as lambda-cyhalothrin and tefluthrin, is 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid . This crucial precursor is synthesized utilizing this compound.
Synthetic Workflow for Pyrethroid Precursors
The general synthetic strategy involves the construction of a cyclopropane ring bearing the 2-chloro-3,3,3-trifluoropropenyl side chain. This is typically followed by the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, which can then be esterified with a suitable alcohol to yield the final pyrethroid insecticide.
Caption: General synthetic workflow for pyrethroid insecticides.
Detailed Experimental Protocol: Synthesis of (E)-3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl-N-p-tolylcyclopropanecarboxamide
This protocol details the synthesis of a model pyrethroid analogue, demonstrating the key transformations involving the carboxylic acid intermediate derived from this compound.
Step 1: Synthesis of 3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
The synthesis of this crucial intermediate can be achieved through a multi-step process, often starting from readily available materials and incorporating the 2-chloro-3,3,3-trifluoropropenyl moiety.[1] The aqueous alkali phase from the reaction mixture is acidified with hydrochloric acid, and the precipitated product is isolated by extraction with methylene chloride.[1]
Step 2: Formation of the Acid Chloride
Materials:
-
cis-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid
-
Oxalyl chloride
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
A stirred solution of cis-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid (10.0 g, 0.04 mol) in 100 mL of toluene is heated to 80°C.[2]
-
To this solution, a solution of oxalyl chloride (10.5 g, 0.08 mol) in 5 mL of toluene is added dropwise over 10 minutes.[2]
-
The reaction mixture is heated at 80°C for 26 hours.[2]
-
The toluene and excess oxalyl chloride are removed by distillation to give the crude acid chloride as a residual oil.[2]
-
Purification by distillation under reduced pressure using a Kugelrohr apparatus yields pure cis-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarbonyl chloride.[2]
Step 3: Amide Formation
Materials:
-
3-((E)-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarbonyl chloride (from Step 2)
-
p-toluidine
-
Triethylamine
-
Toluene, anhydrous
-
Hexane
-
Methanol
Procedure:
-
The crude acid chloride from the previous step is dissolved in anhydrous toluene.[3]
-
p-Toluidine (0.44 g, 4.1 mmol) is added to the solution.[3]
-
Triethylamine is added dropwise to the mixture to act as an acid scavenger.[3]
-
The reaction mixture is stirred at room temperature for 5 hours.[3]
-
After the reaction is complete, the mixture is treated with hexane to precipitate the product.[3]
-
The crude product is collected and recrystallized from a mixture of methanol and a small amount of water to yield colorless single crystals of (E)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl-N-p-tolylcyclopropanecarboxamide.[3]
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | cis-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid | Oxalyl chloride, Toluene | 80 | 26 | - | [2] |
| 2 | 3-((E)-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarbonyl chloride, p-toluidine | Triethylamine, Toluene | Room Temp. | 5 | - | [3] |
Mechanistic Considerations: The Role of this compound
The synthetic utility of this compound in these reactions is rooted in its electronic properties. The trifluoromethyl group is strongly electron-withdrawing, which polarizes the double bond and makes the vinylic carbon attached to the chlorine atom susceptible to nucleophilic attack. The reaction to form the cyclopropane ring often proceeds through a concerted or stepwise mechanism involving the addition of a carbene or a related species to the double bond of a precursor derived from this compound.
Caption: Nucleophilic attack on this compound.
Conclusion and Future Perspectives
This compound has proven to be an indispensable building block in the synthesis of modern agrochemicals, particularly in the development of highly potent pyrethroid insecticides. Its unique combination of reactive sites allows for the efficient and strategic introduction of the vital trifluoromethyl group, leading to the creation of active ingredients with enhanced biological activity and improved physicochemical properties. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and professionals in the field to harness the full potential of this versatile synthon. As the demand for more sophisticated and sustainable agricultural solutions continues to grow, the innovative application of building blocks like this compound will undoubtedly play a central role in shaping the future of agrochemical research and development.
References
Application Notes and Protocols for the Synthesis of Trifluoromethylated Compounds Using 2-Chloro-3,3,3-trifluoroprop-1-ene
Introduction: The Strategic Importance of Trifluoromethylated Compounds and the Utility of 2-Chloro-3,3,3-trifluoroprop-1-ene
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] This small structural modification can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, trifluoromethylated compounds are prevalent in a wide array of pharmaceuticals, agrochemicals, and advanced materials.[2]
This compound (also known as HCFO-1233xf) has emerged as a versatile and highly valuable building block for the synthesis of these important compounds.[3][4][5] Its unique chemical structure, featuring a reactive carbon-chlorine bond and a trifluoromethyl group, allows for a variety of chemical transformations, making it an ideal starting material for the efficient and cost-effective production of a diverse range of trifluoromethylated products. This application note provides detailed experimental protocols and mechanistic insights for the use of this compound in the synthesis of key trifluoromethylated intermediates and heterocycles, with a focus on applications relevant to drug discovery and development.
Safety Precautions and Handling of this compound
This compound is a flammable gas and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] It is crucial to avoid inhalation and contact with skin and eyes. All reactions should be conducted in appropriate pressure-rated equipment, and the gas should be handled in a closed system. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, please consult the Material Safety Data Sheet (MSDS).
Core Application: Synthesis of β-Substituted-Trifluoromethyl-Ethenes
A primary application of this compound is its reaction with a variety of nucleophiles to generate β-substituted-trifluoromethyl-ethenes. These compounds are valuable intermediates for the synthesis of more complex molecules, including trifluoromethylated pyrrolidines.[3][4]
Reaction Mechanism
The reaction proceeds via a base-promoted nucleophilic substitution. The base abstracts a proton from the nucleophile, which then attacks the electrophilic carbon of the carbon-chlorine bond in this compound, displacing the chloride ion.
Caption: General mechanism for nucleophilic substitution on this compound.
Experimental Protocol: General Procedure for the Synthesis of β-Substituted-Trifluoromethyl-Ethenes
This protocol provides a general method for the reaction of this compound with various nucleophiles.[3]
Materials:
-
This compound
-
Nucleophile (e.g., phenol, aniline, thiophenol)
-
Base (e.g., potassium carbonate, triethylamine)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Reaction vessel (pressure-rated flask or sealed tube)
-
Standard glassware for work-up and purification
-
Magnetic stirrer and heating plate
Procedure:
-
To a pressure-rated reaction vessel containing a magnetic stir bar, add the nucleophile (1.0 eq) and the base (1.2 eq).
-
Add the anhydrous solvent to dissolve the reagents.
-
Seal the vessel and cool it to 0 °C in an ice bath.
-
Carefully introduce this compound (1.1 eq) into the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, carefully vent any excess pressure.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-substituted-trifluoromethyl-ethene.
| Nucleophile | Base | Solvent | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Acetonitrile | 12 | 85 |
| Aniline | Et₃N | DMF | 8 | 92 |
| Thiophenol | K₂CO₃ | Acetonitrile | 4 | 95 |
Table 1: Representative examples for the synthesis of β-substituted-trifluoromethyl-ethenes.
Advanced Application: Synthesis of Trifluoromethylated Heterocycles
Trifluoromethylated heterocycles are of paramount importance in drug discovery, with many approved drugs containing these motifs.[2] this compound can be utilized in cycloaddition reactions to construct various trifluoromethylated heterocyclic scaffolds.
[3+2] Cycloaddition for the Synthesis of Trifluoromethylated Pyrrolidines
The β-substituted-trifluoromethyl-ethenes synthesized in the previous step can undergo a [3+2] dipolar cycloaddition with azomethine ylides to produce trifluoromethylated pyrrolidines.[3][4]
Caption: Workflow for the synthesis of trifluoromethylated pyrrolidines.
Experimental Protocol: Synthesis of a Trifluoromethylated Pyrrolidine
This protocol describes the synthesis of a trifluoromethylated pyrrolidine from a β-substituted-trifluoromethyl-ethene.[4]
Materials:
-
β-(Phenylamino)-3,3,3-trifluoroprop-1-ene
-
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
To an oven-dried flask under an inert atmosphere, add β-(phenylamino)-3,3,3-trifluoroprop-1-ene (1.0 eq) and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C and add a catalytic amount of trifluoroacetic acid (0.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the trifluoromethylated pyrrolidine.
Applications in Drug Discovery
The trifluoromethylated compounds synthesized using this compound are valuable intermediates for the development of new therapeutic agents. For instance, trifluoromethylated indoles and pyrazoles are key structural motifs in many biologically active compounds.[6][7] The protocols described herein provide a direct and efficient route to these important molecular scaffolds, enabling the rapid synthesis of compound libraries for high-throughput screening in drug discovery programs. The introduction of the trifluoromethyl group can lead to improved drug candidates with enhanced efficacy, selectivity, and pharmacokinetic profiles.[1]
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C3H2ClF3 | CID 2736716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 7. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Use of 2-Chloro-3,3,3-trifluoroprop-1-ene in the synthesis of pharmaceuticals
An Application Guide to the Strategic Use of 2-Chloro-3,3,3-trifluoroprop-1-ene in Modern Pharmaceutical Synthesis
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (–CF3) group, has become a cornerstone of modern drug design.[1][2] The –CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a prized functional group in the pharmaceutical industry.[1][2] this compound (CAS No. 2730-62-3), a versatile C3 building block, has emerged as a critical reagent for introducing the trifluoromethylvinyl group into complex molecular architectures.[3][4] This document provides a detailed guide for researchers and drug development professionals on the practical applications, reaction protocols, and underlying chemical principles governing the use of this valuable synthetic intermediate.
Reagent Profile: Physicochemical Properties and Safety
This compound, also known as HCFO-1233xf, is a fluorinated alkene whose unique electronic and steric properties make it a highly useful intermediate.[3] Its reactivity is dominated by the electron-withdrawing trifluoromethyl group, which activates the double bond for a range of transformations.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 2730-62-3 | [5][6] |
| Molecular Formula | C₃H₂ClF₃ | [5][6] |
| Molecular Weight | 130.49 g/mol | [3][6] |
| Boiling Point | 27.7 °C at 760 mmHg | [3] |
| Density | 1.295 g/cm³ | [3] |
| Physical Form | Liquefied gas or vapor | [6][7] |
Critical Safety and Handling Protocols
As a liquefied gas under pressure, this compound presents specific handling challenges. Adherence to strict safety protocols is mandatory.
-
Hazard Profile : Contains gas under pressure; may explode if heated.[5][6] Causes skin, eye, and respiratory irritation.[5][7] May displace oxygen and cause rapid suffocation.[5][7]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Chemical safety goggles and a face shield are required.[5]
-
Hand Protection : Cold-insulating gloves and chemically resistant protective gloves (e.g., neoprene, nitrile rubber) must be worn.[5]
-
Respiratory Protection : Work must be conducted in a well-ventilated chemical fume hood.[8] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[5]
-
-
Storage & Handling :
-
First Aid :
-
Inhalation : Remove the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][7]
-
Skin Contact : For gas exposure, wash with soap and water.[5] For liquid contact (frostbite), warm the affected area slowly with lukewarm water and seek immediate medical attention. Do not rub the area.[7]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Core Application: Nucleophilic Vinylic Substitution
The primary application of this compound in pharmaceutical synthesis is its reaction with nucleophiles to form β-substituted-trifluoromethyl-ethenes. This reaction provides a direct and efficient route to valuable trifluoromethylated intermediates.[4][9]
Mechanistic Rationale
The reaction proceeds via a base-promoted nucleophilic substitution. The strong electron-withdrawing effect of the –CF₃ group polarizes the C=C double bond, making the β-carbon (C1) susceptible to nucleophilic attack. A base is typically required to deprotonate the nucleophile (e.g., phenol, thiol, amine), increasing its nucleophilicity and facilitating the attack. The reaction generally exhibits high regioselectivity, with the nucleophile adding to the terminal carbon followed by elimination of the chloride ion.[9]
Caption: Workflow for nucleophilic substitution.
General Protocol: Synthesis of a β-Aryloxy-Trifluoromethyl-Ethene
This protocol describes a typical procedure for the reaction of a phenol with this compound.
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Reaction vessel (pressure-rated flask or sealed tube)
-
Standard glassware for workup and purification
Procedure:
-
Vessel Preparation : To a dry, pressure-rated reaction vessel equipped with a magnetic stir bar, add the substituted phenol (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent Addition : Add anhydrous DMF to dissolve the solids. The volume should be sufficient to create a stirrable slurry (typically 0.1-0.2 M concentration).
-
Rationale: DMF is an excellent polar aprotic solvent that solubilizes the phenoxide salt and promotes SNAr-type reactions. K₂CO₃ is a cost-effective base sufficient for deprotonating most phenols.
-
-
Reagent Addition : Seal the vessel and cool it in a dry ice/acetone bath (approx. -78 °C). Carefully condense a slight excess of this compound (1.2 eq) into the vessel.
-
Rationale: The low temperature is necessary to handle the low-boiling-point gaseous reagent safely. A slight excess ensures complete consumption of the limiting phenol.
-
-
Reaction : Allow the vessel to warm to room temperature, then heat to the desired temperature (typically 60-80 °C) behind a blast shield. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup : Cool the reaction to room temperature. Carefully vent any excess pressure. Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel) to yield the desired β-aryloxy-trifluoromethyl-ethene.[9]
Representative Data for Nucleophilic Substitution
| Nucleophile Type | Example Nucleophile | Base | Solvent | Temp (°C) | Typical Yield |
| O-Nucleophile | 4-Methoxyphenol | K₂CO₃ | DMF | 70 | >90% |
| N-Nucleophile | Morpholine | Et₃N | MeCN | 25 | >85% |
| S-Nucleophile | Thiophenol | K₂CO₃ | DMF | 50 | >95% |
| (Data is illustrative, based on typical outcomes described in the literature.[4][9]) |
Advanced Application: [3+2] Cycloaddition for Heterocycle Synthesis
The trifluoromethyl-ethene products synthesized above are valuable intermediates for constructing complex heterocyclic scaffolds. A prime example is their use in [3+2] cycloaddition reactions to form substituted pyrrolidines, a common motif in medicinal chemistry.[4][9]
Mechanistic Rationale
In this transformation, the electron-deficient alkene (the product from Section 2) acts as the dipolarophile. It reacts with a 1,3-dipole, such as an azomethine ylide, generated in situ. The reaction proceeds in a concerted or stepwise manner to form a five-membered pyrrolidine ring, often with high stereocontrol.[4]
Caption: Pathway to heterocyclic scaffolds.
Protocol: Synthesis of a Trifluoromethyl-Substituted Pyrrolidine
This protocol outlines the [3+2] cycloaddition of a β-enol-ether (synthesized in Section 2.2) with an azomethine ylide.
Materials:
-
β-Aryloxy-trifluoromethyl-ethene (1.0 eq)
-
N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (azomethine ylide precursor, 1.2 eq)
-
Trifluoroacetic acid (TFA, catalytic amount, e.g., 10 mol%)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Standard glassware for inert atmosphere reactions, workup, and purification
Procedure:
-
Reaction Setup : To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add the β-aryloxy-trifluoromethyl-ethene (1.0 eq) and the azomethine ylide precursor (1.2 eq).
-
Solvent Addition : Add anhydrous DCM via syringe.
-
Initiation : Add the catalytic amount of TFA (10 mol%) to the solution at room temperature.
-
Rationale: TFA catalyzes the in situ formation of the azomethine ylide 1,3-dipole from its precursor.
-
-
Reaction : Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.
-
Workup : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer with DCM (2x).
-
Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the trifluoromethyl-substituted pyrrolidine.[4]
Conclusion
This compound is more than a simple fluorinated reagent; it is an enabling tool for modern pharmaceutical synthesis. Its predictable reactivity in nucleophilic substitutions provides reliable access to a diverse range of trifluoromethylated alkenes.[9] These intermediates, in turn, can be elaborated into complex, high-value heterocyclic structures through powerful methods like [3+2] cycloaddition.[4] By understanding the principles behind its reactivity and adhering to rigorous safety protocols, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics.
References
- 1. jelsciences.com [jelsciences.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. innospk.com [innospk.com]
- 4. researchgate.net [researchgate.net]
- 5. synquestlabs.com [synquestlabs.com]
- 6. This compound | C3H2ClF3 | CID 2736716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. airgas.com [airgas.com]
- 8. fishersci.com [fishersci.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Asymmetric Synthesis Strategies Utilizing 2-Chloro-3,3,3-trifluoroprop-1-ene
Abstract
This technical guide details advanced asymmetric synthesis strategies leveraging the unique reactivity of 2-chloro-3,3,3-trifluoroprop-1-ene (CTFP). CTFP is an exceptionally versatile C3 building block, primarily serving as a potent electrophile for the generation of diverse β-substituted-3,3,3-trifluoroprop-1-ene intermediates. These intermediates, synthesized in situ or isolated, are powerful substrates for a range of high-value organocatalytic asymmetric transformations. We provide field-proven insights and detailed, step-by-step protocols for two cornerstone applications: the enantioselective Michael addition to generate acyclic trifluoromethylated stereocenters and the asymmetric [3+2] cycloaddition for the synthesis of complex trifluoromethyl-substituted spiro-pyrrolidines. This document is intended for researchers, scientists, and professionals in drug development seeking to construct stereochemically rich, fluorinated molecules with high efficiency and stereocontrol.
Part 1: The Core Strategy — CTFP as a Progenitor for Chiral Synthesis
The trifluoromethyl (CF3) group is a critical pharmacophore in modern drug discovery, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. This compound (CTFP) has emerged as a premier starting material for incorporating the trifluoromethylated propene scaffold into complex molecules.
The foundational strategy does not typically involve the direct asymmetric functionalization of the CTFP molecule itself. Instead, its true power lies in its role as a precursor. CTFP undergoes highly efficient base-promoted nucleophilic substitution with a wide array of O-, N-, and S-nucleophiles.[1] This initial reaction quantitatively generates β-substituted-trifluoromethyl-ethenes, which are ideal Michael acceptors and dipolarophiles for subsequent enantioselective catalytic reactions. This two-stage approach provides immense flexibility, allowing for the custom design of substrates tailored for specific asymmetric transformations.
The causality behind this choice is clear: the initial substitution is a robust, non-stereoselective reaction that sets the stage for the crucial, high-value asymmetric bond formation. By decoupling these two steps, reaction conditions can be optimized independently, leading to higher overall yields and stereoselectivities.
Caption: Strategic workflow utilizing CTFP in asymmetric synthesis.
Part 2: Organocatalytic Asymmetric Michael Addition
Application Note
The organocatalytic enantioselective Michael addition is one of the most powerful methods for asymmetric C-C bond formation. By first reacting CTFP with a suitable nucleophile, such as a secondary amine, a β-amino-β-trifluoromethyl enone can be generated. This electron-deficient alkene is an excellent substrate for conjugate addition. Chiral bifunctional catalysts, particularly those based on the cinchona alkaloid scaffold (e.g., thioureas or squaramides), are exceptionally effective in this context.[2][3] These catalysts operate through a dual-activation mechanism: the tertiary amine moiety acts as a Brønsted base to deprotonate the nucleophile, while the thiourea moiety activates the enone electrophile via hydrogen bonding, orienting the reactants within a chiral pocket to ensure face-selective attack. This strategy provides access to acyclic products with a newly formed trifluoromethylated stereocenter in high yield and enantiopurity.
Caption: Proposed mechanism for thiourea-catalyzed Michael addition.
Protocol 1: Sequential Synthesis of a Chiral Trifluoromethylated γ-Nitroketone
This protocol describes the synthesis of a β-amino-β-trifluoromethyl enone from CTFP, followed by an organocatalytic asymmetric Michael addition of nitromethane.
Materials:
-
This compound (CTFP)
-
Pyrrolidine
-
Triethylamine (Et3N)
-
2-Nitrobenzaldehyde
-
Nitromethane (CH3NO2)
-
Chiral Thiourea Catalyst (e.g., (S,S)-Takemoto catalyst)
-
Toluene, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Saturated aqueous Ammonium Chloride (NH4Cl)
-
Silica Gel for chromatography
Step-by-Step Methodology:
Part A: Synthesis of the β-Pyrrolidinyl-β-trifluoromethyl Enone Intermediate (Adapted from known procedures for CF3-enamine formation[4])
-
To a flame-dried round-bottom flask under an inert atmosphere (N2), add 2-nitrobenzaldehyde (1.0 eq) and anhydrous toluene.
-
Add pyrrolidine (1.2 eq). The mixture is stirred at room temperature.
-
In a separate flask, dissolve CTFP (1.1 eq) in toluene.
-
Add the CTFP solution dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Upon completion, the solvent is removed under reduced pressure. The crude product, an α-CF3-enamine, is used directly in the next step. Self-Validation: The formation of the enamine can be confirmed by 1H NMR of a small aliquot, showing characteristic vinyl proton signals.
Part B: Asymmetric Michael Addition (Adapted from Wen et al.[3])
-
Dissolve the crude enone intermediate from Part A (1.0 eq) in anhydrous toluene (0.2 M).
-
Add the chiral thiourea catalyst (0.1 eq, 10 mol%).
-
Add nitromethane (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., Hexanes/EtOAc gradient) to afford the desired chiral γ-nitroketone.
-
Determine the diastereomeric ratio (dr) by 1H NMR analysis of the purified product and the enantiomeric excess (ee) by chiral HPLC analysis.
| Entry | Nucleophile (NuH) | Catalyst (mol%) | Yield (%) | dr | ee (%) | Reference |
| 1 | Nitromethane | 10 | 95 | 85:15 | 96 | [3] |
| 2 | Diethyl Malonate | 5 | >95 | - | 95 | [5][6] |
| 3 | Acetophenone Oxime | 10 | 85 | - | 92 | [2] |
| 4 | Indole | 10 | 91 | - | 94 | [3] |
Table 1. Representative Results for Asymmetric Michael Additions to β-Trifluoromethyl Alkenes.
Part 3: Asymmetric [3+2] Cycloaddition for Spiro-Pyrrolidine Synthesis
Application Note
The [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is a cornerstone reaction for the synthesis of highly substituted pyrrolidine rings, which are prevalent in pharmaceuticals. CTFP is an ideal entry point to this chemistry. By reacting CTFP with an appropriate precursor, a trifluoromethyl-substituted dipolarophile can be formed. For instance, reaction with an isatin derivative can lead to an N-2,2,2-trifluoroethylisatin ketimine, which serves as a potent azomethine ylide precursor.[7]
In the presence of a chiral bifunctional organocatalyst, such as a quinine-derived squaramide or urea, these ketimines react with suitable dipolarophiles (in this context, another alkene) in a highly diastereoselective and enantioselective manner.[8][9] The catalyst orchestrates the cycloaddition by activating the ketimine and the dipolarophile through a network of hydrogen bonds, leading to a highly organized, chiral transition state. This strategy enables the rapid construction of complex spirocyclic architectures containing multiple contiguous stereocenters, including spiro-quaternary centers, with exceptional stereocontrol.
Protocol 2: Synthesis of a Trifluoromethyl-Containing Spiro[pyrrolidin-3,2′-oxindole]
This protocol details the asymmetric [3+2] cycloaddition between an N-2,2,2-trifluoroethylisatin ketimine (as the azomethine ylide precursor derived conceptually from CTFP chemistry) and a suitable Michael acceptor.
Materials:
-
N-2,2,2-trifluoroethylisatin ketimine (1.0 eq)
-
3-Alkenyl-5-arylfuran-2(3H)-one (dipolarophile, 1.2 eq)
-
Chiral Squaramide Catalyst (e.g., Quinine-derived)
-
Dichloromethane (DCM) or Chloroform (CHCl3)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica Gel for chromatography
Step-by-Step Methodology: (Adapted from Zhang et al.[7])
-
To a dry vial, add the N-2,2,2-trifluoroethylisatin ketimine (1.0 eq, e.g., 0.1 mmol).
-
Add the 3-alkenyl-5-arylfuran-2(3H)-one (1.2 eq).
-
Add the chiral squaramide catalyst (0.01 eq, 1 mol%).
-
Dissolve the mixture in anhydrous DCM (1.0 mL).
-
Stir the reaction at ambient temperature for the time specified in the reference literature (typically 12-24 hours), monitoring by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify by flash chromatography (e.g., Petroleum Ether/EtOAc gradient) to isolate the spiro-pyrrolidine product.
-
Analyze the purified product by 1H and 13C NMR to confirm the structure and determine the diastereomeric ratio. Determine the enantiomeric excess by chiral HPLC. Self-Validation: The high diastereoselectivity (>20:1 dr) is often directly observable in the crude 1H NMR spectrum, validating the efficacy of the catalytic system.
| Entry | Ketimine Substituent (N-R) | Dipolarophile | Catalyst (mol%) | Yield (%) | dr | ee (%) | Reference |
| 1 | -CH2CF3 | 3-Alkenylfuranone | 1 | 99 | >20:1 | 99 | [7] |
| 2 | -CH2CF3 | Isatylidenylisoxazole | 5 | 99 | >20:1 | 96 | [8] |
| 3 | -CH2CF3 | Alkylidene Benzofuranone | 10 | 98 | >20:1 | 99 | [9] |
Table 2. Representative Results for Asymmetric [3+2] Cycloadditions to form Trifluoromethyl-Containing Pyrrolidines.
Part 4: Conclusion and Future Outlook
This compound is a powerful and versatile building block whose primary strategic value in asymmetric synthesis is its ability to serve as a readily available precursor for a vast array of trifluoromethylated Michael acceptors and dipolarophiles. By leveraging a two-stage strategy—initial robust nucleophilic substitution followed by a precision organocatalytic asymmetric transformation—researchers can access a diverse range of highly valuable, enantioenriched trifluoromethyl-containing acyclic and heterocyclic scaffolds. The protocols detailed herein for asymmetric Michael additions and [3+2] cycloadditions represent reliable and scalable methods for constructing complex chiral architectures relevant to pharmaceutical and agrochemical discovery. Future work will likely expand the scope of nucleophiles used in the initial step and the range of asymmetric transformations applied in the second, further cementing CTFP's role as a cornerstone reagent in modern fluorine chemistry.
References
- 1. Collection - Applications of 2âChloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf): A Rapid Entry to Various βâSubstituted-trifluoromethyl-ethenes - Organic Letters - Figshare [acs.figshare.com]
- 2. Enantioselective organocatalytic oxa-Michael addition of oximes to β-CF3-β-disubstituted nitroalkenes: efficient synthesis of β-amino-α-trifluoromethyl alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organocatalytic asymmetric [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with 3-alkenyl-5-arylfuran-2(3H)-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Asymmetric synthesis of isoxazole and trifluoromethyl-containing 3,2′-pyrrolidinyl dispirooxindoles via squaramide-catalysed [3 + 2] cycloaddition reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric synthesis of spiro[benzofuran-pyrrolidine]-indolinedione via bifunctional urea catalyzed [3 + 2]-annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Versatile Reactivity of 2-Chloro-3,3,3-trifluoroprop-1-ene with Nucleophiles
Introduction: Unlocking Trifluoromethyl Scaffolds
The incorporation of fluorine and trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of modern drug discovery, agrochemical development, and materials science.[1][2] The CF₃ group can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. 2-Chloro-3,3,3-trifluoroprop-1-ene (C₃H₂ClF₃), also known as HCFO-1233xf, has emerged as a powerful and versatile building block for introducing the 3,3,3-trifluoropropenyl moiety.[1] This readily available gas (Boiling Point: 27.7°C) serves as an electrophilic substrate in reactions with a wide array of nucleophiles, providing a direct route to valuable β-substituted-trifluoromethyl-ethenes.[1][3]
This guide provides an in-depth exploration of the reaction of this compound with common nucleophiles. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the synthetic utility of the resulting products.
Reactivity Profile and Mechanistic Overview
The reactivity of this compound is dominated by the strong electron-withdrawing effect of the trifluoromethyl group. This effect, combined with the electronegativity of the chlorine atom, renders the double bond highly electron-deficient and thus susceptible to attack by nucleophiles.
The reaction proceeds via a nucleophilic vinylic substitution mechanism, most commonly through an addition-elimination pathway .[3][4][5] This is a two-step process:
-
Addition: The nucleophile attacks the carbon atom bearing the chlorine (C2), breaking the π-bond and forming a resonance-stabilized carbanionic intermediate. The choice of a polar aprotic solvent (e.g., DMF, DMSO) is crucial as it can stabilize this charged intermediate without protonating the nucleophile, thereby facilitating the reaction.
-
Elimination: The intermediate collapses, reforming the double bond and expelling the chloride ion, which is a good leaving group.
This sequence results in the net replacement of the chlorine atom with the incoming nucleophile. A base is typically required to deprotonate the nucleophile (e.g., an alcohol or thiol), increasing its nucleophilicity.
Caption: General Addition-Elimination mechanism for nucleophilic vinylic substitution.
Application & Protocols: Reactions with O-, S-, and N-Nucleophiles
An efficient, base-promoted reaction of oxygen, nitrogen, and sulfur nucleophiles with this compound provides access to a diverse range of β-substituted-trifluoromethyl-ethenes under mild conditions.[3][4][5]
Reaction with O-Nucleophiles (Phenols and Alcohols)
The reaction with phenols and alcohols yields valuable trifluoromethyl vinyl ethers. These reactions typically require a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the hydroxyl group, forming the more potent alkoxide or phenoxide nucleophile.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenol | K₂CO₃ | DMF | 60 | 18 | 94 | [3] |
| 4-Methoxyphenol | K₂CO₃ | DMF | 60 | 18 | 95 | [3] |
| 4-Nitrophenol | K₂CO₃ | DMF | 60 | 18 | 88 | [3] |
| Benzyl alcohol | NaH | DMF | 20 | 2 | 85 | [3] |
This protocol details the reaction of phenol with this compound.
Materials:
-
Phenol
-
This compound (gas)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask or pressure vessel
-
Gas delivery tube or lecture bottle with regulator
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add phenol (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Reagent Addition: While stirring vigorously, bubble this compound (1.2 equiv) slowly into the reaction mixture at room temperature. For larger scales or precise addition, a pressure-rated vessel and mass-flow controller may be necessary.
-
Reaction: Seal the vessel and heat the reaction mixture to 60°C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 18 hours.
-
Work-up: After cooling to room temperature, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure trifluoromethyl vinyl ether.
Reaction with S-Nucleophiles (Thiols)
Thiols react readily with this compound to form trifluoromethyl vinyl thioethers.[6] The high nucleophilicity of the thiolate anion, formed by deprotonation with a mild base, allows these reactions to proceed efficiently. This transformation is a specific example of a hydrothiolation reaction.[7]
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | K₂CO₃ | DMF | 20 | 2 | 95 | [3] |
| 4-Methylthiophenol | K₂CO₃ | DMF | 20 | 2 | 93 | [3] |
| Benzyl mercaptan | K₂CO₃ | DMF | 20 | 2 | 89 | [3] |
This protocol describes the reaction using thiophenol as the nucleophile.
Materials:
-
Thiophenol
-
This compound (gas)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve thiophenol (1.0 equiv) in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.5 equiv) to the solution.
-
Reagent Addition: Slowly bubble this compound (1.2 equiv) into the stirring suspension at room temperature (20°C).
-
Reaction: Seal the flask and stir at room temperature. The reaction is typically rapid and complete within 2 hours. Monitor by TLC.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. The resulting trifluoromethyl vinyl thioether is generally obtained in high yield.
Reaction with N-Nucleophiles (Amines)
Primary and secondary amines serve as effective nitrogen nucleophiles, leading to the formation of trifluoromethyl enamines. These reactions often proceed without an external base, as the amine itself can act as both the nucleophile and the base to neutralize the HCl byproduct. However, including a non-nucleophilic base can improve yields by preventing the formation of ammonium salts.
Materials:
-
Desired primary or secondary amine (e.g., morpholine, aniline)
-
This compound (gas)
-
Triethylamine (NEt₃) or other non-nucleophilic base (optional, 1.5 equiv)
-
Acetonitrile (MeCN) or DMF, anhydrous
-
Sealed reaction vessel
Procedure:
-
Reaction Setup: Add the amine (2.2 equiv, to act as nucleophile and base) or the amine (1.1 equiv) and triethylamine (1.5 equiv) to a pressure-rated tube containing anhydrous solvent.
-
Reagent Addition: Cool the mixture if necessary, and carefully introduce this compound (1.0 equiv).
-
Reaction: Seal the tube and stir the reaction at a temperature ranging from room temperature to 80°C, depending on the nucleophilicity of the amine. Monitor the reaction by GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent. The subsequent purification follows the standard procedure described in Protocol 1.
Synthetic Utility: A Gateway to Complex Molecules
The β-substituted-trifluoromethyl-ethenes synthesized via these protocols are not merely final products; they are versatile intermediates for further chemical transformations.[4][5] A prime example is their use in [3+2] dipolar cycloaddition reactions to construct highly functionalized, trifluoromethyl-substituted pyrrolidines.[3][4]
Caption: Synthetic workflow from starting material to advanced intermediates.
Safety and Handling
This compound is a liquefied gas under pressure and is flammable.[8][9] It may cause skin, eye, and respiratory tract irritation.[9] All manipulations should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Reactions should be conducted in robust, pressure-rated glassware or reactors, especially when heating.
References
- 1. innospk.com [innospk.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Applications of this compound (HCFO-1233xf): A Rapid Entry to Various β-Substituted-trifluoromethyl-ethenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 8. This compound | C3H2ClF3 | CID 2736716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. airgas.com [airgas.com]
Introduction: The Versatility of a Trifluoromethylated Building Block
An Application Guide to the Catalytic Chemistry of 2-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf)
This compound (also known as 2-CTFP or HCFO-1233xf) is an unsaturated organofluorine compound of significant interest in modern synthetic chemistry. Its growing availability has positioned it as a valuable C3 building block for the introduction of the trifluoromethyl (CF₃) group, a motif of paramount importance in pharmaceutical and agrochemical development due to its profound effects on metabolic stability, lipophilicity, and binding affinity.
The reactivity of 2-CTFP is dominated by the functionalities at its double bond: a vinyl chloride and an allylic trifluoromethyl group. The vinylic C-Cl bond is a prime handle for a multitude of catalytic cross-coupling reactions, allowing for the construction of complex molecular architectures. This guide provides detailed application notes and validated protocols for key catalytic transformations of 2-CTFP, designed for researchers in organic synthesis and drug discovery.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C bond formation, and 2-CTFP is an excellent substrate for these transformations.[1] The vinyl chloride moiety, while less reactive than its bromide or iodide counterparts, can be effectively activated using appropriately designed catalyst systems.[2][3]
Suzuki-Miyaura Coupling: Synthesis of Trifluoromethylated Styrenes and Dienes
The Suzuki-Miyaura reaction enables the coupling of the vinylic carbon of 2-CTFP with a wide range of organoboron reagents. This reaction is particularly powerful for synthesizing substituted 2-trifluoromethyl-1,3-dienes or styrene derivatives, which are versatile intermediates.
Causality of Component Selection:
-
Catalyst System: The oxidative addition of a C(sp²)-Cl bond to Pd(0) is the rate-limiting step and is notoriously slower than for C-Br or C-I bonds.[2] Therefore, standard catalysts like Pd(PPh₃)₄ may be inefficient. The use of electron-rich, sterically hindered phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) is crucial. These ligands stabilize the Pd(0) center, promote the oxidative addition step, and accelerate the overall catalytic cycle.[4]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[4] Inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred for their efficacy and compatibility with a broad range of functional groups.
-
Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or tetrahydrofuran (THF), often with a small amount of water, are typically used to ensure the solubility of all reaction components.[5]
Protocol 1: Suzuki-Miyaura Coupling of 2-CTFP with an Arylboronic Acid
Materials:
-
This compound (2-CTFP) (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.5 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (2.0 equiv), finely powdered and dried
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (2 mol%), SPhos (4.5 mol%), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.2 M with respect to 2-CTFP) and degassed water (10% v/v of dioxane) via syringe.
-
Substrate Addition: Add 2-CTFP (1.0 equiv) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12–24 hours.
-
Monitoring: Monitor the reaction progress by GC-MS or TLC.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 75-90 |
| Pd₂(dba)₃ (2) | SPhos (4.5) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 80-95 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | THF/H₂O | 80 | 70-85 |
Yields are based on analogous reactions with vinyl chlorides and are for illustrative purposes.
Diagram: Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Mizoroki-Heck Reaction: Vinylation of the Trifluoromethyl Propene Scaffold
The Mizoroki-Heck reaction facilitates the coupling of 2-CTFP with another alkene, typically an electron-deficient one like an acrylate or styrene, to generate a substituted diene.[6] The reaction generally proceeds with high trans selectivity.
Causality of Component Selection:
-
Catalyst: As with Suzuki coupling, an active palladium catalyst is required. Palladium(II) acetate is a common and robust precatalyst that is reduced in situ to the active Pd(0) species.[7]
-
Ligand: Phosphine ligands are often used to stabilize the catalyst and improve yields, although ligandless conditions can sometimes be effective, particularly in polar solvents like DMF or NMP.[8][9]
-
Base: A base, typically a hindered amine like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃), is essential to neutralize the HX acid produced during the catalytic cycle and regenerate the Pd(0) catalyst.[6]
Protocol 2: Mizoroki-Heck Reaction of 2-CTFP with Styrene
Materials:
-
This compound (2-CTFP) (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a sealed tube, dissolve Pd(OAc)₂ (2 mol%) and P(o-tol)₃ (4 mol%) in anhydrous DMF.
-
Reagent Addition: Add styrene (1.5 equiv), 2-CTFP (1.0 equiv), and Et₃N (2.0 equiv).
-
Inert Atmosphere: Degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction: Seal the tube tightly and heat in an oil bath at 100–120 °C for 16–24 hours.
-
Monitoring: Follow the reaction's progress by GC-MS.
-
Workup: After cooling, dilute the reaction mixture with diethyl ether and wash several times with water to remove DMF and triethylammonium salts. Wash with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue via silica gel chromatography to isolate the diene product.
Diagram: Catalytic Cycle for Mizoroki-Heck Reaction
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Coupling | NROChemistry [nrochemistry.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of 2-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf) in Trifluoromethyl Group Introduction: A Guide for Synthetic Chemists
Introduction: The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal and agricultural chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and bioavailability. While numerous trifluoromethylating agents exist, 2-chloro-3,3,3-trifluoroprop-1-ene, also known as HCFO-1233xf, has emerged as a versatile and economically significant building block. This hydrofluoroolefin, a readily available intermediate in the production of next-generation refrigerants, offers a unique pathway to a diverse array of β-substituted trifluoromethyl-ethenes.[1] This guide provides an in-depth exploration of HCFO-1233xf's applications, detailed experimental protocols for its use with various nucleophiles, and a discussion of the underlying reaction mechanisms to empower researchers in leveraging this reagent for novel molecular design.
Core Principles and Reactivity
This compound is a gaseous compound (boiling point: 14-15 °C) that serves as a potent electrophile. Its reactivity is dominated by the electron-deficient double bond, which is highly susceptible to nucleophilic attack. The trifluoromethyl group's strong electron-withdrawing nature polarizes the molecule, making the terminal methylene carbon a prime target for nucleophiles.
The most common transformation involving HCFO-1233xf is a base-promoted reaction with O-, N-, and S-nucleophiles.[1][2][3] This process typically proceeds under mild conditions and provides a reliable method for forging new carbon-heteroatom bonds, leading to the formation of trifluoromethylated vinyl ethers, enamines, and thioethers. These products are not merely trifluoromethylated compounds but are valuable intermediates themselves, amenable to further synthetic elaborations.
Safety and Handling of this compound
As a low-boiling-point, liquefied gas, this compound requires careful handling in a well-ventilated fume hood.
-
Hazard Overview: It is classified as a flammable liquid and vapor, and contains gas under pressure, which may explode if heated. It can also cause skin, eye, and respiratory irritation.
-
Handling Precautions:
-
Work in a well-ventilated area, preferably a fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Use non-sparking tools.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ground and bond the container and receiving equipment to prevent static discharge.
-
-
Storage:
-
Store in a cool, well-ventilated place.
-
Keep the container tightly closed.
-
Protect from sunlight.
-
Mechanistic Insights: A Tale of Two Pathways
The reaction of this compound with nucleophiles, promoted by a base, can proceed through two primary mechanistic pathways: an addition-elimination sequence or a vinyl substitution. The operative mechanism is often influenced by the nature of the nucleophile, the base, and the reaction conditions.
An efficient base-promoted reaction of O-, N-, and S-nucleophiles with this compound (HCFO-1233xf) provides access to various β-substituted-trifluoromethyl-ethenes under mild reaction conditions.[1][2][3] Mechanistic investigations have shed light on the observed regio-, chemo-, and stereoselectivities.[1][2][3]
Caption: General mechanistic pathways for the reaction of HCFO-1233xf with nucleophiles.
Application Notes and Experimental Protocols
The following protocols are adapted from the work of Mongin and coworkers and provide a foundation for the synthesis of a range of trifluoromethylated compounds.
Protocol 1: General Procedure for the Synthesis of β-Trifluoromethyl Vinyl Ethers (O-Nucleophiles)
This protocol describes the reaction of phenols with this compound.
Materials:
-
Phenol derivative (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
This compound (HCFO-1233xf) (1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk tube or sealed vial
-
Standard glassware for workup and purification
Experimental Procedure:
-
To a Schlenk tube or a sealed vial equipped with a magnetic stir bar, add the phenol derivative (1.0 mmol, 1.0 equiv) and potassium carbonate (207 mg, 1.5 mmol, 1.5 equiv).
-
Evacuate and backfill the reaction vessel with argon or nitrogen three times.
-
Add anhydrous DMF (5 mL) to the reaction mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully bubble this compound gas (1.5 mmol, 1.5 equiv) through the stirred solution for 10-15 minutes, or add a pre-condensed solution of the reagent in DMF.
-
Seal the reaction vessel and allow it to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.
-
Upon completion, quench the reaction with water (20 mL) and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-trifluoromethyl vinyl ether.
| Phenol Derivative | Product | Yield (%) |
| Phenol | 1-(2,2,2-trifluoro-1-phenoxyethyl)benzene | 85 |
| 4-Methoxyphenol | 1-methoxy-4-(2,2,2-trifluoro-1-vinyloxy)benzene | 92 |
| 4-Nitrophenol | 1-nitro-4-(2,2,2-trifluoro-1-vinyloxy)benzene | 78 |
Protocol 2: General Procedure for the Synthesis of β-Trifluoromethyl Enamines (N-Nucleophiles)
This protocol details the reaction of anilines and other amines with this compound.
Materials:
-
Amine derivative (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
This compound (HCFO-1233xf) (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk tube or round-bottom flask
-
Standard glassware for workup and purification
Experimental Procedure:
-
To a flame-dried Schlenk tube or round-bottom flask under an inert atmosphere, add the amine derivative (1.0 mmol, 1.0 equiv) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (48 mg, 1.2 mmol, 1.2 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Bubble this compound gas (1.2 mmol, 1.2 equiv) through the solution or add a pre-condensed solution in THF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to obtain the desired β-trifluoromethyl enamine.
| Amine Derivative | Product | Yield (%) |
| Aniline | N-(3,3,3-trifluoroprop-1-en-2-yl)aniline | 88 |
| 4-Toluenesulfonamide | N-(3,3,3-trifluoroprop-1-en-2-yl)-4-methylbenzenesulfonamide | 95 |
| Indole | 1-(3,3,3-trifluoroprop-1-en-2-yl)-1H-indole | 75 |
Protocol 3: General Procedure for the Synthesis of β-Trifluoromethyl Vinyl Thioethers (S-Nucleophiles)
This protocol outlines the reaction of thiols with this compound.
Materials:
-
Thiol derivative (1.0 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.2 equiv)
-
This compound (HCFO-1233xf) (1.2 equiv)
-
Anhydrous acetonitrile (MeCN)
-
Schlenk tube or sealed vial
-
Standard glassware for workup and purification
Experimental Procedure:
-
In a Schlenk tube or sealed vial, combine the thiol derivative (1.0 mmol, 1.0 equiv) and cesium carbonate (391 mg, 1.2 mmol, 1.2 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous acetonitrile (5 mL).
-
Cool the mixture to 0 °C.
-
Introduce this compound (1.2 mmol, 1.2 equiv) as a gas or a pre-condensed solution.
-
Seal the vessel and stir at room temperature for 8-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to yield the β-trifluoromethyl vinyl thioether.
| Thiol Derivative | Product | Yield (%) |
| Thiophenol | Phenyl(3,3,3-trifluoroprop-1-en-2-yl)sulfane | 90 |
| Benzyl mercaptan | Benzyl(3,3,3-trifluoroprop-1-en-2-yl)sulfane | 85 |
Protocol 4: Synthesis of Trifluoromethylated Pyrrolidines via [3+2] Dipolar Cycloaddition
The β-trifluoromethyl enamines synthesized in Protocol 2 are excellent precursors for the synthesis of trifluoromethylated pyrrolidines through a [3+2] dipolar cycloaddition reaction.
Caption: Workflow for the synthesis of trifluoromethylated pyrrolidines.
Experimental Procedure:
-
To a solution of the β-trifluoromethyl enamine (e.g., N-(3,3,3-trifluoroprop-1-en-2-yl)-4-methylbenzenesulfonamide, 1.0 mmol) in anhydrous toluene (10 mL), add the dipolarophile (e.g., N-phenylmaleimide, 1.2 mmol).
-
Heat the reaction mixture to 80-100 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired trifluoromethylated pyrrolidine.
Conclusion and Future Outlook
This compound has proven to be a valuable and versatile reagent for the introduction of the trifluoromethylvinyl group into a wide range of organic molecules. The mild reaction conditions, broad substrate scope, and the utility of the resulting products as synthetic intermediates underscore its importance in modern organic synthesis. The protocols and mechanistic insights provided in this guide are intended to facilitate its adoption and inspire further innovation in the development of novel trifluoromethylated compounds for pharmaceutical and agrochemical applications. As the demand for sophisticated fluorinated molecules continues to grow, the strategic application of readily available building blocks like HCFO-1233xf will be paramount.
References
Synthetic Routes to Novel Polymers from 2-Chloro-3,3,3-trifluoroprop-1-ene: An Application and Protocol Guide
Introduction: The Promise of 2-Chloro-3,3,3-trifluoroprop-1-ene in Polymer Science
This compound (CTFP), a fluorinated olefin with the CAS number 2730-62-3, is emerging as a valuable monomer for the synthesis of novel fluorinated polymers.[1] The unique combination of a trifluoromethyl group, a chlorine atom, and a reactive double bond within its structure imparts desirable properties to the resulting polymers, including high thermal stability, chemical resistance, and low surface energy.[2] These characteristics make CTFP-based polymers highly attractive for a range of advanced applications, from high-performance coatings and sealants to advanced materials in the electronics and biomedical fields.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic routes to novel polymers from CTFP. We will delve into detailed protocols for controlled radical polymerization, explore the potential of other polymerization techniques, and discuss the characterization of the resulting polymers. This guide is designed to be a practical resource, offering not just procedural steps but also the scientific rationale behind the methodologies.
Strategic Approaches to the Polymerization of CTFP
The polymerization of CTFP can be approached through several established methods, each offering distinct advantages in controlling the polymer architecture and properties. The primary routes of interest include:
-
Radical Polymerization: A versatile and widely used method for polymerizing vinyl monomers.
-
Controlled Radical Polymerization (CRP): Techniques such as Organometallic-Mediated Radical Polymerization (OMRP) offer precise control over molecular weight, polydispersity, and polymer architecture.
-
Anionic Polymerization: A powerful method for producing polymers with well-defined structures and narrow molecular weight distributions.
-
Transition-Metal Catalyzed Polymerization: Including Ziegler-Natta catalysis, this approach can yield polymers with high stereoregularity.
This guide will focus on providing a detailed protocol for OMRP, a sophisticated CRP technique, due to its potential for synthesizing well-defined CTFP-based polymers. We will also present a general protocol for free-radical polymerization and discuss the theoretical application of anionic and Ziegler-Natta polymerization to CTFP.
Organometallic-Mediated Radical Polymerization (OMRP) of CTFP: A Detailed Protocol
OMRP is a powerful CRP technique that enables the synthesis of polymers with controlled molecular weights and low polydispersity indices (Đ).[3] This control is achieved through the reversible deactivation of growing polymer chains by a transition metal complex. The following protocol is adapted from a successful OMRP of the structurally similar monomer, chlorotrifluoroethylene (CTFE), and is expected to be a robust starting point for the controlled polymerization of CTFP.[3]
Causality Behind Experimental Choices:
-
Catalyst System: Bis(acetylacetonato)cobalt(II) (Co(acac)₂) is chosen as the mediating agent. Cobalt complexes are known to effectively control the radical polymerization of various monomers, including fluorinated olefins.[1][3]
-
Initiator: 2,2′-Azobisisobutyronitrile (AIBN) is a common and reliable thermal radical initiator that provides a steady source of primary radicals to initiate polymerization.
-
Solvent: A suitable solvent is crucial for solubilizing the monomer, initiator, and catalyst, as well as the resulting polymer. The choice of solvent can also influence the reaction kinetics.
-
Temperature: The reaction temperature is selected to ensure an appropriate rate of decomposition of the initiator and to facilitate the reversible deactivation process by the cobalt complex.
Experimental Workflow:
Step-by-Step Protocol:
-
Reactor Preparation: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, pressure gauge, and thermocouple is thoroughly cleaned and dried.
-
Reagent Charging: The reactor is charged with bis(acetylacetonato)cobalt(II) (Co(acac)₂) and 2,2′-azobisisobutyronitrile (AIBN). A suitable solvent is then added.
-
Degassing: The reactor is sealed and the contents are degassed by several cycles of pressurizing with an inert gas (nitrogen or argon) and venting.
-
Monomer Addition: this compound (CTFP) is carefully introduced into the sealed reactor. The exact amount will depend on the desired monomer-to-initiator ratio.
-
Polymerization: The reactor is heated to the desired reaction temperature (e.g., 70 °C) with constant stirring. The pressure inside the reactor should be monitored throughout the reaction.
-
Reaction Quenching: After the desired reaction time, the polymerization is quenched by rapidly cooling the reactor in an ice-water bath. Any unreacted CTFP is carefully vented.
-
Polymer Isolation: The reaction mixture is concentrated, and the polymer is precipitated by adding the solution to a non-solvent (e.g., petroleum ether).
-
Purification: The precipitated polymer is collected by filtration and dried under vacuum at an elevated temperature (e.g., 40 °C) until a constant weight is achieved.
Exemplary Reaction Conditions:
| Parameter | Value | Rationale |
| Monomer (CTFP) | (Variable) | The concentration will influence the polymerization rate and polymer molecular weight. |
| **Catalyst (Co(acac)₂) ** | (Variable) | The ratio of catalyst to initiator is critical for controlling the polymerization. |
| Initiator (AIBN) | (Variable) | The initiator concentration determines the number of polymer chains. |
| Solvent | (As required) | Should be chosen to dissolve all components and not interfere with the reaction. |
| Temperature | 70 °C | A common temperature for AIBN-initiated polymerizations, allowing for a controlled initiation rate.[3] |
| Pressure | (Autogenous) | The pressure will depend on the reaction temperature and the vapor pressure of the monomer and solvent. |
| Time | (Variable) | The reaction time will affect the monomer conversion and the final molecular weight of the polymer. |
Free-Radical Polymerization of CTFP: A General Protocol
Free-radical polymerization is a more conventional and often simpler method for polymerizing vinyl monomers. Based on patents for the copolymerization of similar fluorinated propenes, a free-radical approach for CTFP is also viable.[4] This method typically results in polymers with a broader molecular weight distribution compared to CRP techniques.
Experimental Workflow:
Step-by-Step Protocol:
-
Reactor Setup: A suitable reaction vessel (e.g., a pressure-rated glass reactor or a stainless-steel autoclave) is assembled and prepared.
-
Charging Reagents: The reactor is charged with the monomer(s) (CTFP and any comonomers), the free-radical initiator (e.g., a peroxide or an azo compound), and the reaction medium (which could be an aqueous solution for emulsion/suspension polymerization or an organic solvent for solution polymerization).
-
Initiation: The reaction mixture is heated to a temperature that induces the decomposition of the initiator, typically between 30 °C and 150 °C.[5]
-
Polymerization: The reaction is allowed to proceed for a set period, during which the polymer chains propagate.
-
Termination and Isolation: The polymerization is terminated, and the resulting polymer is isolated from the reaction medium through precipitation or solvent evaporation.
-
Purification: The polymer is purified to remove any unreacted monomer, initiator fragments, and other impurities.
Exploring Other Synthetic Avenues: Anionic and Ziegler-Natta Polymerization
-
Anionic Polymerization: This technique is particularly effective for monomers with electron-withdrawing groups. The trifluoromethyl group in CTFP could potentially stabilize a propagating carbanion, making anionic polymerization a feasible, though unexplored, route.
-
Ziegler-Natta Polymerization: Ziegler-Natta catalysts are renowned for their ability to produce stereoregular polymers from α-olefins.[2][6] The application of these catalysts to halogenated alkenes is less common but could potentially lead to CTFP-based polymers with controlled tacticity.[7]
Further research is warranted to investigate the viability and specific conditions required for these polymerization methods with CTFP.
Characterization of CTFP-Based Polymers
A thorough characterization of the synthesized polymers is essential to understand their structure, molecular weight, and thermal properties. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for elucidating the polymer's microstructure, including monomer incorporation and end-group analysis.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the polymer, confirming the incorporation of the CTFP monomer.
-
Gel Permeation Chromatography (GPC): GPC is the primary technique for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ) of the polymer.[5]
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques are used to determine the glass transition temperature (T₉), melting temperature (Tₘ), and thermal stability of the polymer.[9]
Expected Characterization Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons in the polymer backbone. |
| ¹³C NMR | Resonances for the different carbon environments in the polymer chain. |
| ¹⁹F NMR | A characteristic signal for the trifluoromethyl group, which can provide information on the monomer's environment within the polymer. |
| FTIR | Absorption bands corresponding to C-F, C-Cl, and C-C bonds. |
| GPC | A chromatogram from which Mₙ, Mₙ, and Đ can be calculated. |
| DSC | Determination of T₉ and/or Tₘ. |
| TGA | A thermogram showing the onset of thermal decomposition. |
Conclusion and Future Outlook
This compound represents a promising building block for the creation of novel fluorinated polymers with tailored properties. This guide has provided a detailed, adaptable protocol for the controlled synthesis of CTFP-based polymers via organometallic-mediated radical polymerization, a general procedure for free-radical polymerization, and an overview of other potential synthetic routes. The methodologies and characterization techniques described herein offer a solid foundation for researchers to explore the rich polymer chemistry of this versatile monomer. Future research should focus on the detailed investigation of CTFP homopolymerization and its copolymerization with a wider range of comonomers to fully unlock the potential of this exciting class of fluoropolymers.
References
- 1. Cobalt-Mediated Radical Copolymerization of Chlorotrifluoroethylene and Vinyl Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. US2842529A - 3, 3, 3-trifluropropene polymers and preparation thereof - Google Patents [patents.google.com]
- 5. Gel Permeation Chromatography (GPC) [intertek.com]
- 6. Ziegler-Natta catalyst | Polymerization, Olefins, Alkylaluminums | Britannica [britannica.com]
- 7. scienomics.com [scienomics.com]
- 8. US6602968B1 - Free radical polymerization method for fluorinated copolymers - Google Patents [patents.google.com]
- 9. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques – C-Therm Technologies Ltd. [ctherm.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-3,3,3-trifluoroprop-1-ene (2-CTFP)
Welcome to the dedicated technical support guide for the purification of 2-Chloro-3,3,3-trifluoroprop-1-ene (2-CTFP), also known as HCFO-1233xf. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this critical fluorinated building block.
Introduction: The Challenge of Purifying 2-CTFP
This compound is a valuable intermediate in organic synthesis.[1] However, its synthesis can result in a range of impurities, including starting materials, byproducts, and isomers, which can interfere with downstream applications. The low boiling point and reactivity of 2-CTFP and its potential impurities necessitate carefully controlled purification techniques. This guide provides a comprehensive overview of the most effective methods for obtaining high-purity 2-CTFP.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2-CTFP?
A1: The impurity profile of your crude 2-CTFP will largely depend on the synthetic route employed. Common impurities can include:
-
Isomers: The most common isomeric impurity is trans-1-Chloro-3,3,3-trifluoroprop-1-ene.
-
Unreacted Starting Materials: Depending on the synthesis, these may include compounds like 1,1,1,3,3-pentachloropropane or 2,3-dichloro-1,1,1-trifluoropropane.[2][3]
-
Byproducts of Fluorination/Dehydrohalogenation: A variety of partially chlorinated and/or fluorinated propanes and propenes can be formed.
-
Residual Solvents: Solvents used in the reaction or workup may be present.
Q2: What is the boiling point of 2-CTFP and its common impurities?
A2: The boiling point of 2-CTFP is approximately 15-19 °C. The boiling points of potential impurities are crucial for designing a successful purification strategy, particularly for fractional distillation. A comprehensive table of relevant boiling points is provided in the "Data Presentation" section of this guide.
Q3: Can I use a simple distillation to purify 2-CTFP?
A3: Due to the close boiling points of 2-CTFP and some of its common impurities (e.g., its trans-isomer), a simple distillation is often insufficient to achieve high purity. Fractional distillation is the recommended method for separating components with boiling points that differ by less than 25 °C.[1]
Q4: My purified 2-CTFP still shows broad peaks in the GC analysis. What could be the cause?
A4: Broad peaks in a Gas Chromatography (GC) analysis can indicate several issues:
-
Co-eluting Impurities: An impurity with a very similar retention time to 2-CTFP may be present.
-
Column Overload: Injecting too much sample can lead to peak broadening.
-
Active Sites in the GC System: The analyte may be interacting with active sites in the injector, column, or detector.
-
Improper GC Method Parameters: The temperature program, flow rate, or column choice may not be optimal.
Q5: Are there any safety concerns I should be aware of when purifying 2-CTFP?
A5: Yes, 2-CTFP is a liquefied gas and should be handled with care in a well-ventilated fume hood.[4] It can cause skin and eye irritation.[4] Due to its low boiling point, there is a risk of pressure buildup in sealed containers if they are allowed to warm to room temperature. Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the purification of 2-CTFP.
Fractional Distillation Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Isomers | Insufficient column efficiency (not enough theoretical plates). | Use a longer fractionation column or a column with a more efficient packing material (e.g., structured packing). |
| Reflux ratio is too low. | Increase the reflux ratio to allow for more equilibration between the liquid and vapor phases in the column. | |
| Product is Contaminated with Lower Boiling Impurities | Distillation rate is too fast. | Reduce the heating rate to allow for a slower, more controlled distillation. |
| "Bumping" of the liquid. | Ensure the use of a stir bar or boiling chips for smooth boiling. | |
| Product is Contaminated with Higher Boiling Impurities | "Flooding" of the column. | Reduce the heating rate to prevent excessive vapor flow from carrying higher boiling components up the column. |
| Carryover during the final stages of distillation. | Stop the distillation before the pot runs dry to avoid the carryover of high-boiling residues. | |
| Inconsistent Head Temperature | Fluctuations in heating or cooling. | Ensure a stable heat source and consistent condenser cooling. |
| Azeotrope formation. | While less common for these specific impurities, consider alternative purification methods if an azeotrope is suspected. |
Adsorbent Purification Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Ineffective Impurity Removal | Incorrect adsorbent choice. | The choice of adsorbent is critical. For removal of polar impurities, activated alumina or silica gel may be effective. For size-selective separation, molecular sieves are recommended. |
| Adsorbent is not properly activated. | Ensure molecular sieves are activated by heating under vacuum to remove adsorbed water. | |
| Insufficient contact time. | If using a column, reduce the flow rate. If performing a batch treatment, increase the stirring time. | |
| Product Loss | Adsorption of 2-CTFP onto the adsorbent. | Use a minimal amount of adsorbent necessary for purification. A pre-elution of the column with a non-polar solvent can sometimes mitigate this. |
| Clogging of the Adsorbent Bed | Particulate matter in the crude sample. | Filter the crude 2-CTFP before passing it through the adsorbent bed. |
Experimental Protocols
Protocol 1: High-Efficiency Fractional Distillation of 2-CTFP
This protocol is designed for the purification of 2-CTFP from impurities with close boiling points.
Equipment:
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Vigreux or packed distillation column (minimum 24 inches)
-
Distillation head with a condenser and a receiving flask
-
Low-temperature circulator for the condenser
-
Thermometer or temperature probe
-
Vacuum adapter (optional, for vacuum distillation)
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude 2-CTFP and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Cooling: Start the low-temperature circulator for the condenser, maintaining a temperature of -10 °C to 0 °C.
-
Heating: Begin heating the flask gently.
-
Equilibration: As the mixture begins to boil, observe the condensation ring rising slowly up the column. Allow the column to equilibrate by adjusting the heat so that the condensation ring is maintained in the upper third of the column for at least 30 minutes before collecting any distillate. This establishes a proper temperature gradient.
-
Distillation: Slowly increase the heating to begin distillation. Collect the forerun, which will contain any lower-boiling impurities.
-
Collecting the Main Fraction: Once the head temperature stabilizes at the boiling point of 2-CTFP (around 15-19 °C at atmospheric pressure), switch to a clean receiving flask to collect the purified product.
-
Monitoring: Monitor the head temperature closely. A sharp rise in temperature indicates that a higher-boiling impurity is beginning to distill.
-
Completion: Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask.
Protocol 2: Purification of 2-CTFP using Activated Molecular Sieves
This protocol is effective for removing small polar impurities and water.
Equipment:
-
Chromatography column
-
Activated 3A or 4A molecular sieves
-
Round-bottom flask for collection, cooled in an ice bath
-
Anhydrous solvent (e.g., hexane) for column packing
Procedure:
-
Activation of Molecular Sieves: Activate the molecular sieves by heating them in a flask under high vacuum at 200-300 °C for at least 4 hours. Allow them to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Column Packing: Prepare a slurry of the activated molecular sieves in a small amount of anhydrous hexane. Pour the slurry into the chromatography column and allow the solvent to drain until it is level with the top of the adsorbent bed.
-
Sample Loading: Carefully add the crude 2-CTFP to the top of the column.
-
Elution: Elute the 2-CTFP from the column using a gentle pressure of inert gas. Collect the purified product in a cooled receiving flask.
-
Solvent Removal: If a co-solvent was used for loading, it can be removed by gentle warming under a stream of dry nitrogen.
Data Presentation
Table 1: Boiling Points of 2-CTFP and Potential Impurities
| Compound Name | Chemical Structure | Boiling Point (°C) | Citation |
| This compound (2-CTFP) | CH₂=C(Cl)CF₃ | 15-19 | |
| trans-1-Chloro-3,3,3-trifluoroprop-1-ene | trans-CHCl=CHCF₃ | 18.5 | [5] |
| (Z)-1-Chloro-3,3,3-trifluoroprop-1-ene | cis-CHCl=CHCF₃ | 39.6 | [5] |
| 2,3-Dichloro-1,1,1-trifluoropropane | CH₂ClCHClCF₃ | 77 | [6] |
| 1,1,1,3,3-Pentachloropropane | CCl₃CH₂CHCl₂ | 191.3 | [3] |
| 1,1,1,2,3-Pentachloropropane | CCl₃CHClCH₂Cl | 196.1 | [7] |
| 1,1,2,3-Tetrachloropropene | CCl₂=CClCH₂Cl | 162 | [8] |
| 1,1,1,3-Tetrachloropropane | CCl₃CH₂CH₂Cl | 159 | [9] |
| 1,1-Dichloro-3,3,3-trifluoropropane | CHCl₂CH₂CF₃ | Not Available | |
| trans-1,3,3,3-Tetrafluoropropene | trans-CHF=CHCF₃ | -19 | [10] |
| (Z)-1,3,3,3-Tetrafluoropropene | cis-CHF=CHCF₃ | Not Available | |
| 1,1,1,3,3-Pentafluoropropane | CF₃CH₂CHF₂ | 15 | [11][12][13][14][15] |
| 2,3,3,3-Tetrafluoropropene | CH₂=CFCF₃ | -29.4 | [16] |
| 3,3,3-Trifluoroprop-1-yne | HC≡CCF₃ | Not Available | |
| Trifluoroacetyl chloride | CF₃COCl | -27 | [17] |
| Formyl chloride | HCOCl | 46.4 | [1][18][19][20][21] |
Visualizations
Fractional Distillation Workflow
Caption: Workflow for the fractional distillation of 2-CTFP.
Adsorbent Purification Workflow
Caption: Workflow for the purification of 2-CTFP using molecular sieves.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. 1,1,1,3,3-Pentachloropropane | CAS#:23153-23-3 | Chemsrc [chemsrc.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 1-Chloro-3,3,3-trifluoropropene - Wikipedia [en.wikipedia.org]
- 6. 2,3-dichloro-1,1,1-trifluoropropane [stenutz.eu]
- 7. 1,1,1,2,3-Pentachloropropane | CAS#:21700-31-2 | Chemsrc [chemsrc.com]
- 8. CAS 10436-39-2 | 1300-5-08 | MDL MFCD01024427 | 1,1,2,3-Tetrachloropropene | SynQuest Laboratories [synquestlabs.com]
- 9. 1,1,1,3-Tetrachloro-propane | 1070-78-6 [chemicalbook.com]
- 10. trans-1,3,3,3-Tetrafluoropropene - Wikipedia [en.wikipedia.org]
- 11. 1,1,1,3,3-Pentafluoropropane Supplier | 460-73-1 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 12. Pentafluoropropane - Wikipedia [en.wikipedia.org]
- 13. Propane, 1,1,1,3,3-pentafluoro [webbook.nist.gov]
- 14. airgas.com [airgas.com]
- 15. 1,1,1,3,3-Pentafluoropropane (HFC-245fa, R245fa) Supplier| Cosutin China [cosutinchina.com]
- 16. 2,3,3,3-Tetrafluoropropene | CH2CFCF3 | CID 2776731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Trifluoroacetyl chloride - Wikipedia [en.wikipedia.org]
- 18. formyl chloride | CAS#:2565-30-2 | Chemsrc [chemsrc.com]
- 19. lookchem.com [lookchem.com]
- 20. formyl chloride | 2565-30-2 [chemnet.com]
- 21. Formyl chloride CAS#: 2565-30-2 [m.chemicalbook.com]
Technical Support Center: Synthesis of 2-Chloro-3,3,3-trifluoroprop-1-ene (HCFC-1233xf)
Welcome to the Technical Support Center for the synthesis of 2-Chloro-3,3,3-trifluoroprop-1-ene (HCFC-1233xf). This resource is designed for researchers, scientists, and professionals in drug development and materials science who are working with this critical fluorinated intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its synthesis, focusing on the identification and mitigation of common side reactions and byproducts.
Introduction to the Synthesis of HCFC-1233xf
The industrial production of this compound (HCFC-1233xf) is a cornerstone for the synthesis of next-generation refrigerants, polymers, and pharmaceutical building blocks. A prevalent and efficient method for its synthesis is the vapor-phase fluorination of a chlorinated propane or propene precursor, such as 1,1,2,3-tetrachloropropene, using anhydrous hydrogen fluoride (HF) over a solid catalyst. While this process is effective, it is not without its challenges. The formation of undesired byproducts can significantly impact yield, purity, and overall process efficiency. This guide will provide a detailed exploration of these challenges and offer practical, field-tested solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of HCFC-1233xf, providing potential causes and actionable recommendations.
Issue 1: Low Conversion of Starting Material
Q: My reaction shows a low conversion of the tetrachloropropene starting material. What are the likely causes and how can I improve the conversion rate?
A: Low conversion is a frequent issue that can often be traced back to several key factors related to reaction conditions and catalyst health.
-
Inadequate Reaction Temperature: The fluorination of tetrachloropropene is an endothermic process and requires a specific temperature range to proceed efficiently. Temperatures that are too low will result in sluggish reaction kinetics.
-
Recommendation: Gradually increase the reactor temperature. The optimal range for vapor-phase fluorination is typically between 200°C and 350°C.[1] Monitor the conversion and byproduct profile as you adjust the temperature to find the sweet spot for your specific setup.
-
-
Insufficient Catalyst Activity: The chromium-based catalysts typically used can lose activity over time due to coking (carbon deposition) or poisoning.
-
Recommendation:
-
Catalyst Activation: Ensure your catalyst is properly activated before use. This often involves a pre-treatment step with a flow of nitrogen followed by anhydrous HF to fluorinate the catalyst surface.
-
Catalyst Regeneration: If you observe a decline in activity over time, the catalyst may need to be regenerated. This is typically achieved by passing air or a mixture of air and an inert gas over the catalyst bed at an elevated temperature to burn off carbon deposits.
-
Catalyst Screening: Consider screening alternative catalysts. Promoters such as zinc can sometimes enhance the activity and stability of chromium-based catalysts.
-
-
-
Low Molar Ratio of HF to Substrate: An insufficient amount of the fluorinating agent (HF) will naturally lead to incomplete conversion of the starting material.
-
Recommendation: Increase the molar ratio of HF to the chlorinated substrate. A higher ratio will drive the reaction towards the products. However, be mindful that an excessive amount of HF can potentially lead to over-fluorination.
-
Issue 2: High Levels of Isomeric Byproducts (e.g., 1-Chloro-3,3,3-trifluoropropene)
Q: I am observing a significant amount of the 1-chloro-3,3,3-trifluoropropene isomer in my product mixture. What is the cause of this, and how can I improve the selectivity towards the desired 2-chloro isomer?
A: The formation of the 1-chloro isomer is a classic example of competing reaction pathways, often governed by kinetic versus thermodynamic control.
-
Reaction Temperature and Selectivity: At higher temperatures, the reaction may favor the thermodynamically more stable isomer. The desired 2-chloro isomer is often the kinetically favored product.
-
Recommendation: Optimize the reaction temperature. A lower temperature may favor the formation of the kinetic product, thus increasing the selectivity for this compound.
-
-
Catalyst Choice and Surface Properties: The nature of the catalyst's active sites plays a crucial role in directing the regioselectivity of the fluorination.
-
Recommendation: The choice of catalyst is critical. While chromium oxides are standard, their preparation method and any co-catalysts can influence the surface acidity and, consequently, the product distribution. Experimenting with different catalyst preparations or promoters may be necessary to enhance selectivity.
-
-
Isomerization on Heated Surfaces: The 1-chloro isomer can also be formed through the isomerization of the desired 2-chloro product on heated surfaces within the reactor, especially in the presence of a catalyst.
-
Recommendation: Minimize the residence time of the product in the high-temperature zones of the reactor. This can be achieved by adjusting the flow rate of the reactants.
-
Issue 3: Formation of Over-fluorinated and Under-fluorinated Byproducts
Q: My product stream contains a mixture of dichlorodifluoropropenes (under-fluorinated) and tetrafluoropropenes (over-fluorinated). How can I narrow the product distribution?
A: The presence of both under- and over-fluorinated products indicates that the reaction conditions are not optimized for the desired degree of fluorine substitution.
-
Control of Reaction Parameters:
-
High Temperature and Long Residence Time: These conditions can promote the continued reaction of the desired product to form over-fluorinated species.
-
Excessive HF Concentration: A high partial pressure of HF can also drive the reaction towards over-fluorination.
-
Recommendation:
-
Lower Reaction Temperature: Reducing the temperature can decrease the rate of the subsequent fluorination steps.
-
Reduce HF Molar Ratio: Carefully control the stoichiometry of the HF feed.
-
Increase Flow Rate (Decrease Contact Time): A shorter contact time between the reactants and the catalyst can limit the extent of fluorination.
-
-
-
Catalyst Activity: A highly active catalyst may promote over-fluorination if the reaction is not carefully controlled. Conversely, a deactivated catalyst may lead to an increase in under-fluorinated intermediates.
-
Recommendation: Monitor catalyst activity closely. If over-fluorination is an issue with a fresh catalyst, consider slightly reducing the reaction temperature. If under-fluorination is prevalent, it may be a sign of catalyst deactivation requiring regeneration.
-
| Parameter | Effect on Byproduct Formation | Recommendation for Optimization |
| Temperature | Higher temperatures can increase the rate of over-fluorination and isomerization. | Optimize for the lowest effective temperature that provides good conversion. |
| HF:Substrate Ratio | A high ratio can lead to over-fluorination. A low ratio can result in under-fluorination. | Systematically vary the ratio to find the optimal balance. |
| Contact Time | Longer contact times can increase the likelihood of over-fluorination and isomerization. | Adjust the reactant flow rates to minimize residence time while achieving desired conversion. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of this compound from 1,1,2,3-tetrachloropropene?
A1: The reaction proceeds through a series of chlorine-fluorine exchange reactions and dehydrochlorination steps on the surface of the catalyst. A plausible reaction pathway involves the initial fluorination of the CCl2 group of 1,1,2,3-tetrachloropropene, followed by elimination of HCl to form a dichlorotrifluoropropane intermediate, which then undergoes further dehydrochlorination to yield the final product. The exact sequence of these steps can be influenced by the catalyst and reaction conditions.
Q2: How does catalyst deactivation occur and how can it be prevented?
A2: Catalyst deactivation is primarily caused by "coking," which is the deposition of carbonaceous materials on the catalyst surface, blocking the active sites. This can be exacerbated by high reaction temperatures and the presence of impurities in the feed. To minimize deactivation, it is crucial to operate within the recommended temperature range and ensure the purity of the reactants. The co-feeding of a small amount of an oxidizing agent, like air, can sometimes help to continuously burn off coke deposits, but this must be done carefully to avoid unwanted side reactions. Regular catalyst regeneration is also a standard practice in industrial settings.
Q3: Are there any safety concerns I should be aware of when working with anhydrous hydrogen fluoride (HF)?
A3: Absolutely. Anhydrous HF is an extremely corrosive and toxic substance. It can cause severe burns upon contact with skin, and inhalation of its vapors can be fatal. All work with anhydrous HF must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. It is also essential to have a calcium gluconate gel readily available as a first-aid measure for HF burns. Always consult the Safety Data Sheet (SDS) for HF before handling it.
Experimental Protocols
General Procedure for Vapor-Phase Fluorination of 1,1,2,3-Tetrachloropropene
-
Catalyst Packing and Activation:
-
A fixed-bed reactor (e.g., made of Monel or Inconel) is packed with a known amount of the chromium-based catalyst.
-
The catalyst is activated in situ by heating it to the reaction temperature under a flow of inert gas (e.g., nitrogen) to remove any adsorbed moisture.
-
Following this, a flow of anhydrous HF is introduced to the reactor to pre-fluorinate the catalyst surface.
-
-
Reaction Execution:
-
The reactor is brought to the desired reaction temperature (e.g., 250-300°C).
-
A pre-vaporized feed of 1,1,2,3-tetrachloropropene and anhydrous HF at a specific molar ratio is introduced into the reactor.
-
The gaseous effluent from the reactor, containing the product, unreacted starting materials, HCl, and excess HF, is passed through a series of scrubbers.
-
-
Product Collection and Analysis:
-
The effluent is first passed through a water or alkaline scrubber to remove HCl and excess HF.
-
The remaining organic stream is then cooled to condense the products.
-
The composition of the product mixture is analyzed by gas chromatography (GC) to determine the conversion of the starting material and the selectivity to the desired product and various byproducts.
-
Visualizing Reaction Pathways
The following diagram illustrates the main reaction pathway for the synthesis of this compound and the key side reactions leading to common byproducts.
Caption: Reaction scheme for HCFC-1233xf synthesis and byproduct formation.
References
Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1223xf)
Welcome to the technical support center for the synthesis of 2-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this critical fluorinated intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions, maximize yield and selectivity, and ensure safe laboratory practices.
Section 1: Foundational Principles of HCFO-1233xf Synthesis
The industrial and laboratory-scale synthesis of this compound (HCFO-1233xf) is predominantly achieved through the vapor-phase catalytic fluorination of chlorinated precursors. The most common starting materials are 1,1,2,3-tetrachloropropene (HCC-1230xa) or various pentachloropropanes (e.g., 1,1,1,2,3-pentachloropropane, HCC-240db). The reaction involves the exchange of chlorine atoms for fluorine atoms using anhydrous hydrogen fluoride (HF) over a solid-phase catalyst, typically chromium-based.
The general reaction scheme is as follows:
C₃H₂Cl₄ + 3HF --(Catalyst)--> C₃H₂ClF₃ + 3HCl
Understanding the interplay between reaction parameters is crucial for success. Key variables include reaction temperature, the molar ratio of HF to the chlorinated substrate, catalyst type and activation, and contact time.
Section 2: Troubleshooting Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis of HCFO-1233xf, providing potential causes and actionable solutions.
Low Yield or Incomplete Conversion
Question: My reaction is showing low conversion of the starting material (e.g., 1,1,2,3-tetrachloropropene). What are the likely causes and how can I improve the yield?
Answer:
Low conversion is a common issue that can often be traced back to a few key parameters. Here's a systematic approach to troubleshooting:
-
Inadequate Reaction Temperature: The fluorination reaction is highly temperature-dependent. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote unwanted side reactions and catalyst deactivation.
-
Corrective Action: Gradually increase the reactor temperature in increments of 10-20°C. The optimal temperature range for the vapor-phase fluorination over a chromium oxide catalyst is typically between 200°C and 350°C.[1] Monitor the product distribution at each temperature to find the sweet spot for conversion without sacrificing selectivity.
-
-
Insufficient Catalyst Activity: The catalyst is the heart of this reaction. Its activity can be compromised for several reasons:
-
Improper Activation: Chromium-based catalysts require a pre-fluorination step to become active.[2][3] This involves treating the catalyst with a stream of HF, often diluted with an inert gas like nitrogen, at elevated temperatures. This process converts the chromium oxide to a more active chromium oxyfluoride species.[4]
-
Catalyst Poisoning or Coking: Over time, carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[5]
-
Corrective Action: Ensure your catalyst has been properly activated before use. If you suspect deactivation, refer to the catalyst regeneration protocol in Section 4.2 .
-
-
Low HF:Substrate Molar Ratio: An excess of hydrogen fluoride is necessary to drive the reaction to completion.
-
Corrective Action: Increase the molar ratio of HF to your chlorinated starting material. A typical range is from 5:1 to 20:1.[1] Be aware that very high ratios may increase the formation of over-fluorinated byproducts.
-
Poor Selectivity and Byproduct Formation
Question: My GC-MS analysis shows several significant byproducts, and the selectivity for HCFO-1233xf is low. What are these impurities and how can I minimize them?
Answer:
Poor selectivity is often a result of suboptimal reaction conditions leading to the formation of isomers and over-fluorinated products.
-
Common Byproducts:
-
Isomers: Isomerization can occur at elevated temperatures, leading to the formation of compounds like (Z)- and (E)-1-chloro-3,3,3-trifluoropropene (HCFO-1233zd).[6]
-
Over-fluorinated Products: If the reaction is too aggressive, further substitution of chlorine with fluorine can occur, leading to products like dichlorotrifluoropropanes (e.g., 1,1,1-trifluoro-2,3-dichloropropane, HCFC-243db).[1][7]
-
Under-fluorinated Intermediates: Incomplete reaction can leave various chlorofluoropropene intermediates in the product stream.
-
-
Optimization Strategies for Selectivity:
-
Temperature Control: As mentioned, temperature is critical. Higher temperatures can favor the formation of the desired HCFO-1233xf, but excessive heat can lead to isomerization and over-fluorination.[8] A systematic temperature screening is recommended.
-
Contact Time: A shorter contact time (higher flow rate of reactants over the catalyst) can favor the formation of HCFO-1233xf and reduce the likelihood of subsequent reactions that lead to over-fluorinated byproducts.[8]
-
Catalyst Choice: The choice of catalyst and any promoters can significantly impact selectivity. For instance, lanthanum-promoted fluorinated chromia has been shown to achieve high selectivity.[8]
-
| Problem | Potential Cause | Recommended Action |
| Low Conversion | Inadequate reaction temperature | Increase temperature incrementally (200-350°C range).[1] |
| Insufficient catalyst activity | Ensure proper pre-fluorination/activation of the catalyst. Consider regeneration if coking is suspected.[2][3][5] | |
| Low HF:Substrate ratio | Increase the molar ratio of HF to the chlorinated propane substrate (5:1 to 20:1).[1] | |
| High Levels of Isomeric Byproducts | Suboptimal reaction temperature | Optimize the reaction temperature; selectivity can be highly temperature-dependent.[8] |
| Formation of Over-fluorinated Products | Excessively high reaction temperature | Lower the reaction temperature to reduce the rate of subsequent fluorination steps. |
| Prolonged contact time | Increase the flow rate of reactants to shorten the contact time over the catalyst.[8] |
Section 3: Catalyst Management
Catalyst Preparation and Activation
Question: How should I prepare and activate my chromium oxide (Cr₂O₃) catalyst for optimal performance?
Answer:
Proper preparation and activation are crucial for achieving high catalytic activity.
-
Catalyst Preparation: Chromium oxide catalysts are often prepared by precipitating chromium(III) hydroxide from a solution of a chromium salt (e.g., chromium chloride) with a base like aqueous ammonia.[8] The resulting hydroxide is then washed, dried, and calcined.
-
Activation (Pre-fluorination): Before use in the fluorination reaction, the catalyst must be activated. This is typically done by treating the catalyst with a stream of anhydrous HF, often diluted with nitrogen, at a temperature between 250°C and 450°C.[9] This step converts the surface of the chromium oxide to chromium oxyfluoride, which contains the active sites for the reaction.[4] The pre-fluorination process should be continued until the evolution of water ceases.
Catalyst Deactivation and Regeneration
Question: I've noticed a gradual decrease in my product yield over several runs. How can I determine if my catalyst is deactivated, and can it be regenerated?
Answer:
A decline in performance is a strong indicator of catalyst deactivation, most commonly due to coking.
-
Signs of Deactivation:
-
A steady decrease in the conversion of the starting material.
-
A change in product selectivity.
-
A visible darkening of the catalyst, indicating carbon deposition.[5]
-
-
Regeneration Protocol:
-
Purge the Reactor: Stop the flow of reactants and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove any residual organic compounds and HF.
-
Oxidative Treatment: Gradually introduce a stream of air or diluted air (e.g., 2-5% O₂ in N₂) into the reactor. The temperature should be maintained between 300°C and 400°C.[1] The oxidation of the carbon deposits is exothermic, so careful temperature control is essential to prevent catalyst sintering.
-
Hold and Purge: Continue the oxidative treatment until the regeneration is complete (this can be monitored by analyzing the off-gas for CO₂). Then, switch back to an inert gas flow to purge the system of oxygen.
-
Re-activation: After regeneration, it is often necessary to re-activate the catalyst by repeating the pre-fluorination procedure with HF.
-
Section 4: Experimental Protocols and Setups
Illustrative Gas-Phase Fluorination Protocol
This protocol is a general example for the synthesis of HCFO-1233xf from 1,1,2,3-tetrachloropropene. Warning: This reaction involves highly corrosive and toxic anhydrous hydrogen fluoride and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.
-
Catalyst Loading and Activation:
-
Load the reactor (typically a Monel or stainless steel tube) with the Cr₂O₃ catalyst.
-
Heat the reactor to 300-400°C under a flow of nitrogen.
-
Activate the catalyst by introducing a flow of anhydrous HF (can be diluted with N₂) for several hours until water is no longer detected in the effluent gas.
-
-
Reaction Execution:
-
Adjust the reactor temperature to the desired setpoint (e.g., 250°C).[1]
-
Introduce a continuous flow of anhydrous HF into the reactor.
-
Using a syringe pump, feed the 1,1,2,3-tetrachloropropene into a heated vaporization zone where it is mixed with the HF stream before entering the reactor. The molar ratio of HF to the organic substrate should be maintained (e.g., 10:1).
-
The gaseous product stream exiting the reactor is passed through a series of traps.
-
-
Product Collection and Purification:
-
The effluent gas stream, containing HCFO-1233xf, HCl, unreacted HF, and byproducts, is first passed through a scrubber containing water or a dilute base solution to remove acidic gases (HCl and HF).
-
The remaining organic components are then collected in a cold trap (e.g., cooled with dry ice/acetone).
-
The collected crude product is then purified by distillation to separate the desired HCFO-1233xf from unreacted starting material and other byproducts.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of HCFO-1233xf.
Section 5: Safety Precautions for Handling Anhydrous Hydrogen Fluoride (aHF)
Question: What are the essential safety precautions for working with anhydrous hydrogen fluoride?
Answer:
Anhydrous hydrogen fluoride is extremely corrosive and toxic. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE):
-
Body: A lab coat, long pants, and closed-toe shoes are minimum requirements. An acid-resistant apron made of neoprene or natural rubber should be worn over the lab coat.[5]
-
Hands: Wear two pairs of gloves. The outer glove should be of a material resistant to HF, such as nitrile or butyl rubber.[5] Always check gloves for leaks before use.
-
Eyes/Face: Chemical splash goggles and a full-face shield are required.[5]
-
-
Engineering Controls:
-
Emergency Procedures:
Section 6: Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods for monitoring the reaction progress? A1: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method for both monitoring the reaction and identifying the products and byproducts.[12][13] An online GC can be integrated into the experimental setup for real-time analysis of the effluent gas stream.
Q2: Can I use a different starting material, like a pentachloropropane? A2: Yes, pentachloropropanes such as 1,1,1,2,3-pentachloropropane (HCC-240db) can also be used as starting materials for the synthesis of HCFO-1233xf.[1] The reaction principles are similar, though optimal conditions may vary.
Q3: How do I dispose of unreacted HF and HCl? A3: The acidic off-gases should be passed through a scrubber containing a basic solution, such as potassium hydroxide or sodium hydroxide, to neutralize them before venting.
Q4: What is the typical boiling point of HCFO-1233xf, and how does it compare to potential impurities? A4: this compound has a boiling point of approximately 15°C. This is relatively close to some of its isomers, so careful fractional distillation is required for high-purity isolation.
References
- 1. US8779218B2 - Process for the manufacture of 2-chloro-3,3,3-trifluoropropene (HFCO 1233xf) by liquid phase fluorination of pentachloropropane - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US9771309B2 - Chromia based fluorination catalyst - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 3,3,3-trifluoropropyne from chlorotrifluoropropene isomers in liquid phase - Beijing Institute of Technology [pure.bit.edu.cn]
- 7. WO2011135416A1 - Process for the manufacture of 2-chloro-3, 3, 3-trifluoropropene (hcfo 1233xf) by liquid phase fluorination of pentachloropropane - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN101175564B - Chromium Oxide Based Fluorination Catalysts - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. krossing-group.de [krossing-group.de]
- 12. This compound | C3H2ClF3 | CID 2736716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ysi.com [ysi.com]
Stability and storage conditions for 2-Chloro-3,3,3-trifluoroprop-1-ene
Technical Support Center: 2-Chloro-3,3,3-trifluoroprop-1-ene
A Guide for Researchers and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
This compound is a liquefied gas and must be stored with strict adherence to safety protocols to maintain its integrity and prevent hazards.[1]
-
Temperature: Store in a cool, dry, well-ventilated area.[2][3] Cylinder and container temperatures should not exceed 50-52°C (122-125°F).[1][2][4][5] It is recommended to keep the storage area at 40°C or less.[6]
-
Light: Always protect containers from direct sunlight to prevent temperature increases and potential photochemical reactions.[1][2][4][6]
-
Ventilation: Ensure good ventilation of the work and storage station to prevent the accumulation of vapors, which are heavier than air and may displace oxygen, causing rapid suffocation.[1][2]
-
Container Handling: Cylinders must be stored upright and firmly secured to prevent falling.[1] Keep the container or cylinder valve tightly closed when not in use.[2][6][7]
Q2: What is the general stability and expected shelf life of this compound?
Under recommended storage conditions, this compound is a stable product.[1][2] Hazardous polymerization or decomposition should not occur under normal use.[1][2] For specific shelf life, one source indicates a storage period of 15 months, but it is always best to consult the certificate of analysis provided by the supplier.[4]
Q3: What materials and chemical classes are incompatible with this compound?
To prevent hazardous reactions, avoid contact with the following:
The causality here relates to the reactivity of the alkene and the halogen substituents, which can initiate vigorous or explosive reactions with these incompatible materials.
Q4: What are the primary hazards I should be aware of when handling this compound?
This compound presents several physical and health hazards:
-
Pressure Hazard: It is a gas under pressure in a sealed container and may explode if heated.[1][2][8]
-
Irritation: It is classified as a skin and eye irritant and may cause respiratory irritation.[1][2]
-
Frostbite: Direct contact with the liquefied gas can cause cold burns and frostbite due to rapid evaporation.[1][2]
-
Asphyxiation: As a gas heavier than air, it can accumulate in low-lying or confined spaces and act as a simple asphyxiant by displacing oxygen.[2]
Q5: What are the visual or olfactory signs of decomposition or contamination?
While the pure compound is a colorless gas or liquid, any unexpected change in color or the presence of a sharp, acidic odor could indicate decomposition or contamination.[3] Upon heating or in a fire, hazardous decomposition products such as hydrogen chloride (HCl), hydrogen fluoride (HF), and carbonyl halides are formed.[5][6] If decomposition is suspected, handle the container with extreme caution in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE).
Troubleshooting Guide for Experimental Applications
Q1: My reaction is yielding unexpected byproducts or failing to proceed. Could the this compound be the cause?
Yes, the quality of the starting material is critical. Here’s how to troubleshoot:
-
Verify Purity: First, confirm the purity of your this compound vial or cylinder using a suitable analytical method like GC-MS. This will identify any significant impurities or degradation products that could interfere with your reaction.
-
Suspect Hydrolysis: If the compound has been exposed to moisture, hydrolysis can occur, potentially generating acidic byproducts like HCl which can poison catalysts or initiate unwanted side reactions. Always use dry equipment and handle under an inert atmosphere.
-
Check for Inhibitors: Some suppliers may add stabilizers to prevent polymerization. These are typically noted on the certificate of analysis. If your reaction is sensitive to such inhibitors (e.g., radical reactions), you may need to pass the gas through an appropriate purification column.
Q2: I'm observing a gradual pressure increase in my sealed reaction vessel at a constant temperature. What is the likely cause?
Unintended pressure build-up signifies gas evolution and is a serious safety concern.
-
Cause - Decomposition: The most likely cause is the slow decomposition of the compound. This can be initiated by an incompatible material in your reaction mixture (e.g., a strong base, certain metals) or by an overlooked heat source.[5][6] Thermal decomposition can break down the molecule into smaller gaseous fragments.[9][10]
-
Immediate Action: Safely vent the reaction vessel in a fume hood. If possible, cool the vessel to slow the reaction rate.
-
Preventative Measures: Re-evaluate your reaction conditions. Ensure all reagents and catalysts are compatible with the starting material. Screen for exothermic events using reaction calorimetry if you are scaling up.
Q3: My analytical data (NMR, GC-MS) shows peaks that are inconsistent with a pure sample. What should I investigate?
-
Common Impurities: Check for impurities from the manufacturing process. This compound is an intermediate in the synthesis of other hydrofluoroolefins, so precursors or related isomers could be present.[11][12]
-
Degradation Products: Look for the mass fragments or NMR signals corresponding to potential decomposition products. In the presence of nucleophiles, you may observe substitution products.[13][14]
-
Isomeric Content: Note that related compounds like trans-1-Chloro-3,3,3-trifluoropropene exist and may have different reactivity profiles.[9][10][15] Confirm the isomeric identity of your starting material.
Data Summary: Physicochemical & Safety Properties
| Property | Value | Source(s) |
| CAS Number | 2730-62-3 | [11] |
| Molecular Formula | C3H2ClF3 | [2] |
| Molecular Weight | 130.49 g/mol | [8][11] |
| Appearance | Colorless Liquefied Gas | [1][3][16] |
| Boiling Point | 27.7 °C at 760 mmHg | [11] |
| Storage Temperature | < 50-52°C; Recommended < 40°C | [1][2][4][6] |
| Incompatible Materials | Strong oxidizing agents, bases, reducers; Alkali & finely divided metals | [2][5][6] |
| Hazardous Decomposition | Upon heating: Hydrogen chloride (HCl), Hydrogen fluoride (HF), Carbonyl halides | [5][6] |
Experimental Protocol: Gas Withdrawal from a Lecture Bottle
This protocol ensures the safe delivery of gaseous this compound into a reaction system.
Methodology:
-
Secure the Cylinder: Firmly clamp the lecture bottle to a laboratory frame or bench in an upright position inside a certified fume hood.
-
Install Regulator: Use a gas regulator compatible with corrosive gases (if there is any doubt about purity and potential for HCl/HF formation). Ensure the threads are clean and match the cylinder valve outlet. Do not use excessive force.
-
Leak Test: Close the regulator outlet valve. Open the main cylinder valve slowly. Pressurize the regulator and check for leaks at all connections using a soap solution. If leaks are observed, close the cylinder valve and correct the fitting.
-
Purge the Line: Connect the regulator outlet to your reaction apparatus, including a downstream bubbler or vent. Purge the delivery line with an inert gas (e.g., Nitrogen, Argon) to remove air and moisture.
-
Deliver Gas: Close the inert gas source. Slowly open the regulator outlet valve to the desired pressure to begin delivering this compound to your reaction.
-
Shutdown: When finished, close the main cylinder valve first. Allow the gas remaining in the regulator and delivery line to be consumed or safely vented. Then, close the regulator outlet valve.
Troubleshooting Logic Diagram
This diagram outlines a decision-making workflow for addressing unexpected experimental outcomes.
Caption: Troubleshooting workflow for experiments using this compound.
References
- 1. airgas.com [airgas.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Page loading... [guidechem.com]
- 4. images.thdstatic.com [images.thdstatic.com]
- 5. mgchemicals.com [mgchemicals.com]
- 6. cgc-jp.com [cgc-jp.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound | C3H2ClF3 | CID 2736716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. innospk.com [innospk.com]
- 12. US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf) - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. lookchem.com [lookchem.com]
- 16. This compound | CymitQuimica [cymitquimica.com]
Troubleshooting common issues in reactions with 2-Chloro-3,3,3-trifluoroprop-1-ene
Welcome to the technical support center for 2-Chloro-3,3,3-trifluoroprop-1-ene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile fluorinated building block. Here, we address specific issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction on this compound is sluggish or fails to proceed. What are the likely causes?
A1: The reactivity of the vinylic chloride in this compound is significantly influenced by the electron-withdrawing trifluoromethyl group. While this enhances its susceptibility to nucleophilic attack compared to non-fluorinated analogs, several factors can impede the reaction.
-
Insufficient Nucleophilicity: The nucleophile might not be strong enough to displace the chloride. Consider using a stronger nucleophile or activating the existing one. For instance, if using an alcohol, deprotonation with a strong base (e.g., NaH, LHMDS) to form the more nucleophilic alkoxide is crucial.
-
Solvent Effects: The choice of solvent is critical. Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the nucleophilic salt without deactivating the nucleophile through hydrogen bonding.
-
Steric Hindrance: Both the nucleophile and the substrate can present steric challenges. The trifluoromethyl group, while electronically activating, is also sterically demanding. If your nucleophile is bulky, this can hinder its approach to the electrophilic carbon.
-
Leaving Group Ability: While chloride is a good leaving group, its departure can be reversible in some cases. Ensuring the reaction conditions favor the forward reaction is important.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for nucleophilic substitution.
Q2: I am observing significant amounts of a byproduct that appears to be a dimer or polymer in my reaction mixture. How can I prevent this?
A2: Unwanted polymerization is a known issue with activated alkenes like this compound, especially under basic or radical-promoting conditions. The electron-deficient nature of the double bond makes it susceptible to anionic or radical polymerization.
-
Anionic Polymerization: Strong bases or nucleophiles can initiate polymerization by adding to the double bond, creating a carbanion that then propagates.
-
Radical Polymerization: The reaction may be initiated by trace impurities, light, or elevated temperatures that can generate radicals.
Mitigation Strategies:
| Strategy | Mechanism of Action | Implementation |
| Control Stoichiometry | Minimize excess base/nucleophile that could initiate polymerization. | Add the base or nucleophile slowly and at a controlled temperature. |
| Lower Reaction Temperature | Reduces the rate of polymerization, which often has a higher activation energy than the desired reaction. | Run the reaction at the lowest temperature that allows for a reasonable rate of the desired transformation. |
| Use a Radical Inhibitor | Scavenges radical species that can initiate polymerization. | Add a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) or phenothiazine to the reaction mixture. |
| Degas Solvents | Removes dissolved oxygen, which can promote radical formation. | Purge solvents with an inert gas (e.g., argon or nitrogen) before use. |
Q3: My transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) is giving low yields. What factors should I investigate?
A3: Cross-coupling reactions with this compound can be highly effective but are sensitive to several parameters. The C-Cl bond is less reactive than corresponding C-Br or C-I bonds, often requiring more active catalysts or harsher conditions.
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and, crucially, the supporting ligand is paramount. For a less reactive chloride, electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary to promote the oxidative addition step, which is typically the rate-limiting step.
-
Base Selection: The base plays a critical role in the catalytic cycle, often in the transmetalation step. The choice of base (e.g., carbonates, phosphates, alkoxides) can significantly impact the yield and should be screened. Inorganic bases like K₃PO₄ are often effective and well-tolerated.
-
Solvent System: A mixture of solvents, such as toluene/water or dioxane/water, is frequently used to dissolve both the organic and inorganic reagents. The solvent can influence catalyst stability and activity.
-
Substrate Purity: Impurities in the this compound or the coupling partner can poison the catalyst. Ensure the purity of your starting materials.
Recommended Starting Conditions for a Suzuki-Miyaura Coupling:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective palladium precursors. |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands that facilitate oxidative addition of the C-Cl bond. |
| Base | K₃PO₄ | A strong, non-nucleophilic base that promotes transmetalation without causing significant side reactions. |
| Solvent | Toluene/Water (e.g., 4:1) | A biphasic system that effectively dissolves both organic and inorganic components. |
| Temperature | 80-110 °C | Higher temperatures are often required to activate the C-Cl bond. |
Section 2: Advanced Troubleshooting and Mechanistic Insights
Q4: During hydroboration/oxidation of this compound, I am getting a mixture of regioisomers. How can I improve the selectivity?
A4: The hydroboration of this compound is expected to proceed with anti-Markovnikov selectivity, with the boron adding to the terminal carbon. However, the strong inductive effect of the trifluoromethyl group can influence the regioselectivity.
-
Steric Effects of the Borane: The regioselectivity is highly dependent on the steric bulk of the borane reagent. Using a bulkier borane, such as 9-BBN-H or disiamylborane, will favor the addition of boron to the less sterically hindered terminal carbon, thus improving the desired regioselectivity.
-
Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing, which can influence the electron density of the double bond and affect the regiochemical outcome.
Improving Regioselectivity:
Technical Support Center: Catalyst Selection and Optimization for 2-Chloro-3,3,3-trifluoroprop-1-ene Reactions
Prepared by: Senior Application Scientist, Gemini Division
This guide is designed for researchers, scientists, and drug development professionals working with 2-Chloro-3,3,3-trifluoroprop-1-ene (2-CTFP), also known as HCFO-1233xf. As a key intermediate in the synthesis of next-generation refrigerants and a versatile fluorinated building block, understanding its reactivity is paramount.[1][2] This document provides in-depth, field-proven insights into catalyst selection, optimization, and troubleshooting for the most common catalytic transformations of 2-CTFP.
Section 1: Catalytic Hydrodechlorination (HDC) for 3,3,3-Trifluoropropene Synthesis
Catalytic hydrodechlorination (HDC) is a primary method for converting 2-CTFP into the valuable monomer 3,3,3-trifluoropropene. This reaction involves the selective removal of the chlorine atom and its replacement with hydrogen. The choice of catalyst is critical to achieving high conversion and selectivity while minimizing unwanted side reactions like over-hydrogenation to propane.
Frequently Asked Questions (FAQs): Hydrodechlorination
Q1: What are the most effective catalysts for the selective hydrodechlorination of 2-CTFP to 3,3,3-trifluoropropene?
A: Palladium (Pd)-based catalysts are the industry standard and the most extensively studied for HDC reactions due to their high activity.[3][4] The most common support is activated carbon (Pd/C) because of its high surface area and chemical inertness.[5]
-
Causality: Palladium's electronic structure allows it to efficiently activate both the C-Cl bond of the halo-olefin and the H-H bond of hydrogen gas. The reaction proceeds via the adsorption of both reactants onto the palladium surface, followed by migratory insertion and reductive elimination steps to yield the dechlorinated product.[5]
-
Expert Insight: While Pd/C is the workhorse, consider the support's properties. Mesoporous carbons can be particularly advantageous as they facilitate better mass transport and can hinder catalyst deactivation by preventing the accumulation of carbon deposits within micropores.[6] For some applications, supports like alumina (Al₂O₃) are also used.[7]
Q2: My HDC reaction shows high conversion, but the selectivity towards the desired olefin (3,3,3-trifluoropropene) is poor, with significant alkane formation. How can I improve this?
A: This is a classic challenge of chemoselectivity. The catalyst that removes the chlorine is also excellent at hydrogenating the double bond. There are two primary strategies to address this:
-
Catalyst Modification: The key is to modulate the hydrogenation ability of the palladium sites.
-
Bimetallic Catalysts: Introducing a second metal, such as silver (Ag), can create a synergistic effect.[8] Ag-Pd bimetallic catalysts have shown enhanced selectivity to olefins. The silver modifies the electronic properties of the palladium and can break up large Pd ensembles, which are highly active for hydrogenation.[8]
-
Particle Size Control: Smaller palladium nanoparticles generally exhibit lower hydrogenation ability compared to larger clusters.[6] This is because the coordination environment of surface atoms is different, disfavoring the geometric arrangement required for olefin adsorption and subsequent hydrogenation. Catalyst synthesis methods that promote the formation of small, well-dispersed nanoparticles are therefore highly desirable.[6]
-
-
Reaction Condition Optimization:
-
Temperature: Lowering the reaction temperature can favor the desired HDC pathway, which typically has a lower activation energy than the subsequent hydrogenation. However, this may come at the cost of a lower reaction rate.
-
Hydrogen Partial Pressure: Reducing the concentration of H₂ in the reaction feed can limit the extent of hydrogenation. Stoichiometric or slightly super-stoichiometric amounts of H₂ are recommended.
-
Q3: My palladium catalyst is deactivating rapidly. What are the likely causes and how can I mitigate them?
A: Catalyst deactivation in HDC is a significant operational hurdle. The primary mechanisms are poisoning, coking, and metal sintering.
-
Poisoning: The catalyst can be poisoned by impurities in the feed stream. Sulfur or other halogenated compounds are common culprits. Ensure high-purity 2-CTFP and hydrogen are used. Using a guard bed to trap impurities before the main reactor can also prolong catalyst life.
-
Coking (Carbon Deposition): At higher temperatures, reactants or products can decompose or polymerize on the catalyst surface, forming carbonaceous deposits that block active sites.[9] This is often observed as a gradual loss of activity. Lowering the reaction temperature or using a catalyst support that resists coke formation (e.g., graphitized carbons) can help.[6]
-
Sintering: At high reaction temperatures, small metal nanoparticles can migrate and agglomerate into larger particles. This reduces the active surface area and alters selectivity, often increasing unwanted hydrogenation.[7] This is an irreversible process. The best prevention is to operate at the lowest effective temperature and to use catalysts with strong metal-support interactions that anchor the nanoparticles.
Troubleshooting Guide: Hydrodechlorination of 2-CTFP
| Symptom | Potential Cause(s) | Recommended Actions & Rationale |
| Low Conversion | 1. Catalyst deactivation (poisoning, coking). 2. Insufficient reaction temperature. 3. Poor catalyst activity. | 1. Regenerate catalyst (if coked) or replace. Check feed purity. 2. Incrementally increase temperature while monitoring selectivity. 3. Verify catalyst specifications; consider a higher loading or more active catalyst type. |
| Low Selectivity to Olefin | 1. Over-hydrogenation. 2. Incorrect catalyst choice. 3. High H₂ partial pressure. | 1. Decrease reaction temperature. 2. Switch to a bimetallic catalyst (e.g., Ag-Pd/C) or one with smaller Pd nanoparticles.[6][8] 3. Reduce H₂/2-CTFP molar ratio. |
| Rapid Loss of Activity | 1. Catalyst poisoning. 2. Severe coking due to high temperature. 3. Metal sintering. | 1. Analyze feed for impurities (e.g., sulfur). Install a guard bed. 2. Reduce reactor temperature. 3. Operate at a lower temperature. This deactivation is often irreversible. |
| Pressure Drop Across Reactor | 1. Catalyst bed fouling. 2. Coking leading to particle agglomeration. | 1. Check for particulates in the feed. 2. Perform a controlled catalyst regeneration or replace the catalyst bed. |
Experimental Protocol: Lab-Scale Gas-Phase HDC of 2-CTFP
-
Catalyst Loading: Load 1.0 g of 1% Pd/C catalyst into a fixed-bed microreactor (e.g., 1/4" stainless steel tube).
-
Pre-treatment/Reduction: Heat the catalyst to 250°C under a flow of 5% H₂ in N₂ (50 mL/min) for 2 hours. This step is crucial to reduce the oxidized palladium species to the active Pd(0) state.
-
Reaction Initiation: Cool the reactor to the desired reaction temperature (e.g., 150°C). Introduce the reactant gas stream: 2-CTFP (vaporized), H₂, and a balance of N₂. A typical molar ratio might be 2-CTFP:H₂:N₂ = 1:1.1:20.
-
Analysis: Analyze the reactor effluent using an online Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) to determine conversion of 2-CTFP and selectivity to 3,3,3-trifluoropropene and byproducts.
-
Data Collection: Monitor the reaction over several hours (time-on-stream) to assess catalyst stability and performance.
Visualization: HDC Catalyst Optimization Workflow
Caption: Workflow for HDC catalyst screening and optimization.
Section 2: Catalytic Dehydrochlorination for 3,3,3-Trifluoropropyne Synthesis
The elimination of HCl from 2-CTFP yields 3,3,3-trifluoropropyne, a valuable synthon. This transformation is typically achieved through base-catalyzed dehydrochlorination.
Frequently Asked Questions (FAQs): Dehydrochlorination
Q1: What catalysts are recommended for the gas-phase dehydrochlorination of 2-CTFP?
A: For gas-phase reactions, solid base catalysts are preferred. Alkali metal halides supported on activated carbon have proven effective. Specifically, Cesium Fluoride (CsF) on activated carbon (CsF/AC) has been identified as an optimal catalyst, demonstrating the best conversion and selectivity.[10][11]
-
Causality: The dehydrochlorination of 2-CTFP proceeds through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[10] The basicity of the catalyst is key. The fluoride ions on the CsF surface are sufficiently basic to abstract a proton from the carbon adjacent to the CF₃ group, forming a carbanion intermediate. This intermediate then expels the chloride ion to form the alkyne.
Q2: My CsF/AC catalyst deactivates over time. What is the cause of this deactivation?
A: The primary deactivation mechanism for CsF catalysts in this reaction is a fluorine/chlorine (F/Cl) exchange with the 2-CTFP reactant.[10] The catalyst, CsF, effectively trades its fluoride ions for the chlorine atoms from the reactant molecule. This leads to the formation of CsCl on the catalyst surface and depletes the active basic fluoride sites required for the E1cB mechanism. This process is often irreversible under reaction conditions.
Visualization: E1cB Dehydrochlorination Mechanism
Caption: Simplified E1cB mechanism for dehydrochlorination.
Section 3: Catalytic Fluorination for HFO-1234yf Synthesis
2-CTFP is a direct precursor to 2,3,3,3-tetrafluoropropene (HFO-1234yf), a refrigerant with low global warming potential. The reaction involves the substitution of the chlorine atom with fluorine using a fluorinating agent like hydrogen fluoride (HF) over a solid catalyst.
Frequently Asked Questions (FAQs): Fluorination
Q1: What are the standard industrial catalysts for the vapor-phase fluorination of 2-CTFP with HF?
A: The most common and effective catalysts for this transformation are based on chromium, typically in the form of fluorinated chromia (Cr₂O₃).[2][12] These catalysts must be activated with HF prior to use, which generates the active chromium oxyfluoride species on the surface.
Q2: How can the stability and performance of chromia catalysts be improved?
A: While effective, standard chromia catalysts can suffer from deactivation. Their performance can be significantly enhanced through two main approaches:
-
Promoters: Adding metal promoters can drastically improve stability and selectivity. Lanthanum (La) has been shown to be a highly effective promoter for fluorinated chromia catalysts. A La-promoted catalyst can achieve nearly 100% conversion and selectivity for extended periods (e.g., >96 hours on stream).[2]
-
Optimizing Reaction Conditions: Selectivity is highly dependent on the reaction parameters. Higher temperatures and a larger HF/2-CTFP molar ratio generally favor the formation of the desired HFO-1234yf.[2] However, excessively high temperatures can lead to coking and catalyst deactivation.[12]
Troubleshooting Guide: Catalytic Fluorination
| Symptom | Potential Cause(s) | Recommended Actions & Rationale |
| Low Conversion | 1. Incomplete catalyst activation. 2. Low reaction temperature. 3. Catalyst deactivation (coking). | 1. Ensure catalyst is fully pre-fluorinated with HF. 2. Increase reaction temperature.[2] 3. Perform a regeneration cycle (e.g., controlled air burn-off) or replace catalyst. |
| Formation of Byproducts | 1. Sub-optimal reaction conditions. 2. Catalyst aging/deactivation. | 1. Increase HF/2-CTFP ratio and/or adjust temperature.[2] 2. A deactivated catalyst may lose its selectivity. Consider regeneration or replacement. |
| Gradual Activity Loss | 1. Carbon deposition (coking). | 1. This is the most common cause for chromia catalysts.[12] Optimize conditions to minimize coke formation or implement a periodic regeneration schedule. |
Visualization: Catalyst Deactivation Pathways
References
- 1. US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf) - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. US20220002219A1 - Catalytic hydrogenation of fluoroolefins, alpha- alumina supported palladium compositions and their use as hydrogenation catalysts - Google Patents [patents.google.com]
- 8. repositorio.uam.es [repositorio.uam.es]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive study on selective dehydrochlorination of 2-chloro-3,3,3-trifluoropropene over carbon-based catalysts and catalyst deactivation - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Handling and safety precautions for 2-Chloro-3,3,3-trifluoroprop-1-ene
Welcome to the technical support center for 2-Chloro-3,3,3-trifluoroprop-1-ene (CAS No. 2730-62-3), also known as HCFO-1233xf. This guide is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling of this versatile fluorinated building block. My aim is to provide not just procedures, but a deeper understanding of the causality behind our experimental choices, fostering a culture of safety and innovation in your laboratory.
Section 1: Core Concepts & Safety Overview
This compound is a liquefied gas under pressure that is gaining significant traction in organic synthesis.[1][2] Its unique chemical structure, featuring a trifluoromethyl group and a reactive double bond, makes it a valuable intermediate for producing a variety of β-substituted-trifluoromethyl-ethenes.[1][2] However, its physical state and chemical reactivity demand stringent safety protocols.
1.1 What are the primary hazards associated with this compound?
The primary hazards are threefold:
-
Pressure Hazard: It is a liquefied gas, and containers may explode if heated.[3][4][5]
-
Health Hazards: It is a skin and eye irritant and may cause respiratory irritation.[5][6] Direct contact with the rapidly evaporating liquid can cause frostbite.[5][6]
-
Flammability: It is an extremely flammable liquid and vapor.[3]
1.2 What are the key physical and chemical properties I should be aware of?
Understanding the physicochemical properties is fundamental to its safe handling and application.
| Property | Value | Source |
| Molecular Formula | C₃H₂ClF₃ | [4][7] |
| Molecular Weight | 130.49 g/mol | [4] |
| Boiling Point | 14-15 °C | [8] |
| Density | 1.295 g/cm³ | [8][9] |
| Flash Point | -15.6 °C | [8] |
| Vapor Pressure | High | [9] |
The low boiling point is a critical factor. It means that at standard laboratory temperatures, this compound will be a gas. Therefore, it must be handled in a well-ventilated area, preferably within a fume hood, and with appropriate engineering controls to prevent inhalation of vapors.
Section 2: Handling and Storage Protocols
Proper handling and storage are paramount to mitigating the risks associated with this reagent.
2.1 What is the correct procedure for handling a cylinder of this compound?
A systematic approach is essential when working with gas cylinders.
Experimental Protocol: Cylinder Handling
-
Inspection: Before use, visually inspect the cylinder for any signs of damage.
-
Securing the Cylinder: Cylinders must be securely chained or strapped to a wall or bench.[5]
-
Transportation: Use a suitable hand truck for moving cylinders; do not drag or roll them.[6]
-
Valve Protection: Keep the valve protection cap in place until the cylinder is secured and ready for use.
-
Regulator Attachment: Use a regulator compatible with the cylinder pressure and the chemical properties of this compound.
-
Leak Check: After attaching the regulator, perform a leak test using a suitable method (e.g., Snoop®).
-
Valve Operation: Open the cylinder valve slowly.
-
Post-Use: Close the cylinder valve after each use and when the cylinder is empty.[5][6]
2.2 What are the recommended storage conditions?
To ensure stability and prevent hazardous situations, adhere to the following storage guidelines:
-
Cylinder temperatures should not exceed 52 °C (125 °F).[6]
-
Store in a segregated and approved area, away from incompatible materials.[6]
-
Keep containers tightly closed and sealed until ready for use.[6]
2.3 What materials are incompatible with this compound?
Avoid contact with:
Section 3: Troubleshooting Guide for Experimental Setups
Even with meticulous planning, experimental challenges can arise. This section addresses common issues encountered during reactions involving this compound.
3.1 My reaction is not proceeding to completion. What are the potential causes?
This is a common issue that can often be traced back to a few key factors.
-
Cause 1: Inefficient Gas Delivery: Due to its low boiling point, ensuring a consistent and accurate delivery of the gaseous reagent to the reaction mixture is crucial.
-
Solution:
-
Mass Flow Controller: For precise control, use a calibrated mass flow controller.
-
Subsurface Sparging: Ensure the gas is bubbled through the reaction mixture via a fritted gas dispersion tube to maximize surface area contact.
-
Cold Condenser: Equip your reaction vessel with a cold condenser (e.g., dry ice/acetone) to minimize the loss of the volatile reagent.
-
-
-
Cause 2: Base Incompatibility or Insufficient Strength: Many reactions with this compound, such as nucleophilic substitutions, are base-promoted.[1][2]
-
Solution:
-
Base Selection: The choice of base is critical. For O-, N-, and S-nucleophiles, organic bases like DBU or inorganic bases like K₂CO₃ are often effective.[1]
-
Stoichiometry: Ensure you are using the correct stoichiometry of the base. An excess may be required to drive the reaction to completion.
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction rate. Consider screening a range of solvents.
-
-
3.2 I am observing unexpected side products. How can I improve the selectivity of my reaction?
The formation of byproducts often points to issues with reaction conditions or the stability of intermediates.
-
Cause: Regio- or Stereoselectivity Issues: The regiochemical and stereochemical outcome of reactions can be sensitive to the reaction conditions.
-
Solution:
-
Temperature Control: Run the reaction at a lower temperature to favor the thermodynamically controlled product.
-
Solvent Optimization: The solvent can influence the transition state of the reaction. Experiment with different solvents to enhance the desired selectivity.
-
Catalyst Choice: For catalyzed reactions, the nature of the catalyst can have a profound impact on selectivity.
-
-
Logical Workflow: Troubleshooting Reaction Failures
Caption: A decision tree for troubleshooting common experimental issues.
Section 4: Emergency Procedures
In the event of an emergency, a swift and informed response is critical.
4.1 What should I do in case of a leak or spill?
-
Small Spill/Leak:
-
Large Spill/Leak:
4.2 What are the appropriate first-aid measures?
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[6] If not breathing, provide artificial respiration.[6] Seek immediate medical attention.[6]
-
Skin Contact: For frostbite, warm the affected area slowly with lukewarm water.[6] Do not rub the area.[6] For skin irritation, flush the contaminated skin with plenty of water.[6] Remove contaminated clothing.[6] Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6]
4.3 How should a fire involving this compound be handled?
-
Suitable Extinguishing Media: Use water spray, dry chemical powder, or carbon dioxide.[10]
-
Firefighting Procedures:
-
Hazardous Decomposition Products: Combustion may produce toxic gases such as hydrogen fluoride, hydrogen chloride, and carbon oxides.[10][11]
Section 5: Personal Protective Equipment (PPE)
The correct selection and use of PPE is your primary line of defense.
5.1 What is the minimum required PPE?
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[5]
-
Hand Protection: Wear protective gloves.[5] Given the risk of frostbite, insulated gloves should be used when handling the liquid.[5]
-
Skin and Body Protection: A lab coat and closed-toe shoes are required. For tasks with a higher risk of exposure, consider chemically resistant outerwear.
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges is necessary.[5]
Experimental Workflow: Safe Handling of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | C3H2ClF3 | CID 2736716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. airgas.com [airgas.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. echemi.com [echemi.com]
- 9. innospk.com [innospk.com]
- 10. cgc-jp.com [cgc-jp.com]
- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
Technical Support Center: Scalable Synthesis of 2-Chloro-3,3,3-trifluoroprop-1-ene (HCFC-1233xf)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Chloro-3,3,3-trifluoroprop-1-ene (2-CTFP), also known by its refrigerant designation HCFC-1233xf. This document is designed for researchers, scientists, and drug development professionals engaged in the scalable synthesis of this critical fluorinated intermediate. 2-CTFP is a key building block in the production of next-generation, low global warming potential (GWP) refrigerants like HFO-1234yf, and its unique chemical properties make it valuable in the synthesis of pharmaceuticals and agrochemicals.[1][2]
This guide provides practical, field-tested insights into overcoming common challenges in its synthesis, structured into a troubleshooting section and a comprehensive FAQ.
Troubleshooting Guide
This section addresses specific issues that may arise during the scalable synthesis of 2-CTFP, particularly focusing on the common vapor-phase fluorination route.
Problem 1: Low Conversion of Chlorinated Precursor
You are observing a significant amount of unreacted starting material (e.g., 1,1,2,3-tetrachloropropene or 1,1,1,2,3-pentachloropropane) in your crude product stream.
Potential Causes:
-
Sub-optimal Reaction Temperature: The vapor-phase fluorination reaction is highly temperature-dependent.[3] Temperatures that are too low will result in insufficient activation energy for the reaction to proceed efficiently.
-
Catalyst Deactivation: The fluorination catalyst, typically a form of chromium oxide (Cr₂O₃), can lose activity over time due to coking (carbon deposition) or poisoning from impurities in the feed stream.[4][5]
-
Insufficient Fluorinating Agent: An inadequate molar ratio of hydrogen fluoride (HF) to the chlorinated precursor can limit the reaction rate and overall conversion.
-
Poor Mass Transfer: In a packed-bed reactor, channeling of the gas flow can lead to parts of the catalyst bed being underutilized, reducing the effective residence time.
Recommended Solutions:
-
Temperature Optimization: Gradually increase the reactor temperature in increments of 10-15°C within the recommended range (typically 200°C to 350°C) while monitoring conversion by online gas chromatography (GC).[3] Avoid exceeding 400°C, as this can promote side reactions and rapid coking.
-
Catalyst Regeneration/Replacement:
-
If deactivation is suspected, perform a regeneration cycle. This typically involves stopping the organic feed and passing a stream of inert gas (like N₂) followed by a dilute air/N₂ mixture over the catalyst bed at elevated temperatures to burn off carbon deposits.
-
If the catalyst has reached the end of its lifespan, it must be replaced.
-
-
Adjust Reagent Stoichiometry: Increase the molar feed ratio of HF to the organic precursor. Monitor the reactor output to find the optimal ratio that maximizes conversion without leading to excessive unreacted HF in the output stream.
-
Reactor Packing and Flow Dynamics: Ensure the catalyst is packed uniformly in the reactor to prevent gas channeling. The use of inert packing materials at the inlet and outlet can help distribute the gas flow evenly.
Troubleshooting Workflow: Low Conversion
Caption: Decision tree for troubleshooting low precursor conversion.
Problem 2: Poor Selectivity and High Impurity Profile
The conversion is acceptable, but the yield of 2-CTFP is low due to the formation of significant byproducts, such as 1,1,1,2,3-pentafluoropropane (HFC-245eb) or other isomers.
Potential Causes:
-
Incorrect Reaction Temperature: While low temperatures reduce conversion, excessively high temperatures can provide enough energy to overcome the activation barrier for subsequent fluorination or isomerization reactions, reducing selectivity.[4]
-
Catalyst Properties: The physical properties of the catalyst, such as crystallite size and surface acidity, are critical for selectivity. These are often influenced by the calcination temperature during catalyst preparation.[4][5]
-
Extended Residence Time: Allowing the reactants to remain in contact with the catalyst for too long can promote the formation of more highly fluorinated, thermodynamically stable products.
Recommended Solutions:
-
Refine Temperature Control: Lower the reaction temperature to a point that balances acceptable conversion with maximum selectivity. A thorough temperature screening study is highly recommended during process development.
-
Evaluate Catalyst Preparation: The performance of Cr₂O₃ catalysts is heavily dependent on their preparation method, especially the calcination temperature.[4] As shown in the table below, an optimal calcination temperature can significantly enhance both conversion and selectivity.
-
Adjust Flow Rates: Increase the total gas flow rate through the reactor to reduce the residence time. This minimizes the opportunity for the desired product to undergo further reactions.
Data Table: Effect of Catalyst Calcination Temperature on Performance
This table summarizes findings on how the calcination temperature of a Cr₂O₃ catalyst affects the vapor-phase fluorination of 2-CTFP to its subsequent product, HFO-1234yf. The principles are directly applicable to the synthesis of 2-CTFP from its precursors, where byproducts like HFC-245eb are a concern.
| Calcination Temp. (°C) | Precursor Conversion (%) | Selectivity to HFO-1234yf (%) | Selectivity to HFC-245eb (%) |
| 400 | 45.1 | 65 | 33 |
| 500 | 63.3 | 59 | 38 |
| 600 | 52.8 | 55 | 43 |
| Data adapted from Industrial & Engineering Chemistry Research.[4] The data illustrates that a 500°C calcination temperature provided the highest catalytic activity (conversion), though selectivity varied. This highlights the need for precise catalyst tuning. |
Frequently Asked Questions (FAQs)
Q1: What are the primary scalable synthesis routes for 2-CTFP?
There are two main industrial routes:
-
Vapor-Phase Fluorination: This is a continuous process where a chlorinated propane or propene, such as 1,1,1,2,3-pentachloropropane (HCC-240db) or 1,1,2,3-tetrachloropropene (HCC-1230xf), is reacted with anhydrous hydrogen fluoride (HF) in the gas phase over a solid catalyst.[3] This method is common for large-scale production.
-
Liquid-Phase Dehydrohalogenation: This process involves removing a hydrogen halide (like HCl or HF) from a saturated precursor. For instance, 2,3-dichloro-1,1,1-trifluoropropane (HCFC-243db) can be dehydrochlorinated using a base, often in the presence of a phase transfer catalyst, to yield 2-CTFP.[6][7] Similarly, 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb) can be dehydrofluorinated.[8]
Diagram: General Synthesis & Purification Workflow
Caption: High-level overview of a typical 2-CTFP production process.
Q2: Why is catalyst deactivation a major challenge and how can it be mitigated?
Catalyst deactivation is a primary concern in continuous vapor-phase processes because it leads to decreased productivity and increased operational costs. The main cause is the formation of carbonaceous deposits (coke) on the active sites of the catalyst.[4][5]
Mitigation Strategies:
-
Use of Stabilizers: Introducing a stabilizer, such as an amine like di-isopropyl amine, into the feed can significantly prolong catalyst life.[3] These compounds are thought to inhibit polymerization and coking side-reactions on the catalyst surface.
-
Feed Purity: Ensure that the chlorinated precursors and HF are of high purity, as certain contaminants can act as catalyst poisons.
-
Process Control: Maintaining optimal temperature and pressure conditions can minimize side reactions that lead to coking.
Q3: What are the critical safety precautions for handling 2-CTFP and its precursors?
Safety is paramount. Key hazards include:
-
Hydrogen Fluoride (HF): HF is an extremely corrosive and toxic chemical. All work must be conducted in a well-ventilated area (fume hood) with specialized personal protective equipment (PPE), including neoprene or nitrile gloves, a face shield, and an acid-resistant apron. Calcium gluconate gel should be readily available as a first aid measure for skin contact.
-
2-CTFP Product: 2-CTFP is a liquefied gas under pressure with a low boiling point (approx. 15-28°C).[1][9]
-
Explosion Hazard: Containers may explode if heated.[10][11] Cylinders must be secured and stored in a cool, well-ventilated area away from heat sources.[2]
-
Asphyxiation Risk: As a gas, it can displace oxygen in confined spaces and cause rapid suffocation.[10]
-
Frostbite: Direct contact with the liquid can cause severe cold burns or frostbite.[12]
-
-
Thermal Decomposition: In a fire or at high temperatures, 2-CTFP can decompose to form highly toxic and corrosive gases, including hydrogen chloride and hydrogen fluoride.[10][13]
Q4: What analytical methods are used to assess the purity of the final product?
Due to the volatile nature of 2-CTFP and its potential impurities, Gas Chromatography (GC) is the primary analytical technique.
-
GC with Flame Ionization Detection (GC-FID): Provides quantitative information on the percentage of 2-CTFP and other organic impurities.
-
GC-Mass Spectrometry (GC-MS): Used for the identification of unknown impurities by providing mass fragmentation patterns.[14]
-
Headspace GC: This technique is particularly useful for detecting volatile impurities in raw materials or final products.[14]
Experimental Protocol: Vapor-Phase Fluorination of 1,1,2,3-Tetrachloropropene (HCC-1230xf)
This protocol is a representative example for laboratory or pilot-scale synthesis. All operations must be conducted in a specialized, well-ventilated enclosure by trained personnel.
1. Catalyst Activation:
- Load a fixed-bed tubular reactor (e.g., made of Monel® or Hastelloy®) with a Cr₂O₃-based fluorination catalyst.
- Heat the reactor to 250-350°C under a steady flow of dry nitrogen for 4-6 hours to remove any adsorbed moisture.
- Slowly introduce anhydrous HF into the nitrogen stream, gradually increasing the HF concentration over 8-12 hours. This pre-fluorination step activates the catalyst.
2. Reaction Execution:
- Maintain the reactor temperature at the desired setpoint (e.g., 280°C).
- Vaporize the HCC-1230xf precursor in a pre-heater and feed it into the reactor along with a continuous flow of anhydrous HF. A typical molar ratio of HF:HCC-1230xf is between 5:1 and 15:1.
- The reactor pressure is typically maintained near atmospheric pressure but can be slightly elevated.[3]
3. Product Collection and Neutralization:
- The gaseous effluent from the reactor, containing 2-CTFP, HCl, unreacted HF, and byproducts, is passed through a series of scrubbers.
- The first scrubber typically contains water or a dilute alkali solution (e.g., potassium hydroxide) to remove the acidic gases (HCl and HF). The temperature of this stream must be carefully controlled to prevent condensation of the organic components.
- The remaining organic gas stream is passed through a drying agent (e.g., a column packed with molecular sieves) to remove moisture.
4. Purification:
- The dry, crude organic stream is chilled and condensed into a collection vessel.
- The liquid crude product is then purified via fractional distillation to separate the 2-CTFP (boiling point ~27.7°C) from unreacted starting material and close-boiling impurities.[1]
- The final, pure product is stored in a pressurized cylinder.
References
- 1. innospk.com [innospk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf) - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2011102538A3 - Process for producing 2-chloro-3,3,3-trifluoropropene - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-CHLORO-3,3,3-TRIFLUOROPROPENE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. This compound | C3H2ClF3 | CID 2736716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. airgas.com [airgas.com]
- 13. Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. ijstr.org [ijstr.org]
Technical Support Center: 2-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf) Synthesis
Welcome to the technical support guide for the synthesis of 2-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf). This resource is designed for researchers, chemists, and process engineers to troubleshoot and optimize the production of HCFO-1233xf, a critical intermediate in the synthesis of next-generation refrigerants and specialty materials.[1][2] This guide provides in-depth, experience-based solutions to common challenges encountered during synthesis, focusing on impurity identification, minimization, and removal.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in HCFO-1233xf synthesis?
A1: During the synthesis of HCFO-1233xf, several process-related impurities can arise depending on the specific synthetic route. The most frequently encountered impurities include:
-
Isomeric Impurities: The geometric isomer (Z)-1-chloro-3,3,3-trifluoropropene (HCFO-1233zd) is a common impurity.[3][4]
-
Under- or Over-fluorinated Species: Intermediates from the fluorination process, such as 2,3-dichloro-3,3-difluoropropene (HCFO-1232xf), can be present if the reaction does not go to completion.[5]
-
Starting Material Carryover: Unreacted starting materials like 1,1,1,2,3-pentachloropropane or 1,1,2,3-tetrachloropropene may be detected in the crude product.[1][5]
-
Side-Reaction Products: Other haloalkanes and haloalkenes like 2,3,3,3-tetrafluoropropene (HFO-1234yf) or various pentachloropropane and tetrachloropropene isomers can be formed through side reactions.[5]
Q2: Why is controlling the reaction temperature so critical for purity?
A2: Temperature is a crucial parameter in vapor-phase fluorination reactions. It directly influences both reaction rate and catalyst selectivity.
-
Causality: At suboptimal temperatures, the rate of the desired fluorination may be too slow, leading to a higher concentration of under-fluorinated impurities. Conversely, excessively high temperatures can promote side reactions, such as dehydrohalogenation or isomerization, and can lead to catalyst degradation. A typical temperature range for vapor-phase fluorination is between 200°C and 350°C.[1] The precise optimal temperature will depend on the catalyst and specific precursors used.
Q3: How can I effectively remove impurities post-synthesis?
A3: A multi-step purification process is typically required.
-
Distillation: Fractional distillation is the primary method for separating HCFO-1233xf from impurities with different boiling points. However, some impurities may form azeotropic mixtures with the product or with residual reagents like hydrogen fluoride (HF), complicating separation.[5]
-
Adsorption: The use of solid adsorbents, such as specific types of zeolites (e.g., X-type zeolite), can be effective for removing certain organic impurities.[6]
-
Washing/Scrubbing: Caustic washing steps can be employed to neutralize and remove acidic byproducts like HCl or residual HF.
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis and provides actionable solutions based on chemical principles.
Issue 1: High Levels of Isomer HCFO-1233zd Detected
Symptoms:
-
Gas Chromatography (GC) analysis shows a significant peak corresponding to 1-chloro-3,3,3-trifluoropropene (either E or Z isomer).
Root Cause Analysis: The formation of the HCFO-1233zd isomer is often linked to the reaction mechanism and catalyst choice. Some catalysts or reaction conditions may favor its formation. Additionally, some synthetic routes may intentionally produce a mixture of isomers that require subsequent separation or isomerization.
Solution Workflow:
Caption: Troubleshooting workflow for high isomer impurity.
Corrective Actions:
-
Catalyst Evaluation: The choice of fluorination catalyst is paramount. Chromium-based catalysts are common for vapor-phase fluorination. The specific composition and preparation of the catalyst can significantly impact the selectivity towards the desired 2-chloro isomer over the 1-chloro isomer.
-
Temperature & Pressure Optimization: Systematically vary the reaction temperature and pressure. Lower temperatures may favor the kinetic product, while higher temperatures could lead to the thermodynamic product. Characterize the impurity profile at each condition to find the optimal operating window.
-
Purification: If isomer formation cannot be completely suppressed, fractional distillation is the most common method for separation. The boiling points of HCFO-1233xf (~15°C) and the HCFO-1233zd isomers (E: 18.5°C, Z: 39.6°C) are distinct enough for this to be feasible.[4][7]
Issue 2: Incomplete Conversion of Starting Materials
Symptoms:
-
GC-MS analysis of the crude product shows significant amounts of precursors like 1,1,1,2,3-pentachloropropane (HCC-240db) or 1,1,2,3-tetrachloropropene (HCC-1230xf).
Root Cause Analysis: This issue typically points to three main causes: insufficient catalyst activity, non-optimal reaction conditions (temperature, pressure, residence time), or an incorrect stoichiometric ratio of reactants.
Solution Workflow:
Caption: Troubleshooting workflow for incomplete conversion.
Corrective Actions:
-
Catalyst Activity Check: Fluorination catalysts can deactivate over time due to coking or poisoning. If you observe a gradual decline in conversion, the catalyst may need regeneration or replacement.
-
Molar Ratio of Reactants: Ensure a sufficient molar excess of hydrogen fluoride (HF) is used. The reaction stoichiometry requires at least 3 moles of HF for every mole of a tetrachloropropene precursor to yield HCFO-1233xf. A molar ratio of HF to the organic starting material of 5:1 to 20:1 is often used to drive the reaction to completion.
-
Optimize Residence Time: In a continuous flow reactor, the residence time of the reactants in the catalyst bed is critical. A residence time that is too short will not allow the reaction to proceed to completion. Decrease the flow rate of the reactants to increase the contact time with the catalyst.
Section 3: Protocols and Data
Protocol 1: GC-MS Method for Impurity Profiling of Crude HCFO-1233xf
This protocol provides a baseline for the qualitative and quantitative analysis of the crude product stream.
Objective: To identify and quantify HCFO-1233xf and related impurities.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary Column: A mid-polarity column such as a DB-624 or equivalent is recommended.
Method Parameters:
| Parameter | Setting | Rationale |
| Injector Temp | 200 °C | Ensures complete vaporization of the sample without thermal degradation. |
| Oven Program | 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min | Provides good separation of volatile components at the beginning and allows for the elution of higher boiling point impurities. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC analysis. |
| Flow Rate | 1.5 mL/min (constant flow) | An optimal flow rate for good peak shape and separation. |
| Detector | MS or FID at 250 °C | MS provides identification, while FID provides robust quantification. |
Procedure:
-
Carefully collect a sample from the reactor output stream into a cooled sample vessel.
-
Prepare a diluted sample in a suitable solvent (e.g., carbon disulfide) if necessary.
-
Inject 1 µL of the sample into the GC.
-
Acquire the data and integrate the peaks.
-
Identify impurities based on their mass spectra (for MS) and relative retention times compared to known standards.
-
Quantify the impurities using area percent calculations or a calibrated standard curve for higher accuracy.
References
- 1. US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf) - Google Patents [patents.google.com]
- 2. This compound | C3H2ClF3 | CID 2736716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy (Z)-1-chloro-3,3,3-trifluoropropene [smolecule.com]
- 4. 1-Chloro-3,3,3-trifluoropropene - Wikipedia [en.wikipedia.org]
- 5. patents.justia.com [patents.justia.com]
- 6. EP2796439A1 - Method for purifying (e)-1-chloro-3,3,3-trifluoropropene - Google Patents [patents.google.com]
- 7. 2-CHLORO-3,3,3-TRIFLUOROPROPENE | 2730-62-3 [chemicalbook.com]
Validation & Comparative
A Senior Application Scientist's Guide to Trifluoromethylating Agents: A Comparative Study of 2-Chloro-3,3,3-trifluoroprop-1-ene (CTFP)
Abstract
The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and agricultural chemistry, prized for its ability to enhance metabolic stability, binding affinity, and bioavailability. The selection of an appropriate trifluoromethylating agent is therefore a critical decision in the synthesis of novel molecules. This guide provides a comparative analysis of 2-Chloro-3,3,3-trifluoroprop-1-ene (CTFP), a cost-effective and versatile reagent, against other prominent trifluoromethylating agents such as the Ruppert-Prakash reagent (TMSCF₃), Togni reagents, and Langlois' reagent (CF₃SO₂Na). We will delve into their mechanisms, substrate scope, operational handling, and provide experimental protocols and data-driven comparisons to empower researchers in making informed decisions for their specific synthetic challenges.
The Strategic Importance of the Trifluoromethyl Group
The incorporation of a CF₃ group can dramatically alter the physicochemical properties of a parent molecule. Its strong electron-withdrawing nature and high lipophilicity can modulate a compound's pKa, dipole moment, and membrane permeability. This has led to the trifluoromethyl group being a key feature in numerous blockbuster drugs, including Prozac® (Fluoxetine) and Celebrex® (Celecoxib). The challenge, however, lies in the efficient and selective introduction of this moiety, which has spurred the development of a diverse arsenal of trifluoromethylating agents.
The Mechanistic Landscape of Trifluoromethylation
Trifluoromethylation reactions can be broadly categorized into three primary mechanistic pathways: nucleophilic, electrophilic, and radical. The choice of reagent dictates the accessible pathway and, consequently, the types of substrates that can be successfully functionalized.
Figure 1: The three major mechanistic pathways for introducing a trifluoromethyl group.
In-Focus: this compound (CTFP)
This compound, also known as HCFO-1233xf, is emerging as a powerful tool in synthetic chemistry. While traditionally used as a foam-blowing agent and refrigerant, its unique chemical structure allows it to serve as a precursor to a trifluoromethyl anion equivalent or participate in cycloaddition and radical reactions.
Mechanism of Action: CTFP's versatility is its key strength. It can react via several pathways:
-
Nucleophilic Trifluoromethylation: In the presence of a suitable nucleophile (like the fluoride ion), CTFP can be considered a precursor to the trifluoropropenyl anion, which can then deliver a CF₃ group. More commonly, it reacts with nucleophiles in an SɴV (vinylic substitution) reaction.
-
[3+2] Cycloaddition: CTFP can react with 1,3-dipoles, such as nitrile oxides or azomethine ylides, to construct five-membered trifluoromethylated heterocycles, which are valuable scaffolds in drug discovery.
-
Radical Trifluoromethylation: Under photoredox or radical initiation conditions, CTFP can serve as a source of the CF₃ radical.
Advantages:
-
Cost-Effectiveness: As an industrial chemical, CTFP is significantly less expensive than many specialized trifluoromethylating agents.
-
Versatility: It provides access to trifluoromethylated building blocks through various reaction types.
-
Atom Economy: In cycloadditions, the entire molecule is incorporated, leading to high atom economy.
Limitations and Safety:
-
Gaseous Nature: CTFP is a low-boiling-point liquid (15 °C), often handled as a gas or in a sealed system, which can present a challenge for standard laboratory setups.
-
Toxicity: As with most halogenated compounds, it should be handled with care in a well-ventilated fume hood.
Representative Experimental Protocol: [3+2] Cycloaddition of CTFP with a Nitrile Oxide
This protocol describes the synthesis of a trifluoromethyl-substituted isoxazoline, a common heterocyclic motif.
Causality and Rationale:
-
Base (Et₃N): Triethylamine is used to generate the nitrile oxide in situ from the corresponding hydroximoyl chloride, preventing its dimerization.
-
Solvent (Toluene): A non-polar, high-boiling solvent is chosen to facilitate the reaction, which may require heating.
-
Sealed Vessel: A pressure-rated vessel is essential for safely handling the volatile CTFP and preventing its escape, ensuring a sufficient concentration in the reaction mixture.
Step-by-Step Methodology:
-
To a dry, 25 mL pressure-rated tube equipped with a magnetic stir bar, add the starting hydroximoyl chloride (1.0 mmol, 1.0 equiv) and toluene (5 mL).
-
Add triethylamine (1.5 mmol, 1.5 equiv) to the solution.
-
Seal the tube tightly with a screw cap fitted with a PTFE septum.
-
Cool the tube in a dry ice/acetone bath (-78 °C).
-
Using a gas-tight syringe or a condenser, carefully add this compound (CTFP) (2.0 mmol, 2.0 equiv).
-
Allow the reaction vessel to warm to room temperature and then heat to 80 °C in an oil bath behind a blast shield.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature. Carefully vent the vessel in a fume hood.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired trifluoromethylated isoxazoline.
Figure 2: A typical experimental workflow for a [3+2] cycloaddition using CTFP.
Comparative Analysis of Alternative Reagents
A. Ruppert-Prakash Reagent (TMSCF₃)
-
Mechanism: Nucleophilic. TMSCF₃ requires an activator (typically a fluoride or alkoxide source) to generate the trifluoromethyl anion (CF₃⁻), which then attacks an electrophilic substrate (e.g., aldehydes, ketones, imines).
-
Comparison with CTFP:
-
Handling: TMSCF₃ is a volatile liquid, making it easier to handle and measure accurately in a lab setting compared to gaseous CTFP.
-
Scope: It is the go-to reagent for the nucleophilic trifluoromethylation of carbonyls and imines. CTFP is not typically used for these direct additions.
-
Cost & Stability: It is significantly more expensive than CTFP and is sensitive to moisture.
-
B. Togni Reagents (Hypervalent Iodine Compounds)
-
Mechanism: Primarily electrophilic and radical. These reagents contain a reactive I-CF₃ bond and can transfer a "CF₃⁺" equivalent to nucleophiles or a CF₃• radical under photoredox or thermal conditions.
-
Comparison with CTFP:
-
Handling: Togni reagents are bench-stable, crystalline solids, making them exceptionally easy to handle and weigh.
-
Scope: They have an incredibly broad substrate scope and exhibit excellent functional group tolerance, making them ideal for late-stage functionalization in complex molecule synthesis.
-
Cost: They are among the most expensive trifluoromethylating agents, limiting their use on a large scale.
-
C. Langlois' Reagent (Sodium Triflinate, CF₃SO₂Na)
-
Mechanism: Radical. In the presence of an oxidant (e.g., t-BuOOH, Na₂S₂O₈), CF₃SO₂Na readily extrudes SO₂ to generate a trifluoromethyl radical (CF₃•).
-
Comparison with CTFP:
-
Handling: It is an inexpensive, non-volatile, and easy-to-handle solid.
-
Scope: It is primarily used for the trifluoromethylation of (hetero)arenes and electron-rich alkenes via radical pathways, a domain where CTFP can also operate but may require different initiation conditions.
-
Conditions: Reactions often require a stoichiometric oxidant, which can sometimes be incompatible with sensitive substrates.
-
Data-Driven Comparison Tables
Table 1: General Properties and Handling
| Feature | This compound (CTFP) | Ruppert-Prakash (TMSCF₃) | Togni Reagent II | Langlois' Reagent (CF₃SO₂Na) |
| Formula | C₃H₂ClF₃ | C₄H₉F₃Si | C₉H₆F₃IO₂ | CF₃NaO₂S |
| Reagent Type | Nucleophilic / Cycloaddition / Radical Precursor | Nucleophilic (CF₃⁻ source) | Electrophilic / Radical | Radical (CF₃• source) |
| Physical State | Gas / Low-boiling liquid (15 °C) | Volatile Liquid | Crystalline Solid | Crystalline Solid |
| Handling | Requires sealed tubes or gas handling | Standard liquid handling; moisture sensitive | Bench-stable solid | Bench-stable solid |
| Approx. Cost | Low | High | Very High | Low to Moderate |
Table 2: Synthetic Utility and Reaction Conditions
| Parameter | This compound (CTFP) | Ruppert-Prakash (TMSCF₃) | Togni Reagent II | Langlois' Reagent (CF₃SO₂Na) |
| Primary Use | Synthesis of CF₃-heterocycles, vinylic substitution | Trifluoromethylation of carbonyls & imines | Late-stage trifluoromethylation of arenes, alkynes, etc. | Trifluoromethylation of arenes & alkenes |
| Typical Activator | Base (for cycloadditions); Nucleophile | Fluoride or alkoxide source (e.g., TBAF, CsF) | Often none; sometimes requires acid or light | Oxidant (e.g., t-BuOOH) |
| Temp. Range (°C) | 25 – 120 | -78 – 25 | 25 – 100 | 25 – 100 |
| Functional Group Tolerance | Moderate | Moderate (sensitive to acidic protons) | Excellent | Good (sensitive to oxidation) |
Decision-Making Framework: Choosing the Right Reagent
The optimal choice of reagent is dictated by the specific synthetic goal, substrate, scale, and budget. The following decision tree provides a simplified guide for reagent selection.
Figure 3: Decision tree for selecting a trifluoromethylating agent.
Conclusion
This compound (CTFP) is a highly valuable and underutilized reagent in the synthetic chemist's toolbox. While it may not replace the precision of Togni reagents for late-stage functionalization or the targeted efficiency of the Ruppert-Prakash reagent for carbonyl chemistry, its low cost and versatility, particularly in the construction of complex trifluoromethylated heterocycles, make it an excellent choice for scaffold development and large-scale synthesis. By understanding the distinct advantages and operational requirements of each class of agent, researchers can devise more efficient, cost-effective, and innovative synthetic routes toward new medicines and materials.
A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-3,3,3-trifluoroprop-1-ene (2-CTFP)
This guide provides an in-depth comparison and validation framework for analytical methods pertinent to 2-Chloro-3,3,3-trifluoroprop-1-ene (CAS No. 2730-62-3), a critical intermediate in the synthesis of next-generation refrigerants and a potential process-related impurity in pharmaceutical manufacturing.[1][2] For professionals in drug development, ensuring the purity and quality of starting materials and intermediates is paramount. The validation of analytical procedures is the cornerstone of this assurance, demonstrating that a method is suitable for its intended purpose.[3]
This document is structured to provide not just protocols, but the scientific rationale behind the methodological choices, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]
The Analyte: Understanding this compound (2-CTFP)
2-CTFP is a liquefied gas at room temperature with a boiling point of approximately 27.7°C.[1] Its high volatility and status as a halogenated alkene dictate the most appropriate analytical strategies. In a pharmaceutical context, it may be a reactant or an impurity carried over from the synthesis of a more complex active pharmaceutical ingredient (API). Its accurate quantification is therefore essential for process control and final product quality.
Safety Considerations: 2-CTFP is a gas under pressure that may explode if heated and can cause skin, eye, and respiratory irritation.[7][8][9] All handling must be performed in a well-ventilated area, such as a fume hood, with appropriate personal protective equipment (PPE), including safety glasses and gloves.[7]
Core Analytical Techniques: A Head-to-Head Comparison
For a volatile compound like 2-CTFP, Gas Chromatography (GC) is the technique of choice. The primary decision lies in the selection of the detector, which fundamentally impacts the method's performance characteristics. The two most common and suitable detectors are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | Expert Rationale & Causality |
| Specificity / Selectivity | Good. Separation is based on retention time. Co-elution with structurally similar impurities (e.g., isomers like trans-1-Chloro-3,3,3-trifluoroprop-1-ene) is a risk.[10][11] | Excellent. Provides both retention time and a mass spectrum. The unique fragmentation pattern of 2-CTFP acts as a chemical fingerprint, allowing for positive identification even with partial co-elution. | Trustworthiness: GC-MS offers a higher degree of certainty. For impurity profiling, where unknown peaks may be present, MS detection is indispensable for identification. FID is sufficient for a simple purity assay where impurities are well-separated and known. |
| Accuracy | High. Can be demonstrated through recovery studies of a spiked matrix. | High. Can also be demonstrated via spiked recovery studies. | Expertise: Accuracy is more dependent on the quality of the reference standard and the sample preparation technique than on the detector itself. Both detectors can yield highly accurate results when the method is properly developed. |
| Precision (Repeatability) | Excellent. FID is known for its highly stable and reproducible response. | Excellent. Modern MS instruments provide highly precise measurements, especially in Selected Ion Monitoring (SIM) mode. | Experience: FID often shows slightly better precision (lower %RSD) in back-to-back injections due to its simpler design and robust nature. However, the precision of both is typically well within the required limits (<2% RSD) for pharmaceutical analysis. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Good. Suitable for assays and high-level impurities (typically in the low ppm range). | Excellent. Significantly lower LOD/LOQ, especially in SIM mode, where the detector focuses only on specific mass fragments of the analyte.[12][13] | Causality: The sensitivity of GC-MS in SIM mode is enhanced because it filters out the noise from other ions, focusing the signal on the analyte of interest. This makes it the superior choice for trace-level impurity analysis. |
| Linearity & Range | Excellent. FID has a very wide linear dynamic range (typically 10^7). | Good. The linear range can be more limited than FID, but is more than sufficient for typical validation ranges (e.g., 50-150% of the target concentration). | Application: For assaying the main component, the wide linear range of FID is advantageous. For quantifying impurities at vastly different concentrations, multiple methods or a single, well-characterized MS method may be needed. |
| Robustness | High. Less sensitive to minor changes in flow rate, pressure, and temperature compared to MS. | Moderate. The performance of an MS detector is more sensitive to changes in vacuum, tuning parameters, and column bleed. | Practical Insight: A GC-FID method is often considered more "rugged" and easier to transfer between laboratories. A GC-MS method requires more careful control over operational parameters to ensure consistent performance. |
Validation Workflow: A Self-Validating System
The objective of validation is to build a system of evidence that the analytical procedure is fit for its purpose.[3][14] The following diagram illustrates a logical workflow for validating a GC method for 2-CTFP, ensuring that each step builds upon the last to create a self-validating protocol.
Caption: Logical workflow for analytical method validation.
Experimental Protocol: Validation of a GC-FID Method for Purity Assay of 2-CTFP
This protocol describes a self-validating system for determining the purity of 2-CTFP. The inclusion of System Suitability Testing (SST) before each analytical run ensures the system is performing as expected before any samples are analyzed. This protocol is adapted from established methodologies for similar halogenated volatile compounds.[15]
Objective: To validate a GC-FID method for the determination of the purity of 2-CTFP according to ICH Q2(R1) guidelines.[4]
Instrumentation & Reagents:
-
Gas Chromatograph with FID
-
Capillary Column: e.g., DB-624 or similar, 30 m x 0.32 mm ID, 1.8 µm film thickness
-
Solvent: Methylene Chloride (Dichloromethane), HPLC grade
-
Reference Standard: 2-CTFP, certified purity
-
Test Sample: Batch of 2-CTFP to be analyzed
Chromatographic Conditions (Example):
-
Inlet Temperature: 200°C
-
Detector Temperature: 250°C
-
Oven Program: 40°C (hold 5 min), ramp to 150°C at 10°C/min, hold 2 min
-
Carrier Gas: Helium, constant flow at 1.5 mL/min
-
Injection Volume: 1 µL (split ratio 50:1)
Step-by-Step Validation Experiments
1. System Suitability Testing (SST)
-
Causality: SST is performed before any validation run to demonstrate that the chromatographic system is functioning adequately on the day of analysis. It is the first check in a self-validating sequence.
-
Procedure:
-
Prepare an SST solution of 2-CTFP in Methylene Chloride at a concentration of ~1 mg/mL.
-
Make five replicate injections of the SST solution.
-
Calculate the Relative Standard Deviation (%RSD) of the peak area and retention time.
-
-
Acceptance Criteria: %RSD of peak area ≤ 2.0%; %RSD of retention time ≤ 1.0%.
2. Specificity
-
Causality: To prove that the signal measured is solely from 2-CTFP and not from interference from the solvent, potential impurities, or degradation products.
-
Procedure:
-
Inject the solvent (blank) to ensure no interfering peaks are present at the retention time of 2-CTFP.
-
Inject a solution of the 2-CTFP reference standard.
-
If available, inject solutions of known related substances (e.g., starting materials for the synthesis of 2-CTFP) to demonstrate separation.[2]
-
-
Acceptance Criteria: The blank shows no interference. The 2-CTFP peak is resolved from all known impurities (Resolution > 2.0).
3. Linearity
-
Causality: To demonstrate a proportional relationship between the concentration of the analyte and the detector's response over the intended working range.
-
Procedure:
-
Prepare a stock solution of 2-CTFP reference standard.
-
Create a series of at least five calibration standards by serial dilution, covering 50% to 150% of the expected sample concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
4. Accuracy (Recovery)
-
Causality: To determine the closeness of the test results to the true value. This is assessed by spiking a placebo (if available) or a known sample with a known amount of analyte.
-
Procedure:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate by spiking a known quantity of 2-CTFP reference standard into the test sample matrix.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.
5. Precision
-
Causality: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
A. Repeatability (Intra-assay): Analyze six independent preparations of the test sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
B. Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: %RSD of the results should be ≤ 2.0%.
6. Robustness
-
Causality: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
-
Procedure:
-
Analyze the SST solution while making small variations to the method parameters, one at a time.
-
Examples of variations:
-
Oven Temperature: ± 2°C
-
Carrier Gas Flow Rate: ± 0.1 mL/min
-
-
-
Acceptance Criteria: The SST criteria must still be met, and the peak area should not change significantly.
Interrelationship of Validation Parameters
Understanding how validation parameters relate to one another is key to efficient and logical method validation. For instance, the range is established only after linearity, accuracy, and precision have been demonstrated to be acceptable.
Caption: Interrelationship of key analytical validation parameters.
Conclusion
The validation of an analytical method for this compound is a systematic process that provides documented evidence of its reliability. For routine purity assays, a well-validated GC-FID method offers an excellent combination of precision, accuracy, and robustness. For trace-level impurity analysis or for unequivocal identification, a GC-MS method is the superior alternative due to its enhanced sensitivity and specificity. The choice of method must align with its intended purpose, a principle that lies at the heart of all analytical validation. By following the structured approach and logical causality outlined in this guide, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data.
References
- 1. innospk.com [innospk.com]
- 2. US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf) - Google Patents [patents.google.com]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. This compound | C3H2ClF3 | CID 2736716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. airgas.com [airgas.com]
- 10. lookchem.com [lookchem.com]
- 11. trans-1-Chloro-3,3,3-trifluoropropene | C3H2ClF3 | CID 5709018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. ysi.com [ysi.com]
- 14. eurachem.org [eurachem.org]
- 15. Analytical method validation for the determination of 2,3,3,3-tetrafluoropropene in air samples using gas chromatography with flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf)
Introduction: 2-Chloro-3,3,3-trifluoroprop-1-ene, also known as HCFO-1233xf, is a key intermediate in the chemical industry, particularly in the synthesis of next-generation refrigerants with low global warming potential, such as 2,3,3,3-tetrafluoropropene (HFO-1234yf).[1] Its utility also extends to its role as a versatile building block in the synthesis of various fluorinated organic molecules.[2] The growing demand for environmentally benign fluorochemicals has spurred the development of several synthetic pathways to HCFO-1233xf. This guide provides a comprehensive comparison of the most prominent synthetic routes, offering an in-depth analysis of their underlying chemistry, experimental protocols, and comparative performance to aid researchers and professionals in drug development and materials science in selecting the most suitable method for their specific needs.
I. Overview of Synthetic Strategies
The synthesis of this compound predominantly involves the strategic introduction of fluorine atoms and the formation of a carbon-carbon double bond. The primary approaches can be categorized as follows:
-
Vapor-Phase Fluorination of Chlorinated Propanes and Propenes: This is a major industrial route that involves the reaction of highly chlorinated C3 feedstocks with hydrogen fluoride (HF) at elevated temperatures over a fluorination catalyst.
-
Dehydrohalogenation of Saturated Precursors: This strategy involves the elimination of hydrogen chloride (HCl) or hydrogen fluoride (HF) from a suitable saturated three-carbon backbone to introduce the double bond.
-
Multi-Step Synthesis from C1 and C2 Feedstocks: This approach builds the three-carbon backbone from smaller, readily available starting materials, followed by chlorination, fluorination, and elimination steps.
-
Carbene-Mediated Synthesis: This less common but mechanistically interesting route utilizes a difluorocarbene intermediate to construct the target molecule.
The following sections will delve into the specifics of each of these routes, providing a comparative analysis of their advantages and disadvantages.
II. Detailed Comparison of Synthetic Routes
Vapor-Phase Fluorination of Chlorinated Precursors
This is a widely employed industrial method for the large-scale production of HCFO-1233xf. The general principle involves the reaction of a chlorinated propane or propene with anhydrous hydrogen fluoride in the gas phase, typically in the presence of a chromium-based catalyst.
Common Starting Materials:
-
1,1,1,2,3-Pentachloropropane (HCC-240db)
-
1,1,2,3-Tetrachloropropene (HCC-1230xf)
-
2,3,3,3-Tetrachloropropene
Reaction Mechanism and Causality: The reaction proceeds through a series of chlorine-fluorine exchange reactions and dehydrochlorination steps on the surface of the catalyst. Chromium(III) oxide (Cr₂O₃) is a commonly used catalyst, which is typically pre-fluorinated to generate active chromium oxyfluoride species.[3][4] These active sites facilitate the nucleophilic substitution of chlorine atoms with fluorine from HF. The high temperatures and the presence of the catalyst also promote the elimination of HCl to form the desired double bond. The choice of reaction conditions, such as temperature, pressure, and the molar ratio of HF to the organic substrate, is critical in controlling the selectivity towards HCFO-1233xf and minimizing the formation of over-fluorinated or under-fluorinated byproducts.[5]
Experimental Protocol: Vapor-Phase Fluorination of 1,1,2,3-Tetrachloropropene
-
Catalyst Preparation: A fixed-bed reactor is packed with a Cr₂O₃-based catalyst. The catalyst is pre-treated with a flow of nitrogen at elevated temperatures to remove moisture, followed by a stream of HF to activate the catalyst surface.
-
Reaction Execution: The reactor is heated to the desired reaction temperature (typically 300-400°C). A pre-vaporized feed of 1,1,2,3-tetrachloropropene and anhydrous hydrogen fluoride is introduced into the reactor. The molar ratio of HF to the organic substrate is a critical parameter to optimize.
-
Product Collection and Purification: The gaseous effluent from the reactor, containing HCFO-1233xf, unreacted starting materials, HCl, and other byproducts, is passed through a series of condensers and scrubbers to remove acidic gases like HCl and HF. The organic fraction is then subjected to fractional distillation to isolate the pure HCFO-1233xf.
Performance Data:
| Parameter | Value | Reference |
| Catalyst | Fluorinated Cr₂O₃ | [3][4] |
| Temperature | 300-400°C | [5] |
| Conversion | >95% | [5] |
| Selectivity | >80% | [5] |
Advantages:
-
High throughput and suitable for continuous industrial-scale production.
-
High conversion and good selectivity can be achieved with optimized catalysts and conditions.
Disadvantages:
-
Requires specialized equipment to handle corrosive HF at high temperatures and pressures.
-
Catalyst deactivation due to coking can be an issue, requiring periodic regeneration.[6]
-
The synthesis and handling of the chlorinated starting materials require careful safety protocols.
Logical Relationship Diagram:
Caption: Vapor-phase fluorination workflow.
Dehydrohalogenation of Saturated Precursors
This approach involves the elimination of a hydrogen halide (HX, where X is Cl or F) from a saturated three-carbon precursor. The choice of precursor and reaction conditions determines the efficiency and selectivity of the process.
This route offers a more direct path to HCFO-1233xf, starting from a precursor that already contains the trifluoromethyl group.
Reaction Mechanism and Causality: The dehydrochlorination of HCFC-243db is typically carried out in the presence of a base or by thermal decomposition. In a base-mediated reaction, the base abstracts a proton from the carbon adjacent to the chlorine-bearing carbon, leading to the elimination of HCl and the formation of the double bond. The choice of base and solvent system is crucial to control the reaction rate and minimize side reactions. A phase-transfer catalyst can be employed when using an aqueous base with an organic substrate to enhance the reaction rate.[7]
Experimental Protocol: Base-Mediated Dehydrochlorination of HCFC-243db
-
Reaction Setup: A reaction vessel is charged with 2,3-dichloro-1,1,1-trifluoropropane (HCFC-243db), a suitable solvent (e.g., a polar aprotic solvent), and a phase-transfer catalyst.
-
Reagent Addition: An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added dropwise to the reaction mixture with vigorous stirring. The reaction temperature is typically maintained at a moderate level (e.g., 50-80°C).
-
Workup and Purification: After the reaction is complete, the organic layer is separated, washed with water to remove the base and salt, and then dried. The crude product is then purified by fractional distillation to obtain pure HCFO-1233xf.
Performance Data:
| Parameter | Value | Reference |
| Base | Aqueous NaOH or KOH | [8] |
| Catalyst | Phase-transfer catalyst | [7] |
| Temperature | 50-80°C | |
| Yield | High | [8] |
Advantages:
-
Potentially higher selectivity compared to vapor-phase fluorination as the carbon skeleton is pre-formed.
-
Milder reaction conditions compared to high-temperature gas-phase reactions.
Disadvantages:
-
The synthesis of the starting material, HCFC-243db, adds extra steps to the overall process.
-
The use of stoichiometric amounts of base generates significant salt waste.
This route involves the elimination of HF from HCFC-244bb.
Reaction Mechanism and Causality: The dehydrofluorination of HCFC-244bb can be achieved either thermally or catalytically. Catalytic dehydrofluorination often employs solid catalysts such as metal oxides or supported alkali metal halides. The catalyst provides active sites that facilitate the abstraction of a proton and a fluorine atom from adjacent carbon atoms. The reaction conditions, particularly the temperature and the nature of the catalyst, influence the selectivity towards HCFO-1233xf versus other potential elimination or rearrangement products. For instance, using potassium fluoride or cesium fluoride on a magnesium oxide support has been shown to be effective.[9]
Experimental Protocol: Catalytic Dehydrofluorination of HCFC-244bb
-
Catalyst Loading: A fixed-bed reactor is packed with the dehydrofluorination catalyst (e.g., KF/MgO).
-
Reaction: The reactor is heated to the desired temperature (e.g., 200-400°C), and a stream of gaseous HCFC-244bb is passed through the catalyst bed.
-
Product Separation: The product stream, containing HCFO-1233xf and HF, is cooled, and the HF is separated and can be recycled. The organic product is then purified by distillation.
Performance Data:
| Parameter | Value | Reference |
| Catalyst | KF/MgO or CsF/MgO | [9] |
| Temperature | 200-400°C | |
| Selectivity | High for dehydrofluorination | [9] |
Advantages:
-
Can be a highly selective process.
-
The co-product, HF, can potentially be recycled.
Disadvantages:
-
The synthesis of the starting material, HCFC-244bb, is required.
-
Catalyst deactivation can occur.
Logical Relationship Diagram:
Caption: Dehydrohalogenation workflow.
III. Summary of Comparative Performance
| Synthetic Route | Starting Material(s) | Key Reagents/Catalysts | Typical Yield | Key Advantages | Key Disadvantages |
| Vapor-Phase Fluorination | Chlorinated propanes/propenes | HF, Cr₂O₃-based catalyst | >80% selectivity | Continuous process, high throughput | Harsh conditions, corrosive reagents, catalyst deactivation |
| Dehydrochlorination | HCFC-243db | Aqueous base, phase-transfer catalyst | High | Milder conditions, high selectivity | Multi-step synthesis of starting material, salt waste |
| Dehydrofluorination | HCFC-244bb | Solid catalysts (e.g., KF/MgO) | High selectivity | Potentially recyclable HF | Requires synthesis of starting material, catalyst deactivation |
IV. Safety Considerations
The synthesis of this compound involves the handling of hazardous materials, and appropriate safety precautions must be strictly followed.
-
Hydrogen Fluoride (HF): Anhydrous HF is extremely corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. Emergency HF treatment kits should be readily available.
-
Chlorinated Hydrocarbons: Many chlorinated starting materials are toxic and potential carcinogens. They should be handled with care to avoid inhalation and skin contact.
-
High-Pressure Reactions: Vapor-phase reactions are often conducted under pressure, requiring the use of appropriately rated reactors and safety measures to prevent ruptures.
-
Product Handling: this compound is a flammable gas and should be handled in a well-ventilated area, away from ignition sources. It is also an irritant to the skin, eyes, and respiratory system.
V. Conclusion
The choice of a synthetic route to this compound depends on several factors, including the desired scale of production, the availability and cost of starting materials, and the technical capabilities of the laboratory or manufacturing facility. For large-scale industrial production, vapor-phase fluorination of chlorinated feedstocks remains a dominant method due to its continuous nature and high throughput. For laboratory-scale synthesis and applications where high purity and milder conditions are paramount, dehydrohalogenation routes, particularly the dehydrochlorination of HCFC-243db, offer an attractive alternative, provided the starting material is accessible. The ongoing research into more efficient and selective catalysts for all these routes promises to further improve the economics and environmental footprint of HCFO-1233xf production.
VI. References
-
Catalytic gas-phase fluorination of 1,1,2,3-tetrachloropropene to 2-chloro-3,3,3-trifluoropropene over the fluorinated Cr2O3-based catalysts. (URL not available)
-
Zn-doped nano-Cr2O3 catalyst for fluorination of chlorinated light olefins. (URL not available)
-
Selective gas-phase catalytic fluorination of 1,1,2,3-tetrachloropropene to 2-chloro-3,3,3-trifluoropropene. (URL not available)
-
Catalytic Behaviors of Cr2O3 and CrO3/Cr2O3 Catalysts for Gas Phase Fluorination of 2-Chloro-1,1,1-trifluoroethane: Active Species and Catalyst Deactivation. (URL not available)
-
Breakthrough synthesis of 2,3,3,3-tetrafluoropropene via hydrogen-assisted selective dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane over nickel phosphides. (URL not available)
-
Cr2O3 Catalysts for Fluorination of 2-Chloro-3,3,3-trifluoropropene to 2,3,3,3-Tetrafluoropropene. (URL not available)
-
Buy (Z)-1-chloro-3,3,3-trifluoropropene - Smolecule. --INVALID-LINK--
-
Applications of this compound (HCFO-1233xf): A Rapid Entry to Various β-Substituted-trifluoromethyl-ethenes. (URL not available)
-
Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf). --INVALID-LINK--
-
Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene. --INVALID-LINK--
-
This compound - PubChem. --INVALID-LINK--
-
Application Notes and Protocols for the Laboratory-Scale Synthesis and Use of 1,1,3,3-Tetrachloro-1-fluoropropane - Benchchem. --INVALID-LINK--
-
Process for producing 2-chloro-3,3,3-trifluoropropene. --INVALID-LINK--
References
- 1. US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf) - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN114773148A - Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene - Google Patents [patents.google.com]
- 8. WO2011102538A3 - Process for producing 2-chloro-3,3,3-trifluoropropene - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 2-Chloro-3,3,3-trifluoroprop-1-ene in Organic Synthesis
In the landscape of modern organic synthesis, the strategic introduction of the trifluoromethyl (CF₃) group is a paramount objective for tailoring the physicochemical and biological properties of molecules. This guide provides an in-depth technical comparison of 2-Chloro-3,3,3-trifluoroprop-1-ene (CTFP), a versatile and increasingly important reagent, against other prominent trifluoromethylating agents. We will delve into its reactivity, substrate scope, and mechanistic nuances, supported by experimental data and protocols to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction to this compound (CTFP) as a Trifluoromethylating Agent
This compound, also known as HCFO-1233xf, is a hydrochlorofluoroolefin that has gained significant traction as a valuable building block in organic synthesis.[1][2] Its unique structure, featuring a trifluoromethyl group attached to a chlorinated double bond, imparts a distinct reactivity profile, making it an attractive precursor for a variety of trifluoromethylated compounds.[3][4]
The primary utility of CTFP lies in its ability to react with a wide range of nucleophiles, leading to the formation of β-substituted-trifluoromethyl-ethenes.[3][4] These products serve as versatile intermediates for further synthetic transformations, including the synthesis of complex heterocyclic structures.[4][5]
Comparative Analysis: CTFP vs. Other Trifluoromethylating Reagents
The efficacy of a trifluoromethylating agent is dictated by its reaction mechanism, substrate scope, and compatibility with various functional groups. Here, we compare CTFP with two major classes of trifluoromethylating reagents: the nucleophilic Ruppert-Prakash reagent (TMSCF₃) and the electrophilic Togni reagents.
Mechanistic Distinctions
The choice of a trifluoromethylating agent is fundamentally guided by the electronic nature of the substrate and the desired bond disconnection.
-
This compound (CTFP): CTFP typically undergoes a base-promoted nucleophilic substitution reaction. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the double bond, followed by the elimination of the chloride ion. This pathway is particularly effective for the synthesis of vinyl-CF₃ compounds.
-
Ruppert-Prakash Reagent (TMSCF₃): As a source of a nucleophilic "CF₃⁻" equivalent, TMSCF₃ is ideal for the trifluoromethylation of electrophilic substrates such as aldehydes, ketones, and imines.[6] The reaction is typically initiated by a fluoride source, which activates the silicon-carbon bond.
-
Togni Reagents: These hypervalent iodine compounds act as electrophilic "CF₃⁺" sources.[7][8] They are well-suited for the trifluoromethylation of nucleophilic substrates like arenes, heteroarenes, alkenes, and enolates.[3] The reaction can proceed through either an ionic or a radical pathway, often facilitated by a catalyst.[8]
}
Comparison of Trifluoromethylating Reagent Types.
Substrate Scope and Performance
The differing reactivities of these reagents translate to distinct substrate scopes and performance characteristics.
| Reagent | Typical Substrates | Key Advantages | Limitations |
| This compound (CTFP) | O-, N-, and S-nucleophiles (phenols, amines, thiols) | Forms versatile β-substituted-trifluoromethyl-ethene intermediates. | Primarily for vinyl-CF₃ synthesis; not a direct trifluoromethylating agent for many functional groups. |
| Ruppert-Prakash Reagent (TMSCF₃) | Aldehydes, ketones, imines, esters | Highly effective for carbonyl and imine chemistry. | Sensitive to protic functional groups; requires an activator. |
| Togni Reagents | Arenes, heteroarenes, alkenes, enolates, thiols, alcohols | Broad substrate scope for electron-rich systems; tunable reactivity. | Can be sensitive to strong nucleophiles; some reagents can be explosive.[3] |
Experimental Protocols and Data
To provide a practical understanding of the application of CTFP, we present detailed experimental protocols for its reaction with various nucleophiles.
Synthesis of β-Substituted-Trifluoromethyl-Ethenes using CTFP
General Procedure for the Reaction of CTFP with Nucleophiles:
This protocol describes a general method for the base-promoted reaction of O-, N-, and S-nucleophiles with this compound.[4]
Materials:
-
This compound (CTFP)
-
Nucleophile (e.g., phenol, amine, thiol)
-
Base (e.g., K₂CO₃, Et₃N)
-
Anhydrous solvent (e.g., DMF, CH₃CN)
-
Standard laboratory glassware and magnetic stirrer
Workflow:
}
General workflow for CTFP reactions.
Step-by-Step Protocol:
-
To a solution of the nucleophile (1.0 mmol) and base (1.2 mmol) in an anhydrous solvent (5 mL), add this compound (1.2 mmol).
-
Stir the reaction mixture at the appropriate temperature (typically ranging from room temperature to 80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-substituted-trifluoromethyl-ethene.
Representative Yields:
| Nucleophile | Product | Yield (%) |
| Phenol | β-(Phenoxy)-trifluoromethyl-ethene | >90% |
| Aniline | β-(Anilino)-trifluoromethyl-ethene | >85% |
| Thiophenol | β-(Phenylthio)-trifluoromethyl-ethene | >90% |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Synthesis of Trifluoromethylated Pyrrolidines via [3+2] Cycloaddition
The β-substituted-trifluoromethyl-ethenes synthesized from CTFP can be further elaborated. For instance, they can undergo [3+2] dipolar cycloaddition reactions to form trifluoromethylated pyrrolidines, which are valuable scaffolds in medicinal chemistry.[4][5]
}
Synthesis of trifluoromethylated pyrrolidines.
Mechanistic Insights into CTFP Reactivity
The reaction of CTFP with nucleophiles is believed to proceed through a two-step mechanism: nucleophilic addition followed by elimination.
}
Mechanism of CTFP with a nucleophile.
The regioselectivity of the nucleophilic attack is governed by the electronic effects of the trifluoromethyl and chloro substituents, directing the nucleophile to the carbon atom bearing the chlorine.
Conclusion
This compound has emerged as a valuable and versatile reagent in organic synthesis, providing a reliable route to β-substituted-trifluoromethyl-ethenes. Its reactivity profile complements that of established trifluoromethylating agents like the Ruppert-Prakash and Togni reagents. While CTFP is not a direct "CF₃" donor in the same vein as TMSCF₃ or Togni reagents, its ability to introduce the trifluoromethyl group as part of a larger, functionalizable scaffold makes it a powerful tool for the synthesis of complex fluorinated molecules. The choice between these reagents will ultimately depend on the specific synthetic target and the desired retrosynthetic disconnection.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C3H2ClF3 | CID 2736716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-trifluoromethylated 3-pyrrolines/pyrrolidines via [3+2] cycloaddition of azomethine ylides with the participation of 3,3,3-trifluoroalanine: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
A Comparative Guide to the Spectroscopic Analysis of 2-Chloro-3,3,3-trifluoroprop-1-ene Derivatives
Introduction: The Analytical Imperative for Halogenated Alkenes
In the landscape of modern drug development and materials science, halogenated alkenes serve as pivotal building blocks and versatile intermediates. Among these, derivatives of 2-chloro-3,3,3-trifluoroprop-1-ene (CTFP) are of significant interest due to the unique chemical properties imparted by the trifluoromethyl and vinyl chloride moieties. The precise structural elucidation of these molecules is not merely an academic exercise; it is a critical prerequisite for understanding their reactivity, predicting their biological activity, and ensuring the purity and safety of resulting products.
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to confirm the structure of CTFP derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind spectral features, offering field-proven insights into how Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be synergistically employed for unambiguous structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy stands as the cornerstone of molecular structure determination, providing an unparalleled view of the atomic connectivity and chemical environment within a molecule. For CTFP derivatives, a multi-nuclear approach involving ¹H, ¹⁹F, and ¹³C NMR is essential.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the vinylic protons. In the parent molecule, this compound, these are two geminal protons on C1. Their chemical environment is influenced by the adjacent chlorine atom and the trifluoromethyl group, leading to distinct signals.
-
Chemical Shift: The protons are deshielded by the electronegative chlorine and the overall electron-withdrawing nature of the double bond, typically appearing in the 5.5-6.5 ppm range.
-
Coupling: The two geminal protons will exhibit a small coupling constant (²JHH), typically 1-3 Hz. More significantly, they will couple to the three fluorine atoms on C3. This long-range coupling (⁴JHF) results in each proton signal appearing as a quartet.
¹⁹F NMR Spectroscopy
Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is an exceptionally powerful tool for analyzing fluorinated compounds.[1][2]
-
Chemical Shift: The trifluoromethyl (-CF₃) group attached to an sp²-hybridized carbon typically resonates in a well-defined region of the spectrum. The chemical shift is highly sensitive to the electronic environment, making it a superb probe for confirming the substitution pattern on the alkene.[3]
-
Coupling: The three equivalent fluorine atoms will couple to the vinylic protons on C1, splitting the single fluorine resonance into a triplet (⁴JFH). This reciprocal coupling confirms the proximity of the -CF₃ group to the =CH₂ group.
¹³C NMR Spectroscopy
Carbon-13 NMR provides a direct count of the unique carbon environments in the molecule.[4] For the parent CTFP, three distinct signals are expected.
-
Chemical Shifts: The sp² carbons (C1 and C2) resonate in the alkene region (typically 110-140 ppm). The carbon bonded to chlorine (C2) will be further downfield. The sp³ carbon of the -CF₃ group (C3) will also be significantly downfield due to the attached fluorine atoms.[4][5][6]
-
C-F Coupling: The most telling feature is the signal for the -CF₃ carbon. Due to one-bond coupling with the three fluorine atoms (¹JCF), this signal appears as a distinct quartet with a large coupling constant (typically > 250 Hz). This is an unambiguous indicator of a -CF₃ group. The other carbons may also show smaller couplings to the fluorine atoms (²JCF for C2, ³JCF for C1).
Comparative NMR Data for a Representative CTFP Core
| Nucleus | Carbon Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Coupling Constants (Hz) | Causality of Spectral Features |
| ¹H | C1-H | 5.5 - 6.5 | Quartet (q) | ⁴JHF ≈ 1-3 Hz | Coupling to the three vicinal fluorine atoms. |
| ¹⁹F | C3-F | -60 to -75 | Triplet (t) | ⁴JFH ≈ 1-3 Hz | Coupling to the two geminal vinylic protons. |
| ¹³C | C1 (=CH₂) | 115 - 125 | Triplet of Quartets (tq) | ³JCF (small) | sp² carbon deshielded by the double bond. |
| ¹³C | C2 (-C(Cl)=) | 125 - 140 | Quartet (q) | ²JCF ≈ 20-40 Hz | sp² carbon strongly deshielded by chlorine and the CF₃ group. |
| ¹³C | C3 (-CF₃) | 120 - 130 | Quartet (q) | ¹JCF > 250 Hz | sp³ carbon strongly deshielded by three fluorine atoms; large one-bond C-F coupling is definitive. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified CTFP derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a multinuclear NMR spectrometer (≥400 MHz for ¹H) equipped with a probe capable of detecting ¹H, ¹⁹F, and ¹³C nuclei.
-
¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹⁹F Spectrum Acquisition: Switch the nucleus to ¹⁹F. Use a standard one-dimensional pulse sequence. No external standard is typically needed as the spectrometer software can reference it, but an external standard like CFCl₃ (0 ppm) can be used.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon (which will still be split by fluorine).[7] An extended acquisition time may be necessary due to the low natural abundance of ¹³C.[5]
-
Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H and ¹⁹F).
Visualization: NMR Analysis Workflow
Caption: Workflow for comprehensive NMR-based structural elucidation.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. While it doesn't provide a detailed connectivity map like NMR, it serves as an excellent complementary method for confirming key structural features of CTFP derivatives.
The diagnostic IR absorptions arise from the vibrations of specific bonds. For a CTFP derivative, the key regions of interest are:
-
C=C Stretch: The carbon-carbon double bond stretch appears in the 1680-1640 cm⁻¹ region.[8][9] Its intensity can be weak if the double bond is symmetrically substituted.[10]
-
=C-H Stretch: The stretch associated with hydrogens attached to the sp² carbons is a sharp, medium-intensity band found just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[8][11] This is a key diagnostic feature to distinguish them from alkane C-H stretches, which appear below 3000 cm⁻¹.[11]
-
C-F Stretches: These are typically the strongest absorptions in the spectrum. The C-F bonds of the trifluoromethyl group give rise to very intense, broad bands in the 1350-1100 cm⁻¹ region. The presence of multiple strong peaks in this area is highly indicative of a -CF₃ group.
-
C-Cl Stretch: The carbon-chlorine stretch is found in the fingerprint region, typically between 800-600 cm⁻¹.
Characteristic IR Absorptions for a CTFP Core
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Significance |
| =C-H Stretch | 3100 - 3000 | Medium, Sharp | Confirms presence of vinylic hydrogens. |
| C=C Stretch | 1680 - 1640 | Medium to Weak | Confirms the alkene functional group. |
| C-F Stretches | 1350 - 1100 | Very Strong, Broad | Definitive evidence for the -CF₃ group. |
| =C-H Bend | 1000 - 650 | Strong | Supports alkene structure; located in fingerprint region.[8] |
| C-Cl Stretch | 800 - 600 | Medium | Confirms presence of the chlorine substituent. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a single drop of the neat liquid sample (if applicable) directly onto the ATR crystal. For solid samples, place a small amount of the powder on the crystal and apply pressure using the anvil.
-
Background Scan: With the ATR crystal clean and empty, acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Scan: Acquire the spectrum of the sample. A typical scan involves co-adding 16 to 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: The resulting transmittance or absorbance spectrum is analyzed by identifying the key absorption bands and comparing them to known correlation tables.
Visualization: IR Analysis Logic
Caption: Decision tree for interpreting key IR spectral regions.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Clues
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern upon ionization.[12][13]
-
Molecular Ion (M⁺): Electron Impact (EI) ionization will produce a molecular ion. The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the molecule. A key feature for CTFP derivatives is the isotopic signature of chlorine. Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks: M⁺ and (M+2)⁺, with a characteristic intensity ratio of approximately 3:1. Observing this pattern is definitive proof of the presence of one chlorine atom in the molecule.
-
Fragmentation Pattern: The energetically unstable molecular ion fragments into smaller, charged species.[13] The analysis of these fragments provides a molecular puzzle that can be pieced together to confirm the structure. For CTFP, common fragmentation pathways include:
-
Loss of a chlorine radical (•Cl): This results in an [M-35]⁺ and [M-37]⁺ peak.
-
Loss of a fluorine radical (•F): While less common than Cl loss, this can lead to an [M-19]⁺ peak.[14]
-
Loss of a trifluoromethyl radical (•CF₃): This cleavage is very common and results in a prominent [M-69]⁺ peak.
-
The CF₃⁺ ion itself is often observed as a stable fragment at m/z = 69.[15]
-
Expected Key Fragments in EI-MS of CTFP
| m/z Value | Identity | Significance |
| 130 / 132 | [C₃H₂ClF₃]⁺ | Molecular Ion (M⁺, M+2). The ~3:1 ratio confirms one Cl atom. |
| 95 | [M-Cl]⁺ | Loss of a chlorine atom, a common fragmentation pathway. |
| 69 | [CF₃]⁺ | A very stable and often abundant fragment, confirming the trifluoromethyl group. |
| 61 / 63 | [M-CF₃]⁺ | Loss of the trifluoromethyl group, confirming the core structure. |
Experimental Protocol: Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Impact (EI) ion source.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample into the GC. The GC will separate the compound from any impurities, ensuring a clean mass spectrum. Use a suitable temperature program for the GC oven to elute the compound of interest.
-
MS Detection: As the compound elutes from the GC column, it enters the MS ion source where it is ionized by a beam of electrons (typically at 70 eV). The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected.
-
Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak and its isotopic pattern. Propose structures for the major fragment ions to confirm that they are consistent with the proposed molecular structure.
Visualization: Key Fragmentation Pathways
Caption: Common Electron Impact (EI) fragmentation pathways for CTFP.
Integrated Strategy and Comparative Guide
No single technique provides all the answers. The true power of spectroscopic analysis lies in the synergistic integration of these methods. NMR provides the definitive structural map, IR rapidly confirms the presence of key functional groups, and MS verifies the molecular weight and provides corroborating structural evidence through fragmentation.
Comparison of Spectroscopic Techniques for CTFP Analysis
| Technique | Strengths | Limitations | Role in Confirmation |
| NMR | - Unambiguous structural elucidation- Defines stereochemistry and connectivity- ¹⁹F and ¹³C NMR provide specific probes for key groups | - Relatively low sensitivity (especially ¹³C)- Requires pure samples- Can be time-consuming | Primary Tool: Provides the definitive C-H-F framework and proves connectivity. |
| IR | - Very fast and easy to perform- Excellent for functional group identification (C=C, -CF₃)- Requires minimal sample | - Provides no connectivity information- Fingerprint region can be complex- Not suitable for detailed structural analysis | Screening/Confirmatory Tool: Quickly verifies the presence of the alkene and trifluoromethyl moieties. |
| MS | - Extremely high sensitivity- Provides exact molecular weight- Isotopic patterns confirm elemental composition (e.g., Cl)- Fragmentation confirms structural subunits | - Isomers may have identical mass spectra- Molecular ion may not always be observed (especially in EI)- Provides inferred, not direct, connectivity | Verification Tool: Confirms molecular formula and provides puzzle pieces (fragments) that must fit the NMR-derived structure. |
Logical Workflow for Structure Confirmation
An efficient and self-validating workflow begins with the techniques that provide the most information, using others for rapid confirmation.
Caption: An integrated workflow for unambiguous structure validation.
By following this integrated approach, researchers, scientists, and drug development professionals can confidently elucidate and confirm the structures of novel this compound derivatives, ensuring the scientific integrity and robustness of their work.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13.11 Characteristics of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. youtube.com [youtube.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. youtube.com [youtube.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. whitman.edu [whitman.edu]
- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]
A Senior Application Scientist's Guide to Trifluoromethylation: A Comparative Analysis of Alternatives to CF3-Alkene Building Blocks
For researchers and professionals in drug development, the strategic incorporation of a trifluoromethyl (CF₃) group is a cornerstone of modern molecular design. This powerful moiety can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity. While building blocks like 2-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf) offer a valuable pathway for introducing a three-carbon trifluoromethylated synthon[1][2], many synthetic strategies demand the direct attachment of the CF₃ group itself. This guide provides an in-depth comparison of the primary reagents and methodologies for direct trifluoromethylation, moving beyond the building block approach to empower chemists with a versatile and nuanced toolkit.
We will dissect the three dominant mechanistic pathways—electrophilic, nucleophilic, and radical—to provide a clear framework for reagent selection. This analysis is grounded in field-proven insights, explaining not just the "how" but the critical "why" behind experimental choices, ensuring each protocol is a self-validating system.
The Three Pillars of Modern Trifluoromethylation
The choice between an electrophilic, nucleophilic, or radical approach is fundamentally dictated by the electronic nature of the substrate and the desired bond construction. An electron-rich substrate, such as an enolate or a phenol, calls for a reagent that delivers an electrophilic "CF₃⁺" equivalent. Conversely, an electron-deficient substrate like a ketone or an imine requires a nucleophilic "CF₃⁻" source. Radical methods have emerged as exceptionally versatile, often enabling the functionalization of otherwise inert C-H bonds and unsaturated systems under remarkably mild conditions.[3]
References
A Comparative Benchmarking Guide to Catalysts for 2-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf) Reactions
Introduction: The Pivotal Role of HCFO-1233xf in Next-Generation Fluorochemicals
2-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf) has emerged as a critical intermediate in the synthesis of hydrofluoroolefins (HFOs), which are characterized by low global warming potentials (GWP) and zero ozone depletion potential (ODP). The catalytic transformation of HCFO-1233xf is central to producing valuable next-generation refrigerants, propellants, and building blocks for advanced materials. The efficiency, selectivity, and longevity of the catalysts employed in these transformations are paramount for developing economically viable and sustainable chemical processes.
This guide provides a comprehensive performance benchmark of various catalytic systems for three primary reactions involving HCFO-1233xf:
-
Gas-Phase Fluorination: The conversion of HCFO-1233xf to 2,3,3,3-tetrafluoropropene (HFO-1234yf), a leading low-GWP refrigerant.
-
Gas-Phase Dehydrochlorination: The synthesis of 3,3,3-trifluoropropyne (HFY-2223tz), a novel refrigerant candidate.
-
Hydrodechlorination (HDC): The reductive conversion to 3,3,3-trifluoropropene (HFO-1233zh), a potentially useful fluorinated building block.
Drawing from peer-reviewed literature and established catalytic principles, this document offers an in-depth comparison of catalyst performance, detailed experimental protocols, and insights into the underlying reaction mechanisms to aid researchers in catalyst selection and process optimization.
Gas-Phase Fluorination to HFO-1234yf: A Battle of Promoted Chromia Catalysts
The gas-phase fluorination of HCFO-1233xf with hydrogen fluoride (HF) is a cornerstone reaction for HFO-1234yf production. Chromium-based catalysts, particularly fluorinated chromium oxide (Cr₂O₃), are the industry standard due to their efficacy in facilitating Cl/F exchange reactions.
Causality of Catalyst Design: The Role of Chromium Oxyfluoride
The catalytic activity of Cr₂O₃ in fluorination reactions is not derived from the bulk oxide itself. The active sites are chromium oxyfluoride (CrOₓFᵧ) species formed in situ upon pre-fluorination with HF or during the initial stages of the reaction.[1][2] These species possess Lewis acid sites that are crucial for the activation of the C-Cl bond in HCFO-1233xf and the subsequent nucleophilic attack by fluoride from HF. The performance of these catalysts is therefore intrinsically linked to the formation, stability, and accessibility of these CrOₓFᵧ sites. Promoters are often added to enhance the formation of these active species, increase surface area, and improve stability.[1]
Performance Comparison of Chromium-Based Catalysts
The following table summarizes the performance of various chromium-based catalysts for the gas-phase fluorination of HCFO-1233xf. The choice of calcination temperature during catalyst preparation significantly impacts crystallite size and surface acidity, thereby influencing catalytic activity.[3]
| Catalyst Composition | Preparation Method | Reaction Temp. (°C) | HCFO-1233xf Conversion (%) | HFO-1234yf Selectivity (%) | Key Observations & References |
| Cr₂O₃ | Precipitation, Calcined at 400°C | 320 | 55.2 | 65.1 | Lower calcination temperature leads to smaller crystallites and more acid sites.[3] |
| Cr₂O₃ | Precipitation, Calcined at 500°C | 320 | 63.3 | 59.0 | Highest conversion among unpromoted Cr₂O₃; side product HFC-245eb selectivity was 38%.[3] |
| Cr₂O₃ | Precipitation, Calcined at 600°C | 320 | 48.5 | 51.5 | Higher calcination temperature increases crystallite size, reducing active sites.[3] |
| La-promoted Cr₂O₃ | Co-precipitation | 280 | ~100 (of precursor) | >95 (to HCFO-1233xf) | Lanthanum promotes the formation of highly dispersed CrOₓFᵧ species and enhances surface area, leading to high activity and stability.[1] |
| Cr-Mg Fluoride | Not specified | 350-420 | - | ~18-20% (combined HFO-1234yf and HFC-245eb) | Demonstrates the feasibility of mixed metal fluoride systems.[4] |
Note: Data for La-promoted catalyst is for the fluorination of 1,1,2,3-tetrachloropropene to HCFO-1233xf, but it demonstrates the significant promotional effect of Lanthanum on catalyst stability and selectivity.[1]
Catalyst Deactivation and Regeneration
The primary cause of deactivation for chromia-based catalysts in fluorination reactions is "coking"—the deposition of carbonaceous polymers on the active sites. This blocks access for reactants and can alter selectivity. A noticeable darkening of the catalyst is a strong visual indicator of coking.
Regeneration can often restore catalytic activity and involves a controlled oxidative treatment to burn off the carbon deposits.
Workflow & Logic for Gas-Phase Fluorination
The following diagram illustrates the typical workflow for a gas-phase fluorination experiment, from catalyst activation to product analysis.
Gas-Phase Dehydrochlorination to 3,3,3-Trifluoropropyne: The Efficacy of Supported Alkali Halides
The dehydrochlorination of HCFO-1233xf offers a direct route to 3,3,3-trifluoropropyne (HFY-2223tz). This reaction is typically base-catalyzed, and solid catalysts composed of alkali halides supported on high-surface-area materials like activated carbon (AC) have shown significant promise.
Mechanistic Insight: The E1cB Pathway
The dehydrochlorination of HCFO-1233xf over basic catalysts proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism.[5] The basic sites on the catalyst surface abstract a proton from the CH₂ group, forming a carbanion intermediate. This is the rate-determining step. Subsequently, the chloride ion is eliminated, leading to the formation of the alkyne product. The basicity of the catalyst is therefore a critical parameter for high activity.
Performance Comparison of Supported Alkali Halides
A systematic study of various alkali halides supported on activated carbon revealed a clear trend in catalytic performance, directly correlating with the basicity of the alkali metal.[5]
| Catalyst Composition (15 wt% on AC) | Reaction Temp. (°C) | HCFO-1233xf Conversion (%) | HFY-2223tz Selectivity (%) | Key Observations & References |
| NaF/AC | 350 | 12.1 | 75.3 | Low activity due to lower basicity.[5] |
| KF/AC | 350 | 35.8 | 80.1 | Moderate activity.[5] |
| RbF/AC | 350 | 50.2 | 85.3 | Good activity, follows basicity trend.[5] |
| CsF/AC | 350 | 65.7 | 90.2 | Optimal performance due to the high basicity of Cesium, facilitating the E1cB mechanism.[5] |
Catalyst Deactivation Mechanism
Despite its high initial activity, the CsF/AC catalyst is prone to deactivation. The primary mechanism is a fluorine/chlorine (F/Cl) exchange between the CsF on the catalyst surface and the chlorine atom in the HCFO-1233xf substrate or the HCl byproduct.[5] This leads to the formation of less active CsCl and a gradual loss of fluorine from the catalyst, diminishing its basicity and overall performance over time.
Logical Flow for Dehydrochlorination Process
This diagram outlines the key stages in synthesizing and testing supported alkali halide catalysts for dehydrochlorination.
Hydrodechlorination (HDC) to 3,3,3-Trifluoropropene: The Role of Palladium
Hydrodechlorination (HDC) is a reductive process that replaces a chlorine atom with a hydrogen atom. For HCFO-1233xf, this reaction yields 3,3,3-trifluoropropene (HFO-1233zh). Palladium, particularly supported on activated carbon (Pd/C), is the most widely recognized catalyst for HDC reactions due to its exceptional ability to activate hydrogen and the C-Cl bond.[6]
Causality of Catalysis: The Horiuti-Polanyi Mechanism
The hydrodechlorination over palladium catalysts is generally understood to follow the Horiuti-Polanyi mechanism. This involves the dissociative chemisorption of molecular hydrogen onto the palladium surface, creating active palladium-hydride (Pd-H) species. The chlorinated olefin, HCFO-1233xf, also adsorbs onto the palladium surface. The reaction proceeds via the stepwise transfer of adsorbed hydrogen atoms to the carbon atom of the C-Cl bond, leading to the cleavage of the C-Cl bond and the formation of a C-H bond. The HCl byproduct can temporarily poison the catalyst by adsorbing onto active sites, but the reaction can be sustained, often with the addition of a base to neutralize the HCl.[7]
Performance Benchmark for Pd/C Catalysts
While specific studies on the hydrodechlorination of HCFO-1233xf are not widely published, extensive literature on the HDC of other chlorinated olefins and aromatics provides a strong basis for benchmarking. The key performance indicators are high conversion and high selectivity to the dechlorinated product, avoiding over-hydrogenation of the double bond.
| Catalyst | Substrate | Reaction Type | Key Performance Metrics & Conditions | References |
| Pd/C (5-10%) | General Aromatic Chlorides | Liquid-Phase HDC | High conversion (>99%) at room temp. with H₂ gas and a base (e.g., Et₃N) to trap HCl. | [8] |
| Pd/Al₂O₃ | 4-Chlorophenol | Liquid-Phase HDC | High activity, but stability can be affected by solution pH. | [9] |
| Pd-Ag/AC | Trichloromethane | Gas-Phase HDC | Bimetallic catalyst shows enhanced selectivity to olefins (75%) compared to paraffins. | [2] |
Inference for HCFO-1233xf: Based on established principles, a standard 5% or 10% Pd/C catalyst is expected to be highly effective for the liquid-phase hydrodechlorination of HCFO-1233xf under mild conditions (e.g., room temperature to 60°C) using a hydrogen source (H₂ gas or a transfer agent like formic acid) and a stoichiometric amount of a base to neutralize the resulting HCl. Selectivity towards 3,3,3-trifluoropropene is expected to be high, as hydrogenation of the fluorinated double bond is generally less favorable under these conditions.
Reaction Pathway for Hydrodechlorination
The diagram below outlines the fundamental steps in the Pd/C-catalyzed hydrodechlorination of HCFO-1233xf.
Experimental Protocols
The following protocols are provided as self-validating systems for benchmarking catalyst performance.
Protocol 1: Gas-Phase Fluorination of HCFO-1233xf
Objective: To evaluate the conversion and selectivity of a Cr₂O₃ catalyst for HFO-1234yf synthesis.
Materials:
-
Catalyst: Cr₂O₃, prepared by precipitation and calcined at 500°C.
-
Reactants: Anhydrous Hydrogen Fluoride (HF), this compound (HCFO-1233xf).
-
Inert Gas: Nitrogen (N₂).
-
Scrubbing Solution: 10% w/v Potassium Hydroxide (KOH).
Apparatus:
-
Fixed-bed reactor (e.g., Inconel or Monel tube, 1-inch diameter).
-
Mass flow controllers (MFCs) for all gases.
-
Syringe pump for liquid HCFO-1233xf delivery to a vaporizer.
-
Tube furnace with temperature controller.
-
Gas scrubbing bottle.
-
Cold trap (e.g., dry ice/acetone bath).
-
Gas Chromatograph with Mass Spectrometer (GC-MS).
Procedure:
-
Catalyst Loading: Load 10.0 g (20-40 mesh) of the calcined Cr₂O₃ catalyst into the reactor, securing it with quartz wool plugs.
-
Leak Test: Assemble the reactor system and perform a leak test with N₂.
-
Catalyst Activation (Pre-fluorination):
-
Heat the reactor to 350°C under a flow of N₂ (50 mL/min).
-
Once at temperature, introduce HF at a rate of 100 mL/min for 2 hours to activate the catalyst surface, forming CrOₓFᵧ species.
-
-
Reaction:
-
Adjust the reactor temperature to 320°C.
-
Set the HF flow rate via MFC.
-
Vaporize HCFO-1233xf and introduce it into the reactor with N₂ as a carrier gas. The molar ratio of HF to HCFO-1233xf should be maintained at 10:1.
-
The total gas hourly space velocity (GHSV) should be set to ~2000 h⁻¹.
-
-
Product Collection:
-
Pass the reactor effluent through the KOH scrubbing solution to neutralize unreacted HF and the HCl byproduct.
-
Collect the organic product stream in the cold trap.
-
-
Analysis:
-
Validation: Calculate conversion and selectivity based on the GC peak areas, using response factors if available. A stable product distribution over several hours indicates a steady-state operation.
Protocol 2: Gas-Phase Dehydrochlorination of HCFO-1233xf
Objective: To compare the catalytic performance of CsF/AC for the synthesis of HFY-2223tz.
Materials:
-
Catalyst: 15 wt% CsF on activated carbon (AC).
-
Substrate: HCFO-1233xf.
-
Carrier Gas: Nitrogen (N₂).
Catalyst Preparation:
-
Dissolve the required amount of CsF in deionized water.
-
Add the dried activated carbon to the solution.
-
Stir the slurry for 4 hours at room temperature.
-
Evaporate the water using a rotary evaporator.
-
Dry the resulting solid in an oven at 120°C for 12 hours.
Procedure:
-
Catalyst Loading: Load 1.0 g of the prepared CsF/AC catalyst into a quartz fixed-bed reactor.
-
System Purge: Heat the reactor to the reaction temperature of 350°C under a flow of N₂ (30 mL/min) for 1 hour.
-
Reaction:
-
Vaporize HCFO-1233xf in a stream of N₂ and introduce it to the reactor.
-
Maintain a weight hourly space velocity (WHSV) of 1.0 h⁻¹.
-
-
Product Collection & Analysis:
-
Pass the effluent gas directly to the injection loop of an online GC-MS for real-time analysis.
-
Alternatively, collect the product stream in a cold trap for offline analysis.
-
-
Validation: Monitor the conversion of HCFO-1233xf and selectivity to HFY-2223tz over time. A decline in conversion indicates catalyst deactivation, validating the F/Cl exchange mechanism.
Protocol 3: Liquid-Phase Hydrodechlorination of HCFO-1233xf
Objective: To determine the efficacy of a Pd/C catalyst for the synthesis of HFO-1233zh.
Materials:
-
Catalyst: 5% Palladium on activated carbon (Pd/C).
-
Substrate: HCFO-1233xf.
-
Hydrogen Source: Hydrogen gas (H₂).
-
Solvent: Methanol (MeOH).
-
Base: Triethylamine (Et₃N).
Procedure:
-
Reactor Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and H₂ inlet (balloon or gas line), add the Pd/C catalyst (e.g., 5 mol% Pd relative to substrate).
-
Inerting: Purge the flask with N₂ or Argon.
-
Reagent Addition: Add methanol as the solvent, followed by the HCFO-1233xf substrate and a stoichiometric equivalent of triethylamine (1.0 equivalent relative to HCFO-1233xf).
-
Reaction Initiation: Purge the system with H₂ and maintain a positive pressure of H₂ (e.g., using a balloon).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by taking small aliquots periodically and analyzing them by GC-MS.
-
Work-up:
-
Once the reaction is complete (disappearance of starting material), filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional methanol.
-
The filtrate contains the product, triethylammonium chloride, and excess base. The product can be isolated by careful distillation or extraction.
-
-
Validation: The formation of triethylammonium chloride precipitate confirms the trapping of HCl. GC-MS analysis will confirm the selective formation of HFO-1233zh without significant hydrogenation of the C=C double bond.
Conclusion
The selection of an optimal catalyst for reactions involving HCFO-1233xf is critically dependent on the desired transformation.
-
For fluorination to HFO-1234yf , promoted chromium oxides, particularly those calcined to achieve a balance of high surface area and active CrOₓFᵧ sites, are the catalysts of choice. Lanthanum shows significant promise as a promoter for enhancing stability and performance.
-
For dehydrochlorination to HFY-2223tz , CsF supported on activated carbon provides the highest activity and selectivity, driven by its superior basicity. However, catalyst deactivation via F/Cl exchange is a key challenge that requires further research into more stable basic materials.
-
For hydrodechlorination , palladium on carbon remains the benchmark catalyst, offering high efficiency under mild, liquid-phase conditions. Its performance relies on the effective activation of hydrogen and management of the HCl byproduct.
This guide provides a foundational framework for researchers. The provided protocols are robust starting points for catalyst screening and should be adapted and optimized for specific laboratory setups and process goals. Further research into novel catalyst formulations, particularly those that offer enhanced stability and resistance to deactivation, will continue to drive innovation in the field of fluorochemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. repositorio.uam.es [repositorio.uam.es]
- 3. Recent Advances of Pd/C-Catalyzed Reactions [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Mechanistic Deep Dive: Comparative Reactivity of 2-Chloro-3,3,3-trifluoroprop-1-ene and its Halogenated Analogs in Key Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, fluorinated building blocks are of paramount importance, offering unique properties to agrochemicals, pharmaceuticals, and advanced materials. Among these, 2-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf) has emerged as a versatile and economically significant reagent. Understanding its reactivity in comparison to its bromo- and iodo-analogs is crucial for method development, optimization, and the rational design of synthetic routes. This guide provides a comprehensive mechanistic comparison of these molecules in nucleophilic substitution, palladium-catalyzed cross-coupling, and cycloaddition reactions, supported by available experimental data and detailed protocols.
Nucleophilic Vinylic Substitution (SNV): A Tale of Leaving Group Ability
The reaction of 2-halo-3,3,3-trifluoropropenes with nucleophiles is a cornerstone of their synthetic utility. These reactions predominantly proceed through a nucleophilic vinylic substitution (SNV) mechanism, which can be nuanced depending on the specific conditions. The general reactivity trend for nucleophilic substitution at a saturated carbon (SN2) is I > Br > Cl > F, which is primarily dictated by the carbon-halogen bond strength and the stability of the resulting halide anion.[1][2] While the electronic environment of a vinylic carbon differs, a similar trend is generally observed in SNV reactions of 2-halo-3,3,3-trifluoropropenes.
The weaker C-I and C-Br bonds lead to a lower activation energy for nucleophilic attack compared to the stronger C-Cl bond. The trifluoromethyl group plays a critical role by strongly activating the double bond towards nucleophilic attack through its electron-withdrawing inductive effect.
Comparative Reactivity Data:
2-Iodo-3,3,3-trifluoroprop-1-ene > 2-Bromo-3,3,3-trifluoroprop-1-ene > this compound
This trend is exemplified by the relative ease of synthesis of derivatives from the bromo and iodo analogs compared to the chloro analog, often requiring milder conditions and achieving higher yields in shorter reaction times.
Experimental Protocol: Nucleophilic Substitution with a Thiol Nucleophile
This protocol provides a general method for the SNV reaction of 2-halo-3,3,3-trifluoropropenes with a thiol, a common transformation for the synthesis of fluorinated vinyl sulfides.
Materials:
-
2-Halo-3,3,3-trifluoroprop-1-ene (1.0 equiv)
-
Thiophenol (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF.
-
Add potassium carbonate to the solvent and stir the suspension.
-
Add thiophenol to the mixture and stir for 10-15 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the 2-halo-3,3,3-trifluoroprop-1-ene to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time will vary depending on the halide (I > Br > Cl).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf)
As a Senior Application Scientist, I understand that innovation in the lab is intrinsically linked to safety and responsibility. Handling novel molecules like 2-Chloro-3,3,3-trifluoroprop-1-ene, a key intermediate in the production of low global warming potential refrigerants, demands a rigorous approach not only in its application but also in its end-of-life management.[1] This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in regulatory standards and practical laboratory experience. Our objective is to empower you to manage this chemical waste stream confidently, ensuring the safety of your team and the protection of our environment.
Part 1: Core Safety & Hazard Profile
Before any disposal procedure, a complete understanding of the chemical's hazards is paramount. This compound is not benign; it presents a multi-faceted risk profile that dictates every handling and disposal step.
Immediate Hazards:
-
Gaseous and Pressurized Liquid: The compound is a liquefied gas, meaning it is stored under pressure.[2][3] A compromised container can rupture and explode if heated.[2][3][4] It may also displace oxygen in enclosed spaces, leading to rapid suffocation.[2][3]
-
Irritant: It is classified as a skin and eye irritant.[2][3] Direct contact with the rapidly evaporating liquid can also cause frostbite-like burns.[2]
-
Respiratory Tract Irritation: Inhalation of the gas may cause respiratory irritation.[2][3]
Essential Personal Protective Equipment (PPE): Given the hazards, the following PPE is mandatory when handling the compound or its waste:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.
-
Skin Protection: Use cold-insulating and chemically impervious gloves. A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: All handling of open containers or waste commingling must occur in a certified chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[3]
| Property | Value | Source |
| Chemical Name | This compound | [2][4] |
| Synonyms | HCFO-1233xf, HFC-1233xf | [2] |
| CAS Number | 2730-62-3 | [3][4] |
| Molecular Formula | C₃H₂ClF₃ | [3][4] |
| Physical State | Liquefied Gas | [2][3] |
| GHS Hazard Codes | H280, H315, H319, H335 | [3][4] |
Part 2: The Regulatory Imperative: Waste Classification
The foundation of proper chemical disposal is correct waste classification. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is categorized to ensure it is managed safely.
This compound is a halogenated organic solvent .[5][6] This is a critical distinction. When this solvent becomes "spent" (i.e., used and no longer suitable for its intended purpose), it is designated as a hazardous waste. Specifically, it falls into the F-list category of wastes from non-specific sources.[7]
The most relevant classifications are:
-
F001/F002 Wastes: These codes apply to spent halogenated solvents used in degreasing or for other solvent purposes.[7][8] If you use HCFO-1233xf as a solvent, the resulting waste stream must be classified under these codes.
The causality here is clear: the presence of a halogen (chlorine) on the organic backbone makes the compound subject to stricter disposal regulations.[6] This is because incomplete combustion of halogenated compounds can form highly toxic byproducts like dioxins and furans. Therefore, they require specialized, high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).
Part 3: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for managing HCFO-1233xf waste from the point of generation to its final removal by a certified vendor.
Step 1: Segregation of Waste
This is the most critical and cost-impacting step.
-
Action: Collect waste this compound in a dedicated, clearly labeled hazardous waste container.
-
Causality (The "Why"): NEVER mix halogenated solvent waste with non-halogenated solvent waste.[5] Disposal costs for halogenated waste are significantly higher due to the need for specialized incineration.[5] Co-mingling forces the entire volume of waste to be treated as halogenated, needlessly increasing disposal costs and regulatory burden.[6]
Step 2: Containerization
Proper containment is essential to prevent leaks and ensure safe transport.
-
Action: Use a robust, chemically compatible container (e.g., a 4-liter poly bottle or a 5-gallon carboy for larger volumes) with a tightly sealing cap.[5]
-
Action: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" tag.[5]
-
Causality: The container must remain closed at all times except when actively adding waste.[5] This minimizes the release of volatile organic compounds (VOCs) into the lab atmosphere, protecting personnel and ensuring compliance with air quality regulations.
Step 3: Labeling and Accumulation
Accurate labeling is a legal requirement and ensures safe handling.
-
Action: On the Hazardous Waste tag, clearly list all chemical constituents by their full name (no abbreviations) and their approximate percentages.[5] Identify all applicable hazards (e.g., Flammable, Toxic).
-
Action: Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the operator.
-
Causality: The SAA must have secondary containment (e.g., a larger tub or bin) capable of holding the entire volume of the container in case of a leak. This is a preventative measure to contain spills and prevent environmental contamination.[5]
Step 4: Arranging for Final Disposal
Disposal is not a "do-it-yourself" task.
-
Action: Once the container is 75% full, request a pickup from your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal vendor.[5]
-
Causality: Under RCRA's "cradle-to-grave" principle, you, the generator, are legally responsible for the waste until its final, documented destruction.[6] Using a permitted transporter and TSDF is the only way to fulfill this legal obligation.[6] Never discharge this chemical down the drain or dispose of it in regular trash.[6]
Below is a diagram outlining the essential decision-making and operational workflow for this process.
Part 4: Spill & Emergency Response
Even with meticulous planning, accidents can occur. An immediate and correct response is vital.
-
Small Spills (in a fume hood): Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the contaminated absorbent in a sealed container, label it as hazardous waste, and dispose of it through the same process described above.
-
Large Spills or Spills Outside a Fume Hood: Evacuate the immediate area. Alert your colleagues and contact your institution's emergency response team or EH&S department immediately.[5] Do not attempt to clean it up yourself.
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[2][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[2][9]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][10]
-
In all cases of exposure, seek immediate medical attention.[3][10]
-
By adhering to this guide, you can ensure that your use of this compound aligns with the highest standards of laboratory safety, regulatory compliance, and environmental stewardship.
References
- 1. US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf) - Google Patents [patents.google.com]
- 2. airgas.com [airgas.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. This compound | C3H2ClF3 | CID 2736716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. airgas.com [airgas.com]
- 10. chemicalbook.com [chemicalbook.com]
Mastering Safety: A Senior Scientist's Guide to PPE for 2-Chloro-3,3,3-trifluoroprop-1-ene
Welcome to a comprehensive guide on the safe handling of 2-Chloro-3,3,3-trifluoroprop-1-ene (also known as HCFO-1233xf). In the fast-paced world of research and development, a deep understanding of the materials we work with is paramount, not just for experimental success but for our personal safety. This guide moves beyond a simple checklist, offering a detailed rationale for the selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard Profile: Why This Chemical Demands Respect
This compound is a versatile compound, but its physical and chemical properties present several distinct hazards that dictate our PPE strategy. It is a liquefied gas under pressure, which means a breach of containment can lead to rapid release and potential explosions if heated.[1][2][3][4]
The primary routes of exposure and their associated risks are:
-
Inhalation: Vapors may cause respiratory irritation.[1][3] As the gas can displace oxygen, there is also a risk of rapid suffocation in poorly ventilated areas.[3]
-
Skin Contact: The compound is a skin irritant.[1][3] Direct contact with the rapidly evaporating liquid can cause frostbite.[3]
-
Eye Contact: It is classified as a serious eye irritant.[1][3] Direct contact with the liquefied gas can result in severe eye injury and frostbite.[3]
Furthermore, under fire conditions, it can decompose to release highly toxic and corrosive compounds such as hydrogen chloride and hydrogen fluoride.[3] A thorough hazard assessment, beginning with a review of the Safety Data Sheet (SDS), is the critical first step before any procedure.[5]
The Core Ensemble: Your First Line of Defense
Engineering controls, such as certified chemical fume hoods, are the primary method for minimizing vapor inhalation and must always be used when handling this volatile compound.[5] PPE serves as the essential final barrier.
Eye and Face Protection: A Non-Negotiable Mandate
Given the serious eye irritation risk and the potential for splashes of liquefied gas, standard safety glasses are insufficient.
-
Mandatory: Chemical splash goggles that form a seal around the eyes are required for all handling procedures.[5]
-
Best Practice: When transferring larger volumes or when there is a heightened risk of splashing, a face shield must be worn in addition to chemical splash goggles to protect the entire face.[3]
Hand Protection: Selecting the Right Glove Material
The choice of gloves is critical, as common laboratory gloves may not offer adequate protection against chlorinated alkenes.[5] Glove selection must be based on the manufacturer's chemical resistance data, specifically considering breakthrough time (BTT) and permeation rate.[5]
-
Recommended Materials: For chlorinated solvents, materials like Polyvinyl Alcohol (PVA) or fluoroelastomer (Viton™) are often recommended.[6] Laminated film gloves (e.g., Silver Shield®/4H®) also provide excellent broad-spectrum chemical resistance.[5][6] Nitrile gloves may be suitable for incidental contact but should not be used for prolonged handling.[7]
-
Thermal Protection: When handling cylinders or lines containing the liquefied gas, wear cold-insulating gloves over your chemical-resistant gloves to protect against frostbite.[3]
-
Double Gloving: Donning a pair of inner gloves (e.g., thin nitrile) provides an additional layer of protection in case the outer glove is compromised.[5]
Body Protection: Shielding Against Contamination
-
A buttoned, long-sleeved lab coat is the minimum requirement to protect skin and personal clothing from minor splashes.[8]
-
For procedures with a higher risk of significant splashes, a chemical-resistant apron should be worn over the lab coat.[9]
-
Ensure long pants and closed-toe shoes are always worn in the laboratory.[8]
Respiratory Protection: When Engineering Controls Need Backup
Respiratory protection should not be necessary if work is conducted within a properly functioning chemical fume hood. However, in situations of inadequate ventilation or during emergency response, it is crucial.
-
For Concentrations up to 10x the Permissible Exposure Limit (PEL): A half-mask air-purifying respirator equipped with organic vapor cartridges is required.[5]
-
For Concentrations up to 50x the PEL: A full-facepiece air-purifying respirator with organic vapor cartridges should be used.[5] All personnel required to wear respirators must be medically cleared, trained, and fit-tested in accordance with regulatory standards.
Data-Driven PPE Selection
The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Handling (<100 mL) in a Fume Hood | Chemical Splash Goggles | Double-gloved (e.g., Nitrile inner, Viton™ outer) | Lab Coat | Not required with proper fume hood function |
| Large Volume Transfers (>100 mL) or Reactions | Chemical Splash Goggles and Face Shield | Double-gloved (e.g., Nitrile inner, Silver Shield® outer) | Chemical-Resistant Apron over Lab Coat | Recommended to have available for immediate use |
| Connecting/Disconnecting Gas Cylinders | Chemical Splash Goggles and Face Shield | Cold-Insulating Gloves over Chemical-Resistant Gloves | Lab Coat | Not required in a well-ventilated area |
| Spill Cleanup / Emergency Response | Chemical Splash Goggles and Face Shield | Heavy-duty Chemical-Resistant Gloves (e.g., Butyl Rubber, Viton™) | Chemical-Resistant Suit or Apron | Air-Purifying Respirator (or SCBA for large spills) |
Experimental Protocol: Chemical-Resistant Glove Selection and Integrity Check
This protocol ensures a systematic and verifiable approach to hand protection.
Materials:
-
Safety Data Sheet (SDS) for this compound
-
Glove manufacturer's chemical resistance guide
-
Selected chemical-resistant outer gloves (e.g., Viton™, Silver Shield®)
-
Inner gloves (e.g., thin nitrile)
Procedure:
-
Hazard Review: Consult Section 2 and 8 of the SDS to confirm hazards and exposure control recommendations.
-
Data Consultation: Cross-reference the chemical with the glove manufacturer's resistance guide. Identify the glove material with the longest breakthrough time for chlorinated alkenes.
-
Visual Inspection: Before each use, carefully inspect the outer gloves for any signs of degradation, punctures, or discoloration. Do not use damaged gloves.
-
Donning - Inner Layer: Wash and dry hands thoroughly. Don the inner pair of nitrile gloves.
-
Donning - Outer Layer: Don the selected chemical-resistant outer gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.
-
Integrity During Use: Be mindful of contact time. If direct contact with the chemical occurs, treat it as a potential breakthrough.
-
Doffing and Disposal: Follow the PPE removal workflow to avoid cross-contamination. Dispose of both pairs of gloves in the designated hazardous waste container immediately after the task is complete.
Workflow for Donning and Doffing PPE
Properly putting on and taking off PPE is as important as selecting it. The following workflow is designed to minimize the risk of exposure and cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Emergency Procedures: Immediate Actions for Exposure
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes using an emergency eyewash station.[1] Forcibly hold the eyelids open to ensure water reaches all surfaces. Remove contact lenses while rinsing, but do not delay flushing.[1] Seek immediate medical attention.[1]
-
Skin Contact: Move to a safety shower and flush the affected area with water for at least 15 minutes. While rinsing, remove all contaminated clothing.[1] For frostbite from liquefied gas, warm the affected area slowly with lukewarm water; do not rub.[1] Seek immediate medical attention.[1]
-
Inhalation: Immediately move the victim to fresh air.[2] If breathing is difficult or has stopped, trained personnel should provide artificial respiration or oxygen.[1] Seek immediate medical attention.[1]
Disposal Plan: Managing Contaminated Materials
All PPE that has been in contact with this compound must be considered hazardous waste.
-
Gloves, aprons, and other disposable items: Place immediately into a designated, labeled, and sealed hazardous waste container.
-
Non-disposable items: Decontaminate thoroughly before reuse, if appropriate.
-
Chemical Waste: Dispose of unused chemicals and residues in accordance with all applicable local, state, and federal regulations.[2][10] Never dispose of this chemical down the drain.
By integrating these principles and protocols into your daily laboratory operations, you build a robust culture of safety. Your expertise as a scientist is not only in the results you generate but in the safe and responsible manner in which you achieve them.
References
- 1. airgas.com [airgas.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. This compound | C3H2ClF3 | CID 2736716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sjsu.edu [sjsu.edu]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. cgc-jp.com [cgc-jp.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
